Product packaging for 1-(2-Chloroethyl)pyrrole(Cat. No.:CAS No. 77200-24-9)

1-(2-Chloroethyl)pyrrole

Cat. No.: B1590325
CAS No.: 77200-24-9
M. Wt: 129.59 g/mol
InChI Key: CZYATLREQUGMIQ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrrole is a useful research compound. Its molecular formula is C6H8ClN and its molecular weight is 129.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN B1590325 1-(2-Chloroethyl)pyrrole CAS No. 77200-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)pyrrole
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYATLREQUGMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506458
Record name 1-(2-Chloroethyl)-1H-pyrrole
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Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77200-24-9
Record name 1-(2-Chloroethyl)-1H-pyrrole
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Record name 1-(2-Chloroethyl)pyrrole
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(2-Chloroethyl)pyrrole

In the landscape of medicinal chemistry and organic synthesis, the pyrrole scaffold is a "privileged structure," forming the core of numerous natural products and blockbuster pharmaceuticals like Atorvastatin and Sunitinib.[1][2] The strategic functionalization of this heterocycle is paramount for developing novel chemical entities. This compound (CAS No. 77200-24-9) emerges as a particularly valuable building block. It synergistically combines the aromatic, electron-rich pyrrole nucleus with a reactive chloroethyl side chain. This bifunctional nature allows for sequential and site-selective reactions; the pyrrole ring can undergo electrophilic substitution, while the chloroethyl group provides a reactive handle for nucleophilic displacement. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid.[3] Its structure consists of a pyrrole ring N-substituted with a 2-chloroethyl group. The nitrogen lone pair's participation in the aromatic sextet makes the pyrrole ring electron-rich and a weak base, while also rendering the N-H proton of unsubstituted pyrrole acidic enough for deprotonation under moderately basic conditions.[4] The attachment of the chloroethyl group at the nitrogen position is a key structural feature, directing the molecule's reactivity pathways.

Below is the molecular structure of this compound.

Caption: Molecular structure of 1-(2-Chloroethyl)-1H-pyrrole.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 77200-24-9[5]
Molecular Formula C₆H₈ClN[5]
Molecular Weight 129.59 g/mol [5]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 84 °C at 20 mmHg[1]
Density 1.13 g/cm³[1]
Refractive Index (n20D) 1.52[3]
Flash Point 65.6 °C[1]

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound is the N-alkylation of pyrrole. Due to the ambident nucleophilicity of the pyrrolide anion, direct alkylation can sometimes yield a mixture of N- and C-alkylated products. However, by carefully selecting the reaction conditions, highly regioselective N-alkylation can be achieved. A robust method involves the use of phase-transfer catalysis (PTC), which enhances the reactivity of the pyrrolide anion in a biphasic system.[6]

The alkylating agent of choice is typically an inexpensive and readily available 1,2-dihaloethane. While 1,2-dichloroethane can be used, 1-bromo-2-chloroethane is often preferred as the bromine atom is a better leaving group, facilitating the initial nucleophilic attack by the pyrrolide anion.

Causality in Experimental Design

The choice of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetra-n-butylammonium bromide) is critical. It functions by transporting the pyrrolide anion, formed in the aqueous strong base phase (e.g., 50% NaOH), into the organic phase containing the alkylating agent. This circumvents the low solubility of the inorganic salt in the organic solvent and accelerates the reaction under mild conditions, preventing polymerization of pyrrole which is often initiated by strong acids or high temperatures.[4]

G start Start: Prepare Reagents reagents Pyrrole 1-Bromo-2-chloroethane 50% NaOH (aq) Phase-Transfer Catalyst (e.g., TBAB) start->reagents reaction Combine reagents in a biphasic system. Stir vigorously at room temperature. reagents->reaction workup Phase Separation: 1. Dilute with water. 2. Extract with organic solvent (e.g., CH₂Cl₂). reaction->workup purify Purification: 1. Dry organic layer (e.g., MgSO₄). 2. Filter and concentrate. 3. Purify by vacuum distillation. workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

This protocol is adapted from established methods for the N-alkylation of pyrroles under phase-transfer conditions.[6][7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.05 eq).

  • Reaction Initiation: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise to the mixture. The reaction is exothermic and should be maintained at room temperature, using a water bath for cooling if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the pyrrole starting material. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (Boiling Point: 84 °C at 20 mmHg) to yield this compound as a clear liquid.[1]

Chemical Reactivity: A Bifunctional Synthetic Hub

The synthetic utility of this compound stems from its two distinct reactive sites.

Nucleophilic Substitution at the Chloroethyl Chain

The primary C-Cl bond is susceptible to SN2 attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, making it an excellent intermediate for building more complex molecular architectures. This reactivity is the cornerstone of its application in drug discovery, enabling the connection of the pyrrole core to other pharmacophores.[3]

reactant Pyrrole-CH₂CH₂-Cl product Pyrrole-CH₂CH₂-Nu reactant->product Sɴ2 Reaction nucleophile + Nu⁻ leaving_group + Cl⁻

Caption: Nucleophilic substitution at the chloroethyl side chain.

Common nucleophiles include amines, thiols, azides, and cyanides, leading to the formation of new C-N, C-S, and C-C bonds, respectively. This pathway is frequently exploited in the synthesis of anticancer and antimicrobial agents.[3]

Electrophilic Substitution on the Pyrrole Ring

Despite the N-alkylation, the pyrrole ring remains electron-rich and highly reactive towards electrophilic aromatic substitution. Compared to benzene, the ring is significantly activated.[4] Theoretical calculations and experimental data show that electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen.[8] Attack at the C3 (β) position leads to a less stable intermediate.

This regioselectivity allows for controlled functionalization of the pyrrole core, such as formylation (Vilsmeier-Haack reaction), acylation, and halogenation, often under milder conditions than those required for benzene.[4]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

TechniqueCharacteristic Data
¹H NMR δ (ppm): ~6.7 (t, 2H, H-2/H-5), ~6.1 (t, 2H, H-3/H-4), ~4.2 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Cl)
¹³C NMR δ (ppm): ~121 (C-2/C-5), ~108 (C-3/C-4), ~50 (N-CH₂), ~43 (CH₂-Cl)
FT-IR (neat) ν (cm⁻¹): ~3100 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1500 (C=C stretch), ~750 (C-Cl stretch)
Mass Spec (EI) m/z (%): 129/131 [M]⁺ (isotopic pattern for Cl), 94 [M - Cl]⁺, 67 [Pyrrole]⁺

Note: NMR chemical shifts are predicted based on known values for pyrrole and substituent effects and may vary slightly depending on the solvent used. IR and MS data are representative of expected functional group absorptions and fragmentation patterns.[9][10][11]

Applications in Research and Development

The dual reactivity of this compound makes it a versatile intermediate with broad applications.

  • Pharmaceutical Development: It is a key building block for synthesizing a variety of therapeutic agents. Its ability to link the pyrrole core to other molecular fragments via the chloroethyl handle is crucial in constructing targeted therapies, including kinase inhibitors for oncology and novel antimicrobial compounds.[3]

  • Organic Synthesis: As a functionalized heterocycle, it serves as a starting material for more complex, multi-ring systems. The pyrrole ring can be further elaborated through electrophilic substitution, while the side chain offers a point of attachment for annulation or coupling reactions.[3]

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides, where the pyrrole moiety can contribute to the biological activity and the overall molecular properties.[3]

  • Material Science: The reactivity of this compound can be harnessed in polymer chemistry to create functionalized polymers. The pyrrole unit can be electropolymerized, and the side chain allows for post-polymerization modification, leading to materials with tailored electronic or physical properties.[3]

Safety and Handling

This compound is classified as a skin and eye irritant.[5] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[1]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its inherent bifunctionality. The combination of an electron-rich, reactive aromatic ring and a side chain primed for nucleophilic substitution provides synthetic chemists with a powerful and versatile tool. Its established role in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, underscores its significance. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

A Comprehensive Technical Guide to the Synthesis of 1-(2-Chloroethyl)pyrrole from 2,5-Dimethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chloroethyl)pyrrole is a pivotal chemical intermediate whose structural motif is integral to a wide range of applications, from pharmaceuticals to materials science.[1][2] Its value lies in the reactive chloroethyl group attached to the pyrrole nitrogen, providing a versatile handle for further molecular elaboration. This guide presents an in-depth, mechanistically-grounded protocol for the synthesis of this compound. The synthesis is approached as a robust two-stage process: (1) the formation of an N-(2-hydroxyethyl)pyrrole intermediate from 2,5-dimethoxytetrahydrofuran and ethanolamine via the Clauson-Kaas reaction, and (2) the subsequent chlorination of the hydroxyl group to yield the final product. This document provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles, causality behind experimental choices, and critical parameters for process validation and optimization.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and life-saving drugs.[3][4][5] Its unique electronic properties and ability to be functionalized make it a cornerstone of drug design.[4][6] Compounds incorporating the pyrrole moiety are found in a vast spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[6]

1.1. This compound: A Versatile Synthetic Building Block

This compound (CAS 77200-24-9) serves as a key precursor in the synthesis of more complex molecules. The pyrrole core provides the foundational aromatic heterocycle, while the 2-chloroethyl side chain acts as a reactive electrophile, ideal for introducing the pyrrole moiety into larger structures via nucleophilic substitution reactions. This reactivity makes it an essential tool for medicinal chemists and material scientists in the development of novel therapeutic agents, agrochemicals, and functionalized polymers.[1][2]

1.2. Overview of the Synthetic Strategy

The synthesis detailed herein is a logical and efficient two-part sequence. This approach isolates the formation of the heterocyclic core from the installation of the reactive chloro-functional group, allowing for greater control and purification at each stage.

G cluster_0 Stage 1: Clauson-Kaas Reaction cluster_1 Stage 2: Chlorination A 2,5-Dimethoxytetrahydrofuran + Ethanolamine B N-(2-Hydroxyethyl)pyrrole A->B  Acid Catalyst (e.g., Acetic Acid) C N-(2-Hydroxyethyl)pyrrole D This compound C->D  Chlorinating Agent (e.g., SOCl₂)

Caption: High-level overview of the two-stage synthesis.

Part I: Synthesis of N-(2-Hydroxyethyl)pyrrole via the Clauson-Kaas Reaction

The Clauson-Kaas reaction is a classic and reliable method for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[7][8] This reaction is prized for its operational simplicity and wide substrate scope.

2.1. Mechanistic Principles and Causality

The reaction proceeds through a well-understood, acid-catalyzed pathway. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Activation and Ring Opening: The reaction is initiated by the protonation of one of the methoxy groups on 2,5-dimethoxytetrahydrofuran by an acid catalyst. This converts the methoxy group into a good leaving group (methanol), facilitating the opening of the tetrahydrofuran ring to form a stabilized carbocation intermediate.[8][9]

  • Nucleophilic Attack: The primary amine, ethanolamine, acts as a nucleophile, attacking the carbocation. This is followed by a series of proton transfers and the elimination of the second equivalent of methanol.

  • Cyclization and Aromatization: The key step involves the intramolecular attack of the nitrogen atom onto the second carbonyl group (present in its masked acetal form), forming a five-membered dihydroxy-pyrrolidine intermediate.[10]

  • Dehydration: Under the acidic conditions, this intermediate readily undergoes dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[10]

The choice of an acid catalyst is critical. While classic protocols use acetic acid, which can also serve as the solvent, a variety of other catalysts, including Lewis acids and heterogeneous catalysts, have been developed to improve yields and facilitate milder reaction conditions.[3][8] For heat- or acid-sensitive substrates, a modified two-step procedure involving pre-hydrolysis of the 2,5-dimethoxytetrahydrofuran in a buffered solution at room temperature can be employed to avoid decomposition.[11]

G compound1 2,5-Dimethoxytetrahydrofuran intermediate1 Ring-Opened Carbocation compound1->intermediate1 H⁺ - CH₃OH intermediate2 Condensation Intermediate intermediate1->intermediate2 ethanolamine + Ethanolamine intermediate3 2,5-Dihydroxy- pyrrolidine Derivative intermediate2->intermediate3 Cyclization - CH₃OH product N-(2-Hydroxyethyl)pyrrole intermediate3->product - 2H₂O (Dehydration)

Caption: Simplified mechanism of the Clauson-Kaas reaction.

2.2. Detailed Experimental Protocol

This protocol describes a standard approach using acetic acid. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reagent Table:

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.1613.22 g0.101.0
EthanolamineC₂H₇NO61.086.72 g0.111.1
Glacial Acetic AcidCH₃COOH60.05100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of glacial acetic acid.

  • With stirring, add 6.72 g (0.11 mol) of ethanolamine. A mild exotherm may be observed.

  • Once the solution has returned to room temperature, add 13.22 g (0.10 mol) of 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into 300 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Caution: This is an exothermic reaction and will release CO₂ gas.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-hydroxyethyl)pyrrole.

  • The product can be further purified by vacuum distillation.

2.3. Validation and Characterization

The expected product, N-(2-hydroxyethyl)pyrrole, is a viscous liquid. The structure should be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the pyrrole ring protons (two distinct multiplets around 6-7 ppm), and signals for the two methylene groups of the ethyl chain (triplets, one deshielded by the nitrogen and the other by the hydroxyl group), plus a broad singlet for the -OH proton.

  • ¹³C NMR: Expect four signals for the pyrrole ring carbons and two signals for the ethyl chain carbons.

  • IR Spectroscopy: Look for a broad O-H stretching band around 3300-3400 cm⁻¹ and characteristic C-H and C=C stretching of the pyrrole ring.

Part II: Chlorination of N-(2-Hydroxyethyl)pyrrole

The conversion of the primary alcohol in N-(2-hydroxyethyl)pyrrole to the corresponding alkyl chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying product purification.[12]

3.1. Principles of Chlorination with Thionyl Chloride

The reaction proceeds via an SN2 mechanism:

  • The lone pair on the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • A proton transfer and elimination of a chloride ion results in the formation of a reactive chlorosulfite intermediate.

  • The previously eliminated chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside, leading to the displacement of the leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion.

This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated, although it can also be run neat or in an inert solvent.

3.2. Detailed Experimental Protocol

Extreme Caution is Required: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This procedure must be conducted in a dry, inert atmosphere (e.g., under nitrogen or argon) in a highly efficient fume hood.

Reagent Table:

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
N-(2-Hydroxyethyl)pyrroleC₆H₉NO111.1411.11 g0.101.0
Thionyl ChlorideSOCl₂118.9714.28 g0.121.2
Dichloromethane (anhydrous)CH₂Cl₂84.93100 mL-Solvent

Procedure:

  • Set up a 250 mL three-necked, round-bottom flask, flame-dried under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic scrubber).

  • Dissolve 11.11 g (0.10 mol) of N-(2-hydroxyethyl)pyrrole in 100 mL of anhydrous dichloromethane and add it to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add 14.28 g (0.12 mol) of thionyl chloride to the dropping funnel.

  • Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding it to 200 mL of a stirred, ice-cold saturated sodium bicarbonate solution. Caution: Vigorous gas evolution will occur.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[1]

3.3. Final Product Validation and Characterization

The identity and purity of the final product, this compound, should be confirmed.

Physical and Spectroscopic Data:

PropertyValueReference
CAS Number 77200-24-9[1][13]
Molecular Formula C₆H₈ClN[1][13]
Molecular Weight 129.59 g/mol [1][13]
Appearance Colorless to light yellow liquid[1]
Boiling Point 84 °C @ 20 mmHg[1]
Density 1.13 g/mL[1]
  • ¹H NMR: The spectrum will be similar to the precursor, but the hydroxyl proton signal will be absent. The methylene protons adjacent to the chlorine will be shifted downfield compared to their position in the alcohol precursor.

  • MS: Mass spectrometry should show the molecular ion peak (M⁺) at m/z 129, along with a characteristic M+2 peak at m/z 131 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • IR: The broad O-H stretch from the starting material will be absent.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis of this compound from 2,5-dimethoxytetrahydrofuran. By breaking the process into two distinct, well-understood stages—the Clauson-Kaas pyrrole formation and the subsequent chlorination—chemists can reliably produce this valuable synthetic intermediate. The emphasis on the underlying mechanisms provides the necessary foundation for informed optimization and troubleshooting. Adherence to the detailed protocols and safety precautions outlined is essential for the successful and safe execution of this synthesis, enabling further research and development in the many fields where this versatile building block is applied.

References

A Technical Guide to the Reactivity of the Chloroethyl Group in 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloroethyl)pyrrole is a versatile heterocyclic building block of significant interest in medicinal chemistry, drug development, and agrochemical synthesis.[1][2] Its utility stems from the dual reactivity embodied within its structure: a π-rich aromatic pyrrole ring and a reactive chloroethyl side chain. This guide provides an in-depth technical analysis of the chloroethyl group's reactivity, focusing on the mechanistic principles that govern its transformation. We will dissect the competitive relationship between nucleophilic substitution (S_N2) and elimination (E2) pathways, providing field-proven insights into how reaction conditions can be manipulated to selectively favor one outcome. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Synthetic Value of a Bifunctional Reagent

In the landscape of pharmaceutical and specialty chemical synthesis, intermediates that offer predictable and controllable reactivity are invaluable. This compound (CAS: 77200-24-9) has emerged as such a key intermediate.[1] The pyrrole motif is a privileged scaffold found in a multitude of clinically approved drugs and bioactive natural products, prized for its ability to engage in specific biological interactions.[3][4][5] The strategic placement of a chloroethyl group on the pyrrole nitrogen provides a reactive handle for chemists to introduce the pyrrole core into larger, more complex molecular architectures, thereby creating novel therapeutic agents and functional materials.[2]

Understanding the chemical behavior of the chloroethyl group is paramount to its effective use. This primary alkyl halide moiety is a potent electrophile, readily undergoing reactions with a wide array of nucleophiles. However, it is also susceptible to base-induced elimination. This guide will illuminate the underlying principles of these reaction pathways, moving beyond simple procedural descriptions to explain the causality behind experimental choices.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The molecule, with the formula C6H8ClN, consists of a five-membered aromatic pyrrole ring N-substituted with a 2-chloroethyl chain.[1][6]

  • The Pyrrole Ring: An aromatic heterocycle, the pyrrole ring system is electron-rich due to the delocalization of the nitrogen's lone pair of electrons into the π-system. While this makes the ring itself susceptible to electrophilic substitution, in the context of the chloroethyl group's reactivity, its primary role is as a stable, non-participating scaffold.

  • The Chloroethyl Group (-CH₂CH₂Cl): This is the molecule's primary reactive center for the reactions discussed herein. The carbon-chlorine bond is polarized (Cᵅ⁺-Clᵅ⁻) due to the higher electronegativity of chlorine. This polarization renders the carbon atom adjacent to the chlorine (the α-carbon) electrophilic and thus a prime target for nucleophilic attack.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈ClN[1]
Molecular Weight 129.59 g/mol [6]
Boiling Point 84 °C / 20 mmHg[1]
Density 1.13 g/cm³[1]
Refractive Index 1.5170 - 1.5200[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Synthesis of this compound: A Representative Protocol

The most direct and common method for synthesizing N-substituted pyrroles is the N-alkylation of the pyrrole ring. The following protocol describes a robust, self-validating procedure for the synthesis of the title compound from pyrrole and 1-bromo-2-chloroethane. The choice of 1-bromo-2-chloroethane is strategic; the C-Br bond is more labile than the C-Cl bond, allowing for selective alkylation at the bromine-bearing carbon while preserving the chloroethyl functionality for subsequent reactions.

Experimental Protocol: N-Alkylation of Pyrrole
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve pyrrole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, generating the highly nucleophilic pyrrolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation without interfering with the nucleophile.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the sodium pyrrolide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-chloroethane (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis Workflow Diagram

Synthesis_Workflow Pyrrole Pyrrole in anhy. DMF NaH NaH (1.1 eq) 0 °C to RT Pyrrole->NaH 1. Deprotonation Pyrrolide Sodium Pyrrolide Intermediate NaH->Pyrrolide AlkylatingAgent 1-bromo-2-chloroethane (1.2 eq), 0 °C Pyrrolide->AlkylatingAgent 2. Alkylation (SN2) Reaction Stir 12-18h at RT AlkylatingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Dichotomy of Substitution vs. Elimination

The chloroethyl group in this compound is a primary alkyl halide, a structural class whose reactivity is dominated by two competing pathways: bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). The outcome of a given reaction is not arbitrary; it is dictated by a logical and predictable interplay of factors, primarily the nature of the base/nucleophile and the reaction temperature.

A. Nucleophilic Substitution (S_N2 Pathway)

The S_N2 reaction is the predominant pathway when this compound is treated with good nucleophiles that are relatively weak bases.[8] This reaction is synthetically powerful for building larger molecules by forming new carbon-heteroatom or carbon-carbon bonds.

Mechanism: The S_N2 reaction is a single, concerted process.[9] The nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine leaving group. Simultaneously, the carbon-chlorine bond breaks. This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not observable in the achiral product formed from this compound. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[8]

Causality for S_N2 Dominance:

  • Substrate: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, making it highly accessible to incoming nucleophiles.

  • Carbocation Instability: The alternative S_N1 pathway, which proceeds through a carbocation intermediate, is highly disfavored because a primary carbocation is energetically unstable.[9]

  • Reagent Choice: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RNH₂) excel in S_N2 reactions.[7]

  • Solvent: Polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) are ideal as they solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, preserving its reactivity.[10]

Caption: The concerted S_N2 mechanism for nucleophilic substitution.

Protocol: Reaction with an Amine Nucleophile (e.g., Pyrrolidine)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Addition of Base & Nucleophile: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by pyrrolidine (1.2 eq). Causality: K₂CO₃ is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Conditions: Stir the mixture at 50-60 °C for 4-8 hours. Monitor the reaction by TLC.[11]

  • Work-up: After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The product, 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole, can be further purified by column chromatography if necessary.

B. Elimination (E2 Pathway)

When this compound is exposed to a strong, sterically hindered base, the E2 pathway becomes dominant, leading to the formation of 1-vinylpyrrole, a valuable monomer in polymer chemistry.[2]

Mechanism: The E2 reaction is also a single, concerted step.[12] The strong base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine). Simultaneously, the electrons from the C-H bond shift to form a π-bond between the α and β carbons, and the chloride leaving group is expelled.[13] The rate is dependent on the concentration of both the substrate and the base (second-order kinetics).[12]

Causality for E2 Dominance:

  • Base Strength & Sterics: Strong, bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles due to steric hindrance. They cannot easily access the electrophilic α-carbon for an S_N2 attack. Instead, they preferentially abstract the more accessible β-proton, initiating elimination.[9][14]

  • Temperature: Elimination reactions have a higher activation energy than substitution reactions and involve a greater increase in entropy (two molecules form one). Therefore, higher temperatures favor the E2 pathway.[14]

Caption: The concerted E2 mechanism for the formation of 1-vinylpyrrole.

Protocol: Synthesis of 1-Vinylpyrrole
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 66 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile) to yield 1-vinylpyrrole.

C. Visualizing the S_N2 vs. E2 Competition

The choice between substitution and elimination is a critical control point in synthesis. The following diagram illustrates this decision point, emphasizing the key role of the reagent.

SN2_vs_E2 cluster_sn2 Substitution Pathway cluster_e2 Elimination Pathway Start This compound SN2_Product Pyrrole-CH₂CH₂-Nu Start->SN2_Product Strong Nucleophile (e.g., NaCN, RNH₂) Low Temperature E2_Product 1-Vinylpyrrole Start->E2_Product Strong, Bulky Base (e.g., KOtBu) High Temperature

Caption: Deciding the reaction outcome: S_N2 vs. E2 pathways.

Table 2: Summary of Conditions Influencing Reactivity

FactorFavors S_N2 PathwayFavors E2 PathwayRationale
Reagent Strong, non-hindered nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, sterically hindered base (e.g., KOtBu, DBU)Steric bulk prevents nucleophilic attack at carbon, favoring proton abstraction.[9][15]
Temperature Lower TemperaturesHigher TemperaturesElimination has a higher activation energy and is entropically favored.[14]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Less critical, but often run in ethers (THF)Polar aprotic solvents enhance nucleophilicity for S_N2.

Conclusion

The chloroethyl group of this compound is a versatile and predictable reactive handle. Its behavior is governed by the fundamental principles of physical organic chemistry, primarily the competition between S_N2 and E2 reaction mechanisms. By carefully selecting the reagent (nucleophile vs. bulky base) and controlling the reaction temperature, a synthetic chemist can selectively forge new C-Nu bonds via substitution or create a C=C double bond via elimination. This level of control makes this compound a highly valuable building block for constructing complex molecular targets in the pharmaceutical and materials science industries.[1][2]

Safety and Handling

According to its GHS classification, this compound causes skin irritation and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

1-(2-Chloroethyl)pyrrole: A Versatile Electrophilic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically successful drugs.[1][2][3][4] Its unique electronic properties and synthetic tractability have made it a cornerstone of drug design. This technical guide focuses on a particularly valuable, yet underexplored, derivative: 1-(2-Chloroethyl)pyrrole. The introduction of the chloroethyl group at the N-1 position transforms the pyrrole scaffold into a potent electrophilic building block. This guide elucidates the synthesis, reactivity, and strategic applications of this compound, presenting it as a key intermediate for generating diverse molecular libraries with potential therapeutic applications in oncology, infectious diseases, and beyond.[5][6] We will explore its role as a versatile linker, a precursor to complex heterocyclic systems, and an alkylating agent for targeted covalent modification, supported by detailed mechanistic insights and actionable experimental protocols.

The Pyrrole Scaffold: A Foundation of Pharmacological Activity

The five-membered aromatic heterocycle, pyrrole, is a recurring motif in a vast array of life-saving medications.[1] Its presence is noted in drugs targeting a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2][3] The success of the pyrrole scaffold stems from several key features:

  • Aromaticity and Reactivity: The aromatic nature of the pyrrole ring, combined with the electron-donating nitrogen atom, makes it reactive towards electrophilic substitution, allowing for precise functionalization to optimize pharmacological profiles.[1]

  • Structural Versatility: The pyrrole core can be readily modified at multiple positions, enabling chemists to create tailored molecular architectures that fit specific biological targets like enzymes and receptors.[1]

  • Biocompatibility: As a component of essential biomolecules like heme and chlorophyll, the pyrrole structure is often well-tolerated by biological systems.[7]

Marketed drugs such as Atorvastatin (Lipitor), a blockbuster cholesterol-lowering agent, and Sunitinib (Sutent), a multi-targeted tyrosine kinase inhibitor for cancer, feature the pyrrole core, underscoring its therapeutic significance. The strategic derivatization of this core is a proven path to novel chemical entities (NCEs).

This compound: Synthesis and Chemical Profile

This compound (CAS 77200-24-9) is a derivative that marries the stable pyrrole core with a reactive electrophilic side chain.[5][6][8] This combination is the source of its utility in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H8ClN[8][9]
Molecular Weight 129.59 g/mol [8][9]
Boiling Point 84 °C / 20 mmHg[8]
Density 1.13 g/cm³[8]
Refractive Index 1.5170-1.5200[8]
Storage Inert atmosphere, Room temp.[8]
Synthetic Routes

The synthesis of N-substituted pyrroles is well-established. A common and efficient method adaptable for this compound is the Clauson-Kaas reaction or a direct N-alkylation of pyrrole. A generalized synthetic workflow is outlined below.

G cluster_0 Synthesis of this compound Pyrrole Pyrrole Base Strong Base (e.g., NaH, K2CO3) Pyrrole->Base Deprotonation Solvent1 Anhydrous Solvent (e.g., DMF, THF) AlkylatingAgent 1-bromo-2-chloroethane or 1,2-dichloroethane Solvent1->AlkylatingAgent Nucleophilic Attack Workup Aqueous Workup & Purification (Distillation) AlkylatingAgent->Workup Reaction Quench Product This compound Workup->Product G cluster_1 Reactivity Profile cluster_nucleophiles Nucleophiles (Nu-H) CEP This compound Amine Amine (R-NH2) CEP->Amine SN2 Reaction Thiol Thiol (R-SH) CEP->Thiol SN2 Reaction Alcohol Alcohol/Phenol (R-OH) CEP->Alcohol SN2 Reaction Carboxylate Carboxylate (R-COO⁻) CEP->Carboxylate SN2 Reaction Product_Amine N-Substituted Pyrrole Derivative Amine->Product_Amine Product_Thiol S-Substituted Pyrrole Derivative Thiol->Product_Thiol Product_Alcohol O-Substituted Pyrrole Derivative Alcohol->Product_Alcohol Product_Carboxylate Ester-linked Pyrrole Derivative Carboxylate->Product_Carboxylate G cluster_2 Application Logic in Drug Design Start This compound Node1 Reactive Intermediate Start->Node1 Node2 Library Synthesis (SAR Exploration) Node1->Node2 Versatile Reactivity Node3 Covalent Modifier (Targeted Alkylation) Node1->Node3 Electrophilicity Node4 Linker Precursor (PROTACs, ADCs) Node1->Node4 Functional Handle

References

The Cornerstone of N-Substituted Pyrroles: A Technical Guide to 1-(2-Chloroethyl)pyrrole as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ubiquitous Pyrrole Moiety in Modern Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] N-substituted pyrroles, in particular, have garnered significant attention from researchers in drug development due to their presence in a multitude of therapeutic agents.[3] The strategic introduction of various functional groups onto the pyrrole nitrogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making the development of versatile synthetic precursors a critical endeavor. N-substituted pyrrole derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[3] This guide focuses on a particularly valuable and reactive intermediate: 1-(2-chloroethyl)pyrrole. Its unique structure, featuring a reactive chloroethyl group attached to the pyrrole nitrogen, renders it an exceptional building block for the synthesis of a diverse range of N-substituted pyrroles.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific principles governing the synthesis and application of this pivotal precursor.

Part 1: Synthesis of the Precursor: this compound

The efficient synthesis of this compound is paramount to its utility as a versatile precursor. A robust and scalable method involves the N-alkylation of pyrrole with a suitable haloalkane under basic conditions. While several methods exist for N-alkylation of pyrroles, phase-transfer catalysis (PTC) offers a highly effective approach, particularly when dealing with reactants of differing solubilities.

Mechanism of Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis facilitates the reaction between a water-soluble nucleophile (in this case, the pyrrolide anion) and a water-insoluble electrophile (1,2-dichloroethane). The process is initiated by the deprotonation of pyrrole by a strong base, such as sodium hydroxide, to form the pyrrolide anion. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the pyrrolide anion from the aqueous phase to the organic phase where the alkylating agent resides. This transfer overcomes the insolubility barrier, allowing for an efficient nucleophilic substitution reaction to occur.

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Pyrrole_H Pyrrole (C4H5N) Pyrrolide_Na Sodium Pyrrolide (Na+ C4H4N-) Pyrrole_H->Pyrrolide_Na Deprotonation NaOH NaOH NaOH->Pyrrolide_Na TBAB_aq TBAB (Q+X-) Pyrrolide_Na->TBAB_aq Anion Exchange TBAB_org Q+ Pyrrolide- TBAB_aq->TBAB_org Phase Transfer NaBr_aq NaBr Dichloroethane 1,2-Dichloroethane (ClCH2CH2Cl) Precursor This compound Dichloroethane->Precursor TBAC_org Q+ Cl- Precursor->TBAC_org TBAB_org->Precursor SN2 Attack TBAC_org->TBAB_aq

Figure 1: Mechanism of Phase-Transfer Catalyzed N-Alkylation of Pyrrole.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for N-alkylation of pyrrole derivatives and is optimized for the synthesis of this compound.[4]

Materials:

  • Pyrrole

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add pyrrole (1.0 eq) and toluene.

  • Base and Catalyst Addition: Prepare a 50% (w/v) aqueous solution of NaOH. Add the NaOH solution to the reaction mixture, followed by the addition of a catalytic amount of TBAB (0.05 eq).

  • Addition of Alkylating Agent: While stirring vigorously, add 1,2-dichloroethane (3.0 eq) dropwise to the mixture through the dropping funnel. An excess of the alkylating agent is used to favor the mono-alkylation product.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) to remove the excess base and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene and excess 1,2-dichloroethane.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

ParameterValue
Typical Yield 75-85%
Boiling Point 78-80 °C at 15 mmHg
Purity (GC-MS) >98%

Part 2: this compound as a Precursor for N-Substituted Pyrroles

The true value of this compound lies in its ability to serve as a versatile electrophile in nucleophilic substitution reactions. The chloroethyl moiety is susceptible to attack by a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups at the N-position of the pyrrole ring.

Synthetic Utility cluster_nucleophiles Nucleophiles cluster_products N-Substituted Pyrroles Precursor This compound Amine_Product N-(2-Aminoethyl)pyrroles Precursor->Amine_Product Thiol_Product N-(2-Thioethyl)pyrroles Precursor->Thiol_Product Alcohol_Product N-(2-Alkoxyethyl)pyrroles Precursor->Alcohol_Product Amine R2NH (Amines) Amine->Amine_Product Thiol RSH (Thiols) Thiol->Thiol_Product Alcohol ROH (Alcohols) Alcohol->Alcohol_Product

Figure 2: Synthetic utility of this compound.

A. Synthesis of N-(2-Aminoethyl)pyrroles

The reaction of this compound with primary or secondary amines provides a straightforward route to N-(2-aminoethyl)pyrroles, which are valuable intermediates in the synthesis of pharmacologically active compounds.

Detailed Experimental Protocol: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole

This protocol is based on the successful synthesis of a related compound and demonstrates the typical conditions for this transformation.[4]

Materials:

  • This compound

  • Piperidine

  • Dimethylformamide (DMF)

  • Saturated Sodium Chloride (NaCl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Nucleophile Addition: Add piperidine (2.0 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.

  • Reaction: Heat the mixture to 120-130 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into a saturated NaCl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-(piperidin-1-yl)ethyl)-1H-pyrrole.

NucleophileProductYield
Piperidine1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole~85%[4]
B. Synthesis of N-(2-Thioethyl)pyrroles

Thioethers are important functionalities in many biologically active molecules. This compound readily reacts with thiols or their corresponding thiolates to form N-(2-thioethyl)pyrroles.

Detailed Experimental Protocol: Synthesis of 1-(2-(Ethylthio)ethyl)-1H-pyrrole

This protocol is adapted from phase-transfer catalysis conditions used for similar thioether formations.

Materials:

  • This compound

  • Ethanethiol

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Dioxane

Procedure:

  • Reaction Setup: To a suspension of potassium carbonate (2.0 eq) and a catalytic amount of TBAB (0.05 eq) in dioxane, add ethanethiol (1.2 eq).

  • Electrophile Addition: Add this compound (1.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

NucleophileProductExpected Yield
Ethanethiol1-(2-(Ethylthio)ethyl)-1H-pyrrole70-80%
C. Synthesis of N-(2-Alkoxyethyl)pyrroles

The reaction with alcohols or alkoxides provides access to N-(2-alkoxyethyl)pyrroles, introducing an ether linkage that can enhance solubility and other pharmacokinetic properties.

Detailed Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-1H-pyrrole

This protocol utilizes a strong base to deprotonate the alcohol, forming a more potent nucleophile.

Materials:

  • This compound

  • Ethanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add ethanol (1.2 eq). Stir for 30 minutes at 0 °C to form sodium ethoxide.

  • Electrophile Addition: Add this compound (1.0 eq) dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

NucleophileProductExpected Yield
Ethanol1-(2-Ethoxyethyl)-1H-pyrrole65-75%

Conclusion: A Gateway to Chemical Diversity

This compound has proven to be an exceptionally useful and versatile precursor for the synthesis of a wide range of N-substituted pyrroles. The protocols detailed in this guide demonstrate the straightforward and efficient nature of its reactions with various nucleophiles, including amines, thiols, and alcohols. The reliability of these synthetic routes, coupled with the significant biological relevance of the resulting products, underscores the importance of this compound as a cornerstone in the synthetic chemist's toolbox for drug discovery and development. The methodologies presented herein are designed to be both reproducible and adaptable, providing a solid foundation for further exploration and innovation in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloroethyl)pyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block in Modern Chemistry

1-(2-Chloroethyl)pyrrole is a heterocyclic organic compound that has garnered significant interest within the realms of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its structure, featuring a pyrrole ring N-substituted with a reactive 2-chloroethyl group, makes it a valuable intermediate for introducing the pyrrole moiety into more complex molecules.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering a critical knowledge base for its effective handling, storage, and application in research and development. Understanding these fundamental properties is paramount to ensuring the integrity of experimental outcomes and the successful synthesis of novel compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its practical application.

PropertyValueSource
Molecular Formula C₆H₈ClN[1][2]
Molecular Weight 129.59 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 84 °C at 20 mmHg[1]
Density 1.13 g/cm³[1]
Refractive Index n20/D 1.52[1]

Solubility Profile: A Qualitative and Predictive Analysis

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining the properties of the parent pyrrole molecule and considering the influence of the 2-chloroethyl substituent, a reliable qualitative and predictive solubility profile can be constructed.

Qualitative Solubility:

Based on supplier information, this compound is soluble in dimethyl sulfoxide (DMSO).[3] The parent compound, pyrrole, is soluble in alcohol, ether, and other organic solvents, while being only slightly soluble in water.[4] Given the introduction of a relatively non-polar chloroethyl group, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents and limited solubility in aqueous media.

Predicted Solubility in Common Solvents:

SolventPredicted SolubilityRationale
Water LowThe hydrophobic pyrrole ring and the chloroethyl group are expected to limit aqueous solubility.
Methanol, Ethanol HighThe polarity of these alcohols should facilitate dissolution. Pyrrole itself is soluble in ethanol.[4]
Acetone, Ethyl Acetate HighThese moderately polar solvents are likely to be effective at solvating the molecule.
Dichloromethane, Chloroform HighAs non-polar aprotic solvents, they are expected to readily dissolve the compound.
Acetonitrile HighA polar aprotic solvent that is a good solvent for a wide range of organic compounds.
Dimethylformamide (DMF) HighA highly polar aprotic solvent known for its excellent solvating properties.
Dimethyl Sulfoxide (DMSO) HighConfirmed as a suitable solvent.[3] DMSO is a strong, polar aprotic solvent.
Hexane, Heptane Moderate to LowThe polarity of the pyrrole ring may limit solubility in highly non-polar aliphatic solvents.
Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess this compound into a vial. prep2 Add a known volume of the chosen solvent. prep1->prep2 equil1 Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. prep2->equil1 equil2 Allow the solution to stand for sedimentation of undissolved solid. equil1->equil2 analysis1 Carefully withdraw a known volume of the supernatant. equil2->analysis1 analysis2 Filter the aliquot through a 0.45 µm filter. analysis1->analysis2 analysis3 Dilute the filtered aliquot with a suitable solvent. analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, GC-FID). analysis3->analysis4 calc1 Calculate the solubility in units such as g/L or mol/L. analysis4->calc1

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into a glass vial. Add a precise volume of the selected solvent.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or agitator (e.g., at 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After agitation, allow the vial to stand undisturbed to permit the sedimentation of any undissolved compound.

  • Sampling and Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To remove any suspended microparticles, filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation: From the determined concentration of the diluted aliquot, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Degradation can occur through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

The presence of the 2-chloroethyl group suggests a susceptibility to hydrolysis, particularly under basic conditions. The reaction likely proceeds via an intramolecular cyclization to form a reactive aziridinium ion intermediate, which is then attacked by water to yield 1-(2-hydroxyethyl)pyrrole.[5]

Proposed Hydrolysis Pathway:

G A This compound B Aziridinium Ion (Intermediate) A->B Intramolecular Cyclization (-Cl⁻) C 1-(2-Hydroxyethyl)pyrrole B->C Nucleophilic attack by H₂O

Caption: Proposed mechanism for the hydrolysis of this compound.

The rate of hydrolysis is expected to be pH-dependent, with increased rates at higher pH values due to the increased nucleophilicity of the hydroxide ion.[5]

Thermal Stability
Photostability

Pyrrole moieties are known to be susceptible to both direct and indirect photodegradation.[7] Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products. The rate and pathway of photodegradation are highly dependent on the substituents on the pyrrole ring.[7] To maintain the integrity of the compound, it should be stored in a dark place.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.[1][6][9]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal Stress (e.g., 60-80 °C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Compound This compound Solution Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.[1][10]

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.[1][10]

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the sample solution.[1][9]

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C).[1][10]

    • Photodegradation: Expose the sample solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[1][9]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Degradant Identification: For samples showing significant degradation, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and propose their structures.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Safe Handling and Storage

Given its potential for degradation and its classification as a skin and eye irritant, proper handling and storage procedures are crucial.[2]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

Conclusion

This compound is a reactive and versatile building block with significant potential in various fields of chemical research and development. While quantitative data on its solubility and stability are limited, this guide provides a robust framework based on the known properties of related compounds and established scientific principles. The detailed experimental protocols outlined herein will empower researchers to generate the specific data required for their applications, ensuring the reliable and effective use of this important chemical intermediate. By understanding and controlling its solubility and stability, scientists can unlock the full potential of this compound in the synthesis of novel and impactful molecules.

References

An In-depth Technical Guide to the Chemistry of 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 1-(2-Chloroethyl)pyrrole (CAS No. 77200-24-9). This versatile heterocyclic compound serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth insights into the practical and theoretical aspects of this important chemical building block.

Introduction: The Significance of this compound

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of a reactive chloroethyl group attached to the nitrogen atom of the pyrrole ring gives this molecule its unique chemical properties and makes it a valuable precursor in various synthetic applications.[2] Its structure allows for a wide range of chemical modifications, making it an essential tool for creating complex molecules with diverse functionalities.[1]

The pyrrole moiety itself is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The introduction of the chloroethyl group provides a reactive site for nucleophilic substitution, enabling the facile introduction of the pyrrole ring into larger molecular frameworks. This has led to its use in the synthesis of a variety of compounds, including anticancer and antimicrobial agents.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 77200-24-9--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4]
Molecular Formula C₆H₈ClN--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4]
Molecular Weight 129.59 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4]
Appearance Colorless to light yellow/orange clear liquid--INVALID-LINK--[1]
Boiling Point 84 °C at 20 mmHg--INVALID-LINK--[1], --INVALID-LINK--[2]
Density 1.13 g/cm³--INVALID-LINK--[1], --INVALID-LINK--[2]
Refractive Index (n20D) 1.5170-1.5200--INVALID-LINK--[1], --INVALID-LINK--[2]
Flash Point 65.576 °C--INVALID-LINK--[2]

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in the provided search results. However, a common method for the N-alkylation of pyrrole involves the reaction of pyrrole with a suitable alkylating agent. A plausible synthetic route would be the reaction of pyrrole with 1-bromo-2-chloroethane in the presence of a base.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants Pyrrole Pyrrole Reaction N-Alkylation Pyrrole->Reaction BrClEt 1-Bromo-2-chloroethane BrClEt->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Byproduct KBr + H2O + CO2 Reaction->Product yields Reaction->Byproduct byproducts

Caption: Proposed synthetic route for this compound via N-alkylation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyrrole ring and the nucleophilic substitution at the chloroethyl side chain.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[5] These reactions typically occur at the C2 and C5 positions, which are most activated towards electrophilic attack.

Nucleophilic Substitution at the Chloroethyl Group

The chlorine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, making this compound a versatile building block in organic synthesis.

G Start This compound Electrophilic Electrophilic Start->Electrophilic E+ Nucleophilic Nucleophilic Start->Nucleophilic Nu- Nitration Nitro-substituted product Electrophilic->Nitration HNO3/H2SO4 Halogenation Halo-substituted product Electrophilic->Halogenation NBS/NCS Amination Amine-substituted product Nucleophilic->Amination R2NH Azidation Azide-substituted product Nucleophilic->Azidation NaN3 Cyanation Nitrile-substituted product Nucleophilic->Cyanation NaCN

Caption: Recommended safety and handling workflow for this compound.

Storage Recommendations

Store in a cool, dry, and well-ventilated place in a tightly sealed container. [6][7]Keep away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry, agrochemicals, and material science. Its unique combination of a reactive chloroethyl group and an aromatic pyrrole ring allows for a wide range of synthetic transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

1-(2-Chloroethyl)pyrrole role in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 1-(2-Chloroethyl)pyrrole in Heterocyclic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Possessing both an electron-rich aromatic pyrrole core and a reactive electrophilic chloroethyl side chain, it serves as a versatile and powerful building block for the construction of complex nitrogen-containing heterocyclic systems. This guide elucidates the synthesis, reactivity, and mechanistic pathways of this compound, with a primary focus on its pivotal role in the intramolecular cyclization reactions that lead to fused heterocyclic scaffolds. These scaffolds are of paramount importance in drug discovery, forming the core of numerous therapeutic agents. This document provides detailed experimental protocols, mechanistic diagrams, and a summary of its applications to offer a comprehensive resource for professionals in the field.

Introduction to this compound

This compound, with the chemical formula C₆H₈ClN, is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle.[1] Its structure is characterized by a 2-chloroethyl group attached to the nitrogen atom of the pyrrole ring. This unique arrangement confers a dual reactivity: the pyrrole ring is susceptible to electrophilic substitution, while the chloroethyl group acts as a potent electrophile for nucleophilic substitution and alkylation reactions.

This duality makes this compound an invaluable intermediate in organic synthesis.[1][2] It is particularly recognized for its utility in constructing fused bicyclic and polycyclic heterocyclic compounds, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.[2] Its application streamlines the synthesis of complex molecules, particularly in the development of novel therapeutic agents, including anticancer and antimicrobial compounds.[2][3]

PropertyValue
Molecular Formula C₆H₈ClN
Molecular Weight 129.59 g/mol
CAS Number 77200-24-9
Synonyms 1-(2-Chloroethyl)-1H-pyrrole

Synthesis of this compound

The preparation of this compound is most reliably achieved through a two-step process starting from pyrrole. This method involves the initial formation of an alcohol intermediate, which is subsequently converted to the target chloro-derivative. This approach offers better control and higher yields compared to direct alkylation with di-halogenated reagents.

Synthetic Pathway Overview

The synthesis proceeds via two main transformations:

  • N-Hydroxyethylation: Reaction of pyrrole with 2-chloroethanol to form N-(2-hydroxyethyl)pyrrole.

  • Chlorination: Conversion of the hydroxyl group of N-(2-hydroxyethyl)pyrrole into a chloride using a chlorinating agent like thionyl chloride (SOCl₂).

G Pyrrole Pyrrole Hydroxyethylpyrrole N-(2-Hydroxyethyl)pyrrole Pyrrole->Hydroxyethylpyrrole  Step 1: N-Hydroxyethylation (Base, Solvent) Chloroethanol 2-Chloroethanol Chloroethanol->Hydroxyethylpyrrole Target This compound Hydroxyethylpyrrole->Target  Step 2: Chlorination (Solvent, Reflux) ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Target

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)pyrrole

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrrole and a suitable solvent (e.g., toluene).

  • Reagents: Add a base, such as powdered potassium hydroxide, to the mixture.

  • Addition: Slowly add 2-chloroethanol to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound from N-(2-hydroxyethyl)pyrrole

  • Setup: In a flask equipped with a dropping funnel and a reflux condenser (connected to a gas trap for HCl and SO₂), place the N-(2-hydroxyethyl)pyrrole intermediate.

  • Chlorination: Cautiously add thionyl chloride (SOCl₂) dropwise to the stirred intermediate, often in an inert solvent or neat.[4] The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete conversion.[4]

  • Workup: Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting residue can be purified by vacuum distillation to yield pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its ability to undergo intramolecular cyclization, a powerful ring-forming strategy in heterocyclic chemistry.

The Role of the 2-Chloroethyl Group

The chloroethyl side chain functions as a latent electrophile. The carbon atom bonded to the chlorine is electron-deficient (δ+) and susceptible to attack by a nucleophile. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution. This reactivity is the cornerstone of its application in building fused ring systems.

Intramolecular Cyclization: The Key Transformation

The most significant application of this compound is in the synthesis of fused N-heterocycles. In these reactions, a nucleophilic center, either on a separate reactant that has been attached to the pyrrole or on a substituent pre-installed on the pyrrole ring, attacks the electrophilic carbon of the chloroethyl group. This intramolecular attack results in the formation of a new ring fused to the original pyrrole core.

A prominent example is the synthesis of the pyrrolo[1,2-a]pyrazine scaffold.[1] This involves an initial intermolecular reaction with an amine (e.g., an amino acid derivative), followed by an intramolecular cyclization that forms the fused pyrazine ring.

G cluster_0 Intramolecular Cyclization Mechanism Start Pyrrole with Nucleophilic Sidechain (e.g., -NHR) and Chloroethyl Group Intermediate Transition State (Nucleophilic Attack on C-Cl) Start->Intermediate Ring Closure Product Fused Bicyclic Heterocycle (e.g., Tetrahydropyrrolopyrazine) Intermediate->Product Chloride Elimination

Caption: General mechanism for intramolecular cyclization.

Applications in the Synthesis of Fused Heterocyclic Systems

This compound is a key starting material for a variety of fused heterocyclic frameworks that are prevalent in medicinal chemistry.

Workflow for Fused Heterocycle Synthesis

The general workflow involves a two-stage process: first, an intermolecular reaction to append a molecule containing a nucleophile, followed by the key intramolecular cyclization step.

G A This compound C Intermediate Adduct A->C B Nucleophilic Reagent (e.g., R-NH₂) B->C Intermolecular Substitution (SN2) D Intramolecular Cyclization (Base/Heat) C->D E Fused Heterocyclic Product D->E F Further Functionalization (Optional) E->F G Final Bioactive Molecule F->G

Caption: Workflow for synthesizing fused heterocycles.

Representative Applications

The versatility of this reagent allows for the synthesis of diverse heterocyclic systems.

Reactant(s)ConditionsFused Heterocyclic SystemReference
α-Amino acid estersBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatPyrrolo[1,2-a]pyrazinones[1]
Substituted 2H-pyrrol-2-onesLDA, HMPA, THFTetrahydropyrano[2,3-b]pyrrol-6(2H)-ones[5]
Various primary aminesBase, HeatSubstituted Pyrrolo[1,2-a]pyrazines[1]

Role in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[3][6] this compound provides an efficient entry point to more complex, fused derivatives that often exhibit enhanced biological activity and optimized pharmacokinetic profiles.

  • Anticancer Agents: Many kinase inhibitors and cytotoxic agents incorporate fused heterocyclic systems derived from pyrrole precursors to target cellular pathways essential for cancer cell proliferation.[6]

  • Antimicrobial Agents: The pyrrole scaffold is leveraged in the development of novel antibiotics and antifungals to combat infectious diseases.[2]

  • Targeted Drug Delivery: The reactivity of the chloroethyl group can be harnessed to attach the pyrrole moiety to polymers or other carriers, creating functionalized materials for innovative drug delivery systems.[2]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in heterocyclic chemistry. Its unique bifunctional nature, combining an aromatic core with an electrophilic side chain, enables the efficient construction of complex, fused N-heterocyclic systems. The primary role of this compound is to serve as a key precursor for intramolecular cyclization reactions, providing a direct and powerful route to scaffolds of significant interest in pharmaceutical and materials science research. As the demand for novel bioactive molecules grows, the strategic application of building blocks like this compound will continue to be a cornerstone of modern synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of Bioactive Molecules with 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization in Medicinal Chemistry

The covalent modification of biologically active molecules is a cornerstone of modern drug discovery and development. Among the myriad of chemical transformations, N-alkylation—the formation of a carbon-nitrogen bond—stands out as a particularly powerful strategy for optimizing the pharmacological profile of lead compounds.[1] This modification can profoundly influence a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity.

The pyrrole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2][3][4] Its unique electronic and structural properties contribute significantly to the biological activity of these compounds. The reagent at the heart of this guide, 1-(2-Chloroethyl)pyrrole , combines this valuable heterocyclic motif with a reactive electrophilic handle.[5][6] As a versatile building block, it enables the direct introduction of a pyrrole-ethyl moiety onto various nucleophilic sites within a bioactive molecule, offering a streamlined path to novel chemical entities.[5][6]

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols for various nucleophiles, and critical insights into reaction optimization and troubleshooting, grounded in established synthetic methodologies.

The Reagent: Understanding this compound

A thorough understanding of the alkylating agent is paramount for successful and reproducible synthetic outcomes.

  • Chemical Properties:

    • Name: 1-(2-Chloroethyl)-1H-pyrrole

    • CAS Number: 77200-24-9

    • Molecular Formula: C₆H₈ClN[6]

    • Molecular Weight: 129.59 g/mol [6]

  • Reactivity and Mechanistic Rationale: The utility of this compound stems from the reactive C-Cl bond. The alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7] The nucleophilic atom of the bioactive molecule (e.g., the lone pair on a nitrogen, oxygen, or sulfur) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group in a single, concerted step.

    For this reaction to proceed efficiently, a base is almost always required. The causality is twofold:

    • Nucleophile Activation: Most nucleophiles in bioactive molecules (amines, phenols, thiols) are protonated or only weakly nucleophilic at neutral pH. A base deprotonates the nucleophile, generating a more potent anionic species (e.g., an amide, phenoxide, or thiolate) that can readily initiate the SN2 attack.[8][9]

    • Acid Scavenging: In the case of amine alkylation, the initial product is an ammonium salt. A base is necessary to neutralize this salt, regenerating the neutral amine product and preventing the reaction from stalling. For all reactions, the base scavenges the HCl that is cogenerated.[9]

    A common challenge, particularly with primary amines, is polyalkylation .[7][10] The mono-alkylated product is often still nucleophilic and can react with a second molecule of the alkylating agent. Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylated product.

Experimental Design: Substrate Scope and Strategic Choices

The choice of reaction conditions is dictated by the nature of the nucleophile within the bioactive molecule.

  • Target Nucleophiles:

    • Amines (Primary/Secondary): These are the most common targets for N-alkylation. Secondary amines are ideal substrates, yielding tertiary amines without the risk of further alkylation. Primary amines can be selectively mono-alkylated by using an excess of the amine relative to the alkylating agent.[11][12]

    • Phenols (O-Alkylation): Phenolic hydroxyl groups are generally less nucleophilic than amines. To achieve efficient O-alkylation, a strong base such as sodium hydride (NaH) is typically required to generate the highly nucleophilic phenoxide anion in situ.[8][13]

    • Thiols (S-Alkylation): Thiols are excellent nucleophiles and readily undergo S-alkylation under relatively mild basic conditions, often with weaker bases like potassium carbonate.[14]

    • Amides/Lactams: The nitrogen in an amide is significantly less nucleophilic due to resonance delocalization of the lone pair into the adjacent carbonyl group. Like phenols, these substrates require strong, non-nucleophilic bases (e.g., NaH) for deprotonation prior to alkylation.[15]

  • Core Reagent Selection:

    • Solvents: Anhydrous polar aprotic solvents are the standard choice as they effectively solvate the reactants without interfering with the nucleophile. Preferred solvents include Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).[8][16]

    • Bases: The base must be chosen according to the pKa of the nucleophile.

      • Mild Bases (K₂CO₃, Cs₂CO₃, Et₃N): Suitable for amines and thiols.[8][9]

      • Strong Bases (NaH, KHMDS): Necessary for less reactive nucleophiles like phenols and amides.[8][16]

Detailed Experimental Protocols

Safety Note: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: N-Alkylation of a Bioactive Secondary Amine

This protocol describes a general method adaptable for many secondary amine-containing scaffolds.

  • Reaction Setup: To a solution of the bioactive secondary amine (1.0 eq) in anhydrous acetonitrile (0.1–0.5 M), add potassium carbonate (K₂CO₃, 2.0–3.0 eq).

  • Reagent Addition: Add this compound (1.1–1.2 eq) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (typically 60–80 °C) and stir for 4–24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[8][17]

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Partition the residue between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[8][16]

Protocol 2: O-Alkylation of a Bioactive Phenol

This protocol utilizes a strong base to deprotonate the phenol, enabling alkylation.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add a solution of the bioactive phenol (1.0 eq) in anhydrous DMF or THF (0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Reagent Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 6–18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary and Visualization

Table 1: Representative Conditions for Alkylation with this compound
Nucleophile ClassBioactive ExampleBase (eq)SolventTemp (°C)Typical Time (h)
Secondary AmineDesloratadineK₂CO₃ (2.5)ACN8012-24
Primary AmineTryptamineK₂CO₃ (3.0)DMF608-16
PhenolEstradiolNaH (1.2)THF25-506-18
ThiolCaptoprilCs₂CO₃ (2.0)DMF252-6
Amide/LactamIsatinNaH (1.2)DMF60-8012-24

Note: Conditions are illustrative and require optimization for specific substrates.

Diagrams

Caption: General SN2 mechanism for alkylation.

Workflow Start Reaction Setup (Bioactive Molecule, Base, Solvent) AddReagent Add this compound Start->AddReagent React Heat & Stir (4-24 h) AddReagent->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Filter, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HRMS) Purify->Characterize End Pure Product Characterize->End

Caption: Experimental workflow for alkylation.

Troubleshooting Start Problem: Low Yield / No Reaction CheckBase Is the base strong enough? Start->CheckBase CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes Sol_Base Action: Use a stronger base (e.g., K₂CO₃ → NaH) CheckBase->Sol_Base No CheckReagent Is the alkylating reagent stable? CheckTemp->CheckReagent Yes Sol_Temp Action: Increase reaction temperature CheckTemp->Sol_Temp No Sol_Reagent Action: Use fresh reagent; Check storage conditions CheckReagent->Sol_Reagent No

Caption: Troubleshooting logic for low-yield reactions.

Conclusion

This compound is a highly effective and versatile reagent for the functionalization of bioactive molecules via N-, O-, and S-alkylation. The straightforward SN2 reaction pathway allows for the strategic incorporation of a pyrrole-ethyl moiety, a valuable pharmacophore in drug design. By carefully selecting the base, solvent, and temperature according to the specific nucleophile present in the substrate, researchers can achieve efficient and predictable modifications. The protocols and principles outlined in this guide provide a robust framework for leveraging this reagent in the synthesis of novel compounds with potentially enhanced therapeutic properties, thereby accelerating progress in medicinal chemistry and drug discovery programs.

References

Introduction: A Strategic Approach to a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Sunitinib via a Pyrrole Carboxamide Intermediate

Sunitinib is a potent, orally administered small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It has become a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][3] The therapeutic efficacy of Sunitinib stems from its ability to simultaneously block signaling pathways involved in both tumor angiogenesis and cell proliferation, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1]

The chemical architecture of Sunitinib features a central pyrrole ring linked to a fluoro-substituted oxindole moiety. This application note details a robust and widely adopted synthetic route that constructs this molecule through the strategic condensation of two key fragments: 5-fluoro-1,3-dihydro-2H-indol-2-one and a pre-functionalized pyrrole carboxamide. This convergent approach allows for the independent preparation and purification of complex intermediates, ensuring high purity and overall yield in the final active pharmaceutical ingredient (API). We will explore the causal logic behind each synthetic step, from the preparation of the core pyrrole aldehyde to the final salt formation, providing a field-proven protocol for researchers in medicinal chemistry and drug development.

Overall Synthetic Pathway

The synthesis can be logically segmented into three primary stages: the preparation of the core pyrrole intermediate, the final condensation reaction to form the Sunitinib base, and the subsequent conversion to the pharmaceutically preferred malate salt.

Sunitinib_Synthesis_Overview cluster_0 Stage 1: Pyrrole Intermediate Synthesis cluster_1 Stage 2 & 3: Final Assembly & Salt Formation A Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate B 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid A->B Base Hydrolysis (Saponification) C N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide B->C Amidation (Coupling Reaction) E Sunitinib Base C->E Knoevenagel Condensation D 5-Fluoro-1,3-dihydro- 2H-indol-2-one D->E F Sunitinib Malate E->F Salt Formation (L-Malic Acid)

Caption: High-level overview of the Sunitinib synthesis pathway.

Part 1: Synthesis of the Core Pyrrole Intermediate

The cornerstone of this synthesis is the preparation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. This intermediate contains the aldehyde group necessary for the final condensation and the diethylaminoethyl side chain crucial for the drug's pharmacokinetic profile.

Step 1.1: Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

The synthesis begins with a common precursor, the ethyl ester of the pyrrole carboxylic acid. The first step is a classic saponification to yield the free carboxylic acid, which is essential for the subsequent amidation.

Rationale: Base-catalyzed hydrolysis (saponification) is a highly efficient method for converting esters to carboxylic acids. Potassium hydroxide (KOH) is a strong base that attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed under reflux in a mixed solvent system (e.g., methanol/water) to ensure solubility of both the organic substrate and the inorganic base.[4][5] Subsequent acidification is critical to protonate the intermediate carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution for easy isolation.[4]

Protocol:

  • Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq).

  • Add methanol and water as solvents. A common ratio is 1:4 v/v methanol to water.[5]

  • Slowly add a solution of potassium hydroxide (e.g., 5N KOH, ~10 eq) to the mixture while stirring.[5]

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.[5][6]

  • After completion, cool the mixture to room temperature.

  • Carefully acidify the mixture with an acid solution (e.g., 5N HCl) to a pH of approximately 3.[5][6] A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with distilled water to remove residual salts.

  • Dry the resulting solid, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, under vacuum. The product is typically a yellow-brown solid.[4][5]

Step 1.2: Amidation with N,N-diethylethylenediamine

This step couples the newly formed carboxylic acid with the N,N-diethylethylenediamine side chain. This is an amide bond formation, a reaction that requires activation of the carboxylic acid.

Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, activating it for nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7][8] An alternative is using 1,1'-carbonyldiimidazole (CDI), which forms a highly reactive acylimidazole intermediate.[9]

Protocol:

  • Suspend 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

  • Add the coupling agent (e.g., EDCI, 1.1 eq) and additive (e.g., HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add N,N-diethylethylenediamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, perform an aqueous work-up. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, can be purified by column chromatography or recrystallization to yield a yellowish solid.[10]

Part 2: Final Assembly - Knoevenagel Condensation

This is the final carbon-carbon bond-forming step, which unites the two key fragments to create the Sunitinib molecular scaffold.

Rationale: The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[11] In this case, the active methylene is at the C3 position of the 5-fluorooxindole ring, made acidic by the adjacent amide and aromatic ring. The reaction is base-catalyzed; a mild organic base like pyrrolidine or piperidine is sufficient to deprotonate the oxindole, forming a nucleophilic enolate that attacks the aldehyde of the pyrrole intermediate.[12][13] The subsequent dehydration step is often spontaneous or driven by heating, yielding the characteristic (Z)-alkene geometry.

Knoevenagel_Workflow A 1. Charge Reactor - Pyrrole Intermediate (VII) - 5-Fluorooxindole (IX) - Solvent (Methanol/Ethanol) B 2. Add Catalyst - Pyrrolidine A->B C 3. Heat to Reflux - Maintain for 4-6 hours B->C D 4. Monitor Reaction - TLC Analysis C->D E 5. Cool & Isolate - Cool to room temperature - Precipitate forms D->E F 6. Filter & Wash - Collect solid by filtration - Wash with cold ethanol E->F G 7. Dry Product - Dry under vacuum - Obtain Sunitinib Base F->G

Caption: Laboratory workflow for the synthesis of Sunitinib base.

Protocol:

  • To a suitable flask, add N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq), 5-fluoro-2-oxindole (0.95 eq), and a solvent such as methanol or ethanol.[12]

  • Add a catalytic amount of pyrrolidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65-78 °C) and maintain for 4-6 hours. The product will begin to precipitate as an orange solid.

  • Monitor the reaction for completion using TLC or HPLC.

  • Once complete, cool the reaction slurry to room temperature, and then further cool in an ice bath for about 1 hour to maximize precipitation.

  • Collect the orange solid by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.[7]

  • Dry the product, Sunitinib base, under vacuum at 40-50 °C. A typical yield is >78%.[12]

Part 3: Conversion to Sunitinib Malate and Purification

For pharmaceutical applications, the free base is converted into a more soluble and stable salt form. The L-malate salt is the approved form.

Rationale: Salt formation with a pharmaceutically acceptable acid like L-malic acid improves the physicochemical properties of the API, particularly its aqueous solubility and bioavailability.[12] The process involves reacting the basic Sunitinib free base with L-malic acid in a suitable solvent system, from which the salt crystallizes. The choice of solvent is crucial for controlling the crystal form (polymorph), with Form I being the desired, thermodynamically stable polymorph.[7][14]

Protocol:

  • Suspend the purified Sunitinib base (1.0 eq) in a suitable solvent, such as methanol or methyl isobutyl ketone (MIBK).[7][12]

  • In a separate flask, dissolve L-malic acid (~1.05 eq) in the same solvent, heating gently if necessary.

  • Add the L-malic acid solution to the Sunitinib base slurry.

  • Heat the mixture (e.g., to 50-60 °C) and stir for 2-4 hours to ensure complete salt formation.[7]

  • Cool the mixture slowly to room temperature to allow for crystallization.

  • Filter the resulting yellow-orange solid and wash with a small amount of cold solvent.

  • Dry the final product, Sunitinib Malate, under vacuum. The final product should have an HPLC purity of >99.7%.[12]

Quantitative Data and Reagent Summary

ReagentM.W. ( g/mol )RoleStoichiometry
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate195.22Starting Material1.0 eq
Potassium Hydroxide (KOH)56.11Hydrolysis Reagent~10 eq
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid167.16Intermediate1.0 eq
N,N-diethylethylenediamine116.21Side Chain Source~1.1 eq
EDCI191.70Coupling Agent~1.1 eq
5-Fluoro-2-oxindole151.13Condensation Partner~0.95-1.0 eq
Pyrrolidine71.12Base Catalyst~0.1 eq
L-Malic Acid134.09Salt Former~1.05 eq

References

Synthesis of Atorvastatin via Paal-Knorr Pyrrole Formation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Atorvastatin, marketed under the trade name Lipitor®, is a synthetic lipid-lowering agent that is a member of the statin class of drugs.[1] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the biosynthesis of cholesterol.[2] This application note provides a detailed, step-by-step guide for the synthesis of Atorvastatin, focusing on the industrially significant Paal-Knorr pyrrole synthesis as the core strategy for constructing the central heterocyclic ring. This convergent approach involves the synthesis of two key intermediates—a 1,4-diketone and a chiral amine side chain—which are then condensed to form the Atorvastatin backbone.[1][3] We will delve into the mechanistic rationale behind the chosen synthetic steps, provide detailed experimental protocols, and present the data in a clear, accessible format for researchers in the field.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a complex molecule like Atorvastatin requires a carefully planned retrosynthetic strategy. Our approach hinges on the powerful and reliable Paal-Knorr reaction to form the pentasubstituted pyrrole core in a convergent manner. This strategy offers significant advantages in terms of efficiency and yield by allowing for the parallel synthesis of the key fragments, which are then combined in a later step.

G Atorvastatin Atorvastatin Calcium Final_Steps Deprotection & Salt Formation Atorvastatin->Final_Steps Final Processing Protected_Atorvastatin Protected Atorvastatin (Acetonide, tert-butyl ester) Paal_Knorr Paal-Knorr Condensation Protected_Atorvastatin->Paal_Knorr Convergent Step Diketone 1,4-Diketone Intermediate (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) Paal_Knorr->Diketone Chiral_Amine Chiral Amine Side Chain ((4R-cis)-6-(2-aminoethyl)-2,2-dimethyl- 1,3-dioxane-4-acetic acid tert-butyl ester) Paal_Knorr->Chiral_Amine Stetter Stetter Reaction Diketone->Stetter Asymmetric_Synth Asymmetric Synthesis Chiral_Amine->Asymmetric_Synth Stetter_Reactants 4-Methyl-3-oxo-N-phenyl-2- (phenylmethylene)pentanamide + 4-fluorobenzaldehyde Stetter->Stetter_Reactants Chiral_Precursors Chiral Precursors (e.g., N-carbobenzyloxy-β-alanine) Asymmetric_Synth->Chiral_Precursors Final_Steps->Protected_Atorvastatin G Start N-carbobenzyloxy-β-alanine Ketoester1 β-Ketoester Formation Start->Ketoester1 Asym_Hydrog1 Asymmetric Hydrogenation (Ru-BINAP catalyst) Ketoester1->Asym_Hydrog1 Hydroxy_Ester Chiral Hydroxy Ester Asym_Hydrog1->Hydroxy_Ester Ketoester2 Second β-Ketoester Formation Hydroxy_Ester->Ketoester2 Asym_Hydrog2 Second Asymmetric Hydrogenation Ketoester2->Asym_Hydrog2 Diol_Ester Chiral Diol Ester Asym_Hydrog2->Diol_Ester Protection Acetonide Protection Diol_Ester->Protection Deprotection Final Deprotection Protection->Deprotection Final_Amine Chiral Amine Side Chain Deprotection->Final_Amine

References

Application Notes and Protocols for the Utilization of 1-(2-Chloroethyl)pyrrole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 1-(2-chloroethyl)pyrrole as a pivotal intermediate in the synthesis of potent anticancer agents, with a particular focus on the pyrrolo[2,1-c][1]benzodiazepine (PBD) class of DNA-alkylating compounds. The protocols and methodologies detailed herein are curated from established literature and are presented with insights into the underlying chemical principles and biological mechanisms.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a variety of anticancer agents.[2][3] Its unique electronic properties and ability to engage in various chemical transformations make it an invaluable building block in drug design.[4] this compound, in particular, serves as a highly versatile precursor, featuring a reactive chloroethyl group appended to the pyrrole nitrogen, which is instrumental in the construction of more complex molecular architectures with potent cytotoxic activities.[5][6] This guide will focus on its application in the synthesis of DNA-interactive agents, which represent a cornerstone of modern chemotherapy.

Part 1: Synthesis of the Key Precursor: this compound

The availability of high-purity this compound is the foundational step for its use in the synthesis of anticancer agents. The N-alkylation of pyrrole with a suitable haloalkane is a common and effective strategy.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established N-alkylation of pyrroles using a base and an alkyl halide.[7][8]

Reaction Scheme:

Synthesis_of_this compound reagents Pyrrole + 1-Bromo-2-chloroethane conditions K2CO3, DMF Room Temperature reagents->conditions product This compound conditions->product

Caption: N-alkylation of pyrrole to yield this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrrole67.096.71 g (6.8 mL)0.1
1-Bromo-2-chloroethane143.4215.78 g (10.9 mL)0.11
Anhydrous Potassium Carbonate (K₂CO₃)138.2127.64 g0.2
Anhydrous Dimethylformamide (DMF)-100 mL-
Diethyl Ether-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add pyrrole (0.1 mol) and anhydrous DMF (100 mL).

  • Add anhydrous potassium carbonate (0.2 mol) to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure a fine suspension of the base.

  • Slowly add 1-bromo-2-chloroethane (0.11 mol) dropwise to the stirring suspension over 15 minutes.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow oil.[6]

Expected Yield and Characterization:

  • Yield: 60-70%

  • Boiling Point: 84 °C at 20 mmHg[6]

  • ¹H NMR (CDCl₃): δ 6.70 (t, 2H), 6.15 (t, 2H), 4.20 (t, 2H), 3.75 (t, 2H).

  • ¹³C NMR (CDCl₃): δ 121.0, 108.5, 50.5, 42.0.

Part 2: Application in the Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs)

This compound is a key building block for the synthesis of the pyrrolo[2,1-c][1]benzodiazepine (PBD) core structure. PBDs are a class of sequence-selective DNA-alkylating agents with potent antitumor activity.[1][9] A prominent example is DC-81, a naturally occurring PBD.[1] The following is a representative synthetic route to a PBD core, exemplified by the synthesis of a DC-81 precursor.

Overall Synthetic Workflow for a PBD Precursor

Caption: General workflow for the synthesis of a PBD core from this compound.

Protocol 2: Synthesis of a PBD Precursor from this compound

This multi-step protocol outlines the synthesis of a key intermediate in the preparation of PBDs.

Step 1: Friedel-Crafts Acylation

Reaction Scheme:

Friedel-Crafts_Acylation reagents This compound + 2-Nitrobenzoyl Chloride conditions Anhydrous AlCl3 DCM, 0 °C to RT reagents->conditions product Acylated Pyrrole Intermediate conditions->product

Caption: Friedel-Crafts acylation of this compound.

Procedure:

  • To a solution of this compound (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, add anhydrous aluminum chloride (12 mmol) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2-nitrobenzoyl chloride (11 mmol) in anhydrous DCM (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude acylated product. Purify by column chromatography.

Step 2: Reduction of the Nitro Group

Reaction Scheme:

Nitro_Reduction reactant Acylated Pyrrole Intermediate conditions SnCl2·2H2O Ethanol, Reflux reactant->conditions product Amino Intermediate conditions->product

Caption: Reduction of the nitro group to an amine.

Procedure:

  • Dissolve the acylated pyrrole intermediate (5 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (25 mmol) to the solution.[10]

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Basify the solution to pH 8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino intermediate, which is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to form the PBD Core

This step involves a spontaneous or catalyzed intramolecular cyclization to form the diazepine ring of the PBD core.

Reaction Scheme:

PBD_Cyclization reactant Amino Intermediate conditions Heat or Acid/Base Catalyst reactant->conditions product PBD Core Structure conditions->product

Caption: Intramolecular cyclization to form the PBD tricycle.

Procedure:

  • The crude amino intermediate from the previous step is dissolved in a suitable solvent such as toluene or xylene.

  • The solution is heated to reflux to promote intramolecular cyclization. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude PBD core is purified by column chromatography on silica gel to afford the desired product.

Part 3: Mechanism of Action and Cellular Signaling

The anticancer activity of PBDs stems from their ability to form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.[1][9]

DNA Alkylation by PBDs

PBDs are designed to fit snugly into the minor groove of DNA, where they form a covalent bond between their electrophilic C11 position and the N2 of a guanine base.[1] PBD dimers can crosslink two guanine bases on opposite DNA strands, creating a highly cytotoxic interstrand crosslink that is difficult for the cell's repair machinery to resolve.[1]

Induction of the DNA Damage Response (DDR) Pathway

The formation of PBD-DNA adducts triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates a cellular response.

DDR_Pathway cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Transducer Kinases cluster_3 Effector Proteins & Cellular Outcomes PBD PBD-DNA Adduct (Interstrand Crosslink) ATM_ATR ATM / ATR Activation PBD->ATM_ATR senses CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 activates p53 p53 Phosphorylation & Stabilization CHK1_CHK2->p53 phosphorylates G2M_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2M_Arrest induces p53->G2M_Arrest contributes to Apoptosis Apoptosis p53->Apoptosis induces

Caption: Simplified DNA Damage Response pathway induced by PBDs.

This signaling cascade ultimately leads to the activation of effector proteins that orchestrate cellular outcomes such as cell cycle arrest and apoptosis.[11][12] Key events in this pathway include:

  • Activation of ATM and ATR Kinases: These sensor kinases recognize the DNA damage and initiate the signaling cascade.[12][13]

  • Phosphorylation of CHK1 and CHK2: These transducer kinases are activated by ATM/ATR and are critical for instituting cell cycle checkpoints.[14][15]

  • p53 Activation: The tumor suppressor protein p53 is phosphorylated and stabilized by CHK1/CHK2, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[11]

  • G2/M Cell Cycle Arrest: PBD-induced DNA damage typically causes cells to arrest in the G2/M phase of the cell cycle, preventing them from entering mitosis with damaged DNA.[14]

  • Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[9]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potent DNA-alkylating anticancer agents, most notably the pyrrolo[2,1-c][1]benzodiazepines. The protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry. The ability to rationally design and synthesize these complex molecules holds significant promise for the future of cancer therapy.

References

Application Notes and Protocols for 1-(2-Chloroethyl)pyrrole in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(2-Chloroethyl)pyrrole emerges as a pivotal monomer in the synthesis of functional polymers, offering a strategic gateway to advanced macromolecular architectures. The presence of a reactive chloroethyl group on the pyrrole nitrogen atom provides a versatile platform for post-polymerization modification, enabling the covalent attachment of a wide array of functional moieties. This guide furnishes a comprehensive overview of the application of this compound in polymer chemistry, with a particular focus on its polymerization via chemical oxidation and its subsequent functionalization. Detailed experimental protocols, mechanistic insights, and characterization techniques are presented to empower researchers in harnessing the potential of this unique monomer for applications in drug delivery, biomaterials, and advanced coatings.

Introduction: The Strategic Advantage of this compound

Polypyrrole and its derivatives have long been the subject of intensive research due to their intrinsic electrical conductivity, biocompatibility, and environmental stability.[1][2] The functionalization of the polypyrrole backbone is a key strategy to tailor its properties for specific applications. This compound stands out as a valuable building block in this endeavor.[3] The chloroethyl group serves as a latent reactive site, stable during the initial polymerization process, yet readily available for subsequent chemical transformations. This two-stage approach of polymerization followed by modification offers greater synthetic flexibility compared to the direct polymerization of complex, functionalized monomers.[4]

The principal applications of polymers derived from this compound lie in the biomedical field, particularly in the design of sophisticated drug delivery systems.[3] The ability to introduce specific targeting ligands, therapeutic agents, or imaging probes onto the polymer backbone via the chloroethyl handle is a significant advantage in creating targeted and multifunctional nanocarriers.

Polymerization of this compound: A Practical Guide

The most common and accessible method for the polymerization of pyrrole and its N-substituted derivatives is chemical oxidative polymerization.[5][6] This method involves the use of a chemical oxidant, such as ferric chloride (FeCl₃) or ammonium persulfate (APS), to initiate the polymerization of the monomer.[7][8]

Mechanism of Chemical Oxidative Polymerization

The polymerization of pyrrole is believed to proceed via the formation of a radical cation upon oxidation of the monomer.[7] This radical cation then couples with another monomer or oligomer, leading to chain propagation. The overall process results in a conjugated polymer backbone.

G Monomer This compound RadicalCation Radical Cation Monomer->RadicalCation -e⁻ Oxidant Oxidant (e.g., FeCl₃) Dimer Dimer RadicalCation->Dimer + Monomer Polymer Poly(this compound) Dimer->Polymer + n Monomers

Detailed Protocol for Chemical Oxidative Polymerization

This protocol provides a general method for the synthesis of poly(this compound) using ferric chloride as the oxidant. Researchers should optimize the reaction parameters based on their specific requirements.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (or other suitable organic solvent)

  • Methanol (for washing)

  • Distilled water (for washing)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Preparation of Monomer Solution: In a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. A typical concentration is in the range of 0.1 M to 0.5 M.

  • Preparation of Oxidant Solution: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter influencing the polymerization and the properties of the resulting polymer. A common starting point is a monomer-to-oxidant ratio of 1:2.4.[8]

  • Initiation of Polymerization: Cool the monomer solution to 0 °C using an ice bath. While stirring vigorously, add the ferric chloride solution dropwise to the monomer solution over a period of 30-60 minutes.

  • Polymerization Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and continue stirring for an additional 22 hours. A black precipitate of poly(this compound) should form.

  • Isolation and Purification of the Polymer:

    • Quench the reaction by adding methanol to the reaction mixture.

    • Collect the black precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with distilled water to remove any unreacted monomer, oxidant, and byproducts.

    • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Table 1: Typical Reaction Parameters for Chemical Oxidative Polymerization

ParameterValueRationale
Monomer Concentration0.1 - 0.5 MAffects reaction rate and polymer molecular weight.
Monomer:Oxidant Ratio1:2.4 (molar)Crucial for achieving high conversion and good polymer properties.[8]
SolventAnhydrous ChloroformA common solvent for pyrrole polymerization.
Temperature0 °C to Room Temp.Controls the reaction rate and can influence polymer structure.
Reaction Time24 hoursTo ensure complete polymerization.

Post-Polymerization Modification: Unleashing the Potential of the Chloroethyl Group

The chloroethyl group on the poly(this compound) backbone is a versatile handle for a variety of nucleophilic substitution reactions.[9][10] This allows for the covalent attachment of a wide range of functional molecules, thereby tailoring the polymer's properties for specific applications.

G cluster_0 Nucleophilic Substitution Polymer Poly(this compound) FunctionalizedPolymer Functionalized Polymer Polymer->FunctionalizedPolymer + Nu-R Nucleophile Nucleophile (Nu-R) LeavingGroup Cl⁻

"Grafting To" and "Grafting From" Strategies

Two primary strategies can be employed for post-polymerization modification:

  • "Grafting To": This approach involves the reaction of a pre-formed functional molecule (e.g., a drug, a targeting ligand, or another polymer chain with a nucleophilic end-group) with the chloroethyl groups on the polypyrrole backbone.[11]

  • "Grafting From": In this strategy, the chloroethyl group is first converted into an initiator site for a secondary polymerization. For example, it can be converted to an azide for "click" chemistry or used to initiate a controlled radical polymerization like Atom Transfer Radical Polymerization (ATRP).[12]

Protocol for Nucleophilic Substitution: Attachment of a Model Amine

This protocol describes a general procedure for the attachment of a primary amine to the poly(this compound) backbone.

Materials:

  • Poly(this compound)

  • A primary amine (e.g., benzylamine as a model)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of Polymer: Dissolve a known amount of poly(this compound) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add an excess of the primary amine (e.g., 5-10 equivalents per chloroethyl group) and the non-nucleophilic base (e.g., 3-5 equivalents) to the polymer solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The progress of the reaction can be monitored by techniques like FTIR by observing the disappearance of the C-Cl stretching vibration.

  • Isolation of the Functionalized Polymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the functionalized polymer by adding the reaction solution dropwise to a large volume of diethyl ether.

    • Collect the precipitate by filtration.

    • Wash the polymer with diethyl ether to remove unreacted reagents.

    • Dry the functionalized polymer under vacuum.

Characterization of Polymers

Thorough characterization of both the parent poly(this compound) and the functionalized polymers is essential to confirm their structure and properties.

Table 2: Key Characterization Techniques

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of the polymer backbone structure and successful functionalization by identifying characteristic vibrational bands of functional groups.[2][13]
¹H NMR Spectroscopy Elucidation of the polymer structure and confirmation of the covalent attachment of functional groups.[14][15]
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution of the polymer.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymers.
Scanning Electron Microscopy (SEM) Visualization of the morphology of the polymer particles or films.[2]
Expected Spectroscopic Signatures
  • FTIR: Poly(this compound) is expected to show characteristic peaks for the pyrrole ring (e.g., C-N stretching, C-H bending) and a band corresponding to the C-Cl stretching vibration.[2][16] Upon successful nucleophilic substitution, this C-Cl band will decrease or disappear, and new bands corresponding to the attached functional group will appear.

  • ¹H NMR: The proton NMR spectrum of poly(this compound) will show broad signals corresponding to the pyrrole ring protons and the protons of the chloroethyl group. After functionalization, new signals corresponding to the attached moiety will be observed, and a shift in the signals of the ethyl linker protons is expected.[17]

Advanced Polymerization Techniques: Future Perspectives

While chemical oxidative polymerization is a robust method, advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Ring-Opening Metathesis Polymerization (ROMP) offer greater control over polymer architecture, molecular weight, and dispersity.[18] The application of these methods to this compound is an exciting area for future research.

  • RAFT Polymerization: The development of a suitable chain transfer agent for the RAFT polymerization of N-vinylpyrrolidone derivatives suggests that a similar approach could be adapted for this compound, enabling the synthesis of well-defined block copolymers.[19][20]

  • ROMP: While direct ROMP of the pyrrole ring is not feasible, the synthesis of norbornene-type monomers incorporating a pyrrole moiety has been reported, opening the door for the synthesis of novel copolymers via ROMP.[2]

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers with significant potential in various fields, especially in the development of advanced drug delivery systems. Its straightforward polymerization via chemical oxidation, coupled with the versatility of the chloroethyl group for post-polymerization modification, provides a powerful platform for creating tailor-made macromolecular architectures. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this promising monomer in innovative polymer chemistry research.

References

Application Notes and Protocols for the Use of 1-(2-Chloroethyl)pyrrole as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloroethyl)pyrrole is a valuable bifunctional reagent in synthetic organic and medicinal chemistry. It incorporates a reactive chloroethyl group, a prime electrophile for alkylation reactions, attached to a pyrrole ring, a key heterocyclic motif found in numerous biologically active molecules and functional materials. This unique combination allows for the straightforward introduction of the pyrrole-ethyl moiety onto a wide range of nucleophilic substrates, providing a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document provides a comprehensive guide to the reaction conditions and detailed protocols for utilizing this compound as an alkylating agent for various classes of nucleophiles, including amines, phenols, and thiols.

Reaction Mechanism and Principles

The alkylation reactions employing this compound proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (Nu:), such as an amine, a phenoxide, or a thiolate, attacks the electrophilic carbon atom of the chloroethyl group, which is attached to the pyrrole nitrogen. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nucleophile bond.

A crucial aspect of these reactions is the management of the reaction conditions to favor the desired SN2 pathway and minimize potential side reactions. The choice of base is critical for deprotonating the nucleophile, thereby increasing its nucleophilicity and initiating the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The selection of an appropriate solvent is also paramount; polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Reaction temperature is another key parameter that can be adjusted to control the reaction rate, with heating often employed to drive the reaction to completion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the alkylation of representative nucleophiles with this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Add a sufficient volume of acetonitrile or DMF to create a stirrable suspension (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Diagram of the N-Alkylation Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Secondary Amine, K₂CO₃, and Solvent B Add this compound A->B C Heat and Stir (60-80 °C, 12-24h) B->C D Monitor by TLC/LC-MS C->D E Cool and Filter D->E F Concentrate E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure N-Alkylated Product I->J

Caption: Workflow for the N-alkylation of a secondary amine.

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general method for the O-alkylation of a phenolic compound with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (e.g., phenol, 4-methoxyphenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.2 eq) and potassium carbonate (2.5 eq) in DMF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 18-36 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure O-alkylated product.

Protocol 3: S-Alkylation of a Thiol

This protocol provides a general procedure for the S-alkylation of a thiol with this compound. Thiols are generally more nucleophilic than alcohols, and their reactions can often be conducted under milder conditions.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using K₂CO₃):

  • Combine the thiol (1.1 eq) and potassium carbonate (2.0 eq) in ACN.

  • Add this compound (1.0 eq) and stir the mixture at room temperature to 50 °C for 6-18 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture and concentrate the filtrate.

  • Take up the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Procedure (using NaH):

  • To a solution of the thiol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Diagram of the General Alkylation Reaction Mechanism:

G cluster_0 Deprotonation cluster_1 SN2 Attack Nu Nu-H Nuc Nu⁻ Nu->Nuc + Base Base Base HBase H-Base⁺ Base->HBase Product Nu-(CH₂)₂-Pyrrole Nuc->Product + this compound AlkylatingAgent This compound LeavingGroup Cl⁻

Caption: General SN2 mechanism for alkylation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative reaction conditions for the alkylation of various nucleophiles with this compound. Note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Nucleophile ClassExample NucleophileBase (eq)SolventTemperature (°C)Time (h)Typical Yield Range
Amines MorpholineK₂CO₃ (2.0)ACN801870-90%
PiperidineK₂CO₃ (2.0)DMF801675-95%
N-MethylanilineDIPEA (2.5)ACN100 (sealed tube)2460-80%
Phenols PhenolK₂CO₃ (2.5)DMF1002450-70%
4-MethoxyphenolCs₂CO₃ (2.0)DMF902065-85%
Thiols ThiophenolK₂CO₃ (2.0)ACNRT - 501280-95%
Benzyl MercaptanNaH (1.2)THFRT885-98%

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Antimicrobial Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent electronic properties of the pyrrole nucleus and its ability to engage in various non-covalent interactions make it an attractive scaffold in medicinal chemistry.[3] 1-(2-Chloroethyl)pyrrole is a versatile and reactive starting material, offering a straightforward entry point for the synthesis of a diverse library of pyrrole derivatives.[4] The presence of the reactive chloroethyl group allows for facile introduction of various pharmacophores through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the development of novel antimicrobial agents.

This guide provides detailed application notes and protocols for the synthesis of several classes of potential antimicrobial compounds derived from this compound. The methodologies described herein are designed to be robust and reproducible for laboratory-scale synthesis, empowering researchers in drug discovery and development to explore this promising area of medicinal chemistry.

Synthetic Strategies and Protocols

The primary synthetic strategy revolves around the nucleophilic substitution of the chloride in this compound. This allows for the introduction of various functional groups that are known to impart antimicrobial activity. We will explore four key synthetic pathways:

  • Synthesis of N-(2-(pyrrol-1-yl)ethyl)amines and Amides: Introducing amino and amido functionalities to enhance interactions with biological targets.

  • Synthesis of Pyrrole-Containing Quaternary Ammonium Salts: Leveraging the well-established antimicrobial properties of quaternary ammonium compounds.

  • Synthesis of Pyrrole-Containing Thioethers: Exploring the contribution of sulfur-containing moieties to antimicrobial efficacy.

  • Synthesis of Pyrrole-Containing Triazoles via Click Chemistry: Utilizing a highly efficient and versatile reaction to create complex and potentially potent antimicrobial agents.

Synthesis of N-(2-(pyrrol-1-yl)ethyl)amines and Amides

Application Note

The introduction of secondary or tertiary amine functionalities, as well as amide linkages, can significantly influence the biological activity of a molecule. These groups can participate in hydrogen bonding and ionic interactions with microbial enzymes or cell membranes, leading to antimicrobial effects. The synthesis of N-(2-(pyrrol-1-yl)ethyl)amines is a straightforward nucleophilic substitution reaction. Subsequent acylation of the resulting secondary amine can be performed to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Pyrrole derivatives containing amine and amide moieties have shown promising antibacterial and antifungal activities.[5][6]

Synthetic Workflow

A This compound C N-(2-(pyrrol-1-yl)ethyl)amine Derivative A->C Nucleophilic Substitution (e.g., K2CO3, Acetone, reflux) B Primary or Secondary Amine (R1R2NH) B->C E N-acyl-N-(2-(pyrrol-1-yl)ethyl)amine Derivative C->E Acylation (e.g., Triethylamine, DCM) D Acyl Chloride (R3COCl) D->E

Caption: Synthesis of N-(2-(pyrrol-1-yl)ethyl)amine and amide derivatives.

Protocol 1A: Synthesis of N-benzyl-N-methyl-2-(pyrrol-1-yl)ethan-1-amine

Materials:

  • This compound

  • N-Methylbenzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add N-methylbenzylamine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-N-methyl-2-(pyrrol-1-yl)ethan-1-amine.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the pyrrole protons, the ethyl linker, the N-methyl group, the benzylic protons, and the aromatic protons of the benzyl group.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass of the product.

Synthesis of Pyrrole-Containing Quaternary Ammonium Salts

Application Note

Quaternary ammonium salts (QASs) are a well-established class of antimicrobial agents known for their membrane-disrupting activity.[7] The synthesis of pyrrole-containing QASs from this compound involves a straightforward quaternization reaction with a tertiary amine. The resulting amphiphilic structure, with a cationic head and a lipophilic pyrrole-containing tail, is anticipated to exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. The length of the alkyl chains on the tertiary amine can be varied to modulate the lipophilicity and optimize the antimicrobial efficacy.

Synthetic Workflow

A This compound C Pyrrole-Containing Quaternary Ammonium Salt A->C Quaternization (e.g., Acetonitrile, reflux) B Tertiary Amine (R1R2R3N) B->C

Caption: Synthesis of pyrrole-containing quaternary ammonium salts.

Protocol 2A: Synthesis of N,N,N-trimethyl-2-(pyrrol-1-yl)ethan-1-aminium chloride

Materials:

  • This compound

  • Trimethylamine (solution in a suitable solvent or gas)

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Pressure-resistant reaction vessel (if using gaseous trimethylamine)

  • Standard filtration equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.

  • Add an excess of trimethylamine (e.g., a 2M solution in THF, 2-3 eq, or bubble the gas through the solution).

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-72 hours.

  • Monitor the formation of a precipitate. Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If no precipitate forms, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure N,N,N-trimethyl-2-(pyrrol-1-yl)ethan-1-aminium chloride.

Expected Characterization:

  • ¹H NMR: Characteristic signals for the pyrrole protons, the ethyl linker, and a singlet for the nine equivalent protons of the three N-methyl groups.

  • ¹³C NMR: Resonances for the pyrrole carbons, the ethyl linker carbons, and the N-methyl carbons.

  • Melting Point: A sharp melting point is expected for the crystalline salt.

Synthesis of Pyrrole-Containing Thioethers

Application Note

The introduction of a thioether linkage can enhance the lipophilicity of a molecule and provide a soft nucleophilic center that may interact with biological targets. Pyrrole derivatives containing sulfur have been reported to possess antimicrobial properties.[8] The synthesis of S-(2-(pyrrol-1-yl)ethyl) thioethers from this compound is achieved through a nucleophilic substitution reaction with a thiol in the presence of a base. This approach allows for the incorporation of a wide variety of alkyl and aryl thiols, facilitating the exploration of SAR.

Synthetic Workflow

A This compound C Pyrrole-Containing Thioether A->C Nucleophilic Substitution (e.g., NaH, THF) B Thiol (RSH) B->C

Caption: Synthesis of pyrrole-containing thioethers.

Protocol 3A: Synthesis of 1-(2-(phenylthio)ethyl)-1H-pyrrole

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add thiophenol (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-(2-(phenylthio)ethyl)-1H-pyrrole.

Expected Characterization:

  • ¹H NMR: Signals for the pyrrole protons, the two methylene groups of the ethyl linker, and the aromatic protons of the phenyl group.

  • ¹³C NMR: Resonances for all unique carbon atoms.

  • MS: A molecular ion peak corresponding to the expected mass.

Synthesis of Pyrrole-Containing Triazoles via Click Chemistry

Application Note

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups.[1] Triazoles are known to be important pharmacophores in many antimicrobial agents.[5] The synthesis of pyrrole-containing triazoles begins with the conversion of this compound to the corresponding azide, which is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This modular approach allows for the rapid generation of a diverse library of compounds for antimicrobial screening.

Synthetic Workflow

A This compound C 1-(2-Azidoethyl)-1H-pyrrole A->C Azide Synthesis (e.g., DMF, 80 °C) B Sodium Azide (NaN3) B->C E Pyrrole-Containing 1,2,3-Triazole C->E CuAAC 'Click' Reaction (e.g., CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O) D Terminal Alkyne (R-C≡CH) D->E

References

Application Notes & Protocols: The Strategic Use of 1-(2-Chloroethyl)pyrrole in the Formulation of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The pyrrole heterocycle is a cornerstone in the development of high-efficacy agrochemicals, featured in prominent commercial products known for their potent fungicidal and insecticidal activities.[1][2] 1-(2-Chloroethyl)pyrrole emerges as a strategic building block, offering a reactive handle for the synthesis of diverse molecular libraries.[3] The presence of the chloroethyl group facilitates the introduction of various functional moieties through nucleophilic substitution, enabling the exploration of new chemical spaces for next-generation pesticides and herbicides.[3] This document provides a comprehensive guide on leveraging this compound as a versatile intermediate for the synthesis of potential agrochemical candidates, their subsequent biological screening, and a foundational protocol for their formulation into a stable, field-ready product.

Introduction: The Pyrrole Moiety in Modern Agriculture

The pyrrole ring system is a privileged scaffold in medicinal and agrochemical sciences due to its unique electronic properties and ability to engage in various biological interactions. Its presence in natural products with agrochemical activity, such as pyrrolomycin and ryanodine, has inspired the development of synthetic pesticides.[1] Market-leading products like the fungicide fludioxonil and the insecticide chlorfenapyr underscore the commercial success of pyrrole-based chemistries.[1]

This compound serves as an ideal starting point for the development of novel agrochemicals. Its pyrrole core provides the foundational structural element, while the reactive chloroethyl side chain allows for facile derivatization. This dual functionality enables researchers to systematically modify the molecule to optimize biological activity, selectivity, and environmental profile.

Synthetic Strategy: Building a Library of Pyrrole-Based Thioethers

The chloroethyl group of this compound is susceptible to nucleophilic attack, providing a straightforward route to a wide array of derivatives. In this section, we detail a protocol for the synthesis of a library of 1-(2-(arylthio)ethyl)-1H-pyrrole compounds. Thioethers are a common functional group in biologically active molecules, and their introduction can significantly modulate the lipophilicity and target-binding properties of the parent compound.

Rationale for Thioether Synthesis

The introduction of a thioether linkage offers several advantages in the design of new agrochemicals:

  • Modulation of Physicochemical Properties: The sulfur atom and the associated aryl group can alter the solubility, partition coefficient (logP), and metabolic stability of the molecule, all of which are critical for its performance as a pesticide.

  • Introduction of New Pharmacophores: The aryl group can be substituted with various electron-donating or electron-withdrawing groups, allowing for a systematic exploration of structure-activity relationships (SAR).

  • Potential for Enhanced Bioactivity: Thioether moieties are present in numerous bioactive compounds and can contribute to target binding through various non-covalent interactions.

General Synthetic Workflow

The synthesis of 1-(2-(arylthio)ethyl)-1H-pyrrole derivatives from this compound and various substituted thiophenols can be represented by the following general scheme:

G start This compound + Substituted Thiophenol reaction Nucleophilic Substitution start->reaction product 1-(2-(Arylthio)ethyl)-1H-pyrrole Derivatives reaction->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product for Screening analysis->end

Caption: General workflow for the synthesis of 1-(2-(arylthio)ethyl)-1H-pyrrole derivatives.

Detailed Experimental Protocol

Protocol 1: Synthesis of 1-(2-((4-chlorophenyl)thio)ethyl)-1H-pyrrole

This protocol details the synthesis of a representative compound from the proposed library.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound77200-24-9129.591.30 g (10 mmol)
4-Chlorothiophenol106-54-7144.621.45 g (10 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20 mmol)
N,N-Dimethylformamide (DMF)68-12-273.0950 mL
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.30 g, 10 mmol), 4-chlorothiophenol (1.45 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-((4-chlorophenyl)thio)ethyl)-1H-pyrrole.

Biological Screening of Synthesized Compounds

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols outline standard in vitro screening methods for fungicidal and insecticidal activity.

In Vitro Fungicidal Assay

This assay is designed to determine the efficacy of the synthesized compounds against common plant pathogenic fungi.

Protocol 2: Mycelial Growth Inhibition Assay

  • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Prepare potato dextrose agar (PDA) and autoclave to sterilize.

  • While the PDA is still molten (around 45-50 °C), add the test compound stock solution to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for the most active compounds.

In Vitro Insecticidal Assay

This assay assesses the toxicity of the synthesized compounds against a model insect pest.

Protocol 3: Contact Toxicity Assay on Spodoptera littoralis

  • Prepare stock solutions of the synthesized compounds in acetone at various concentrations.

  • Rear Spodoptera littoralis (cotton leafworm) larvae to the third instar stage.

  • Apply 1 µL of the test solution topically to the dorsal thorax of each larva using a micro-applicator. A control group should be treated with acetone only.

  • Place the treated larvae in individual containers with an artificial diet.

  • Maintain the larvae at 25 °C and 60-70% relative humidity.

  • Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

  • Determine the LD₅₀ (lethal dose to kill 50% of the population) for the active compounds.

Formulation of a Lead Candidate

After identifying a lead compound with promising biological activity, the next step is to develop a stable and effective formulation for field application. An emulsifiable concentrate (EC) is a common and effective formulation type for many agrochemicals.[3][4][5]

Principles of Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after dilution in water.[6] It typically consists of:

  • Active Ingredient: The synthesized lead compound.

  • Solvent: A water-immiscible solvent that dissolves the active ingredient.

  • Emulsifier(s): A blend of surfactants that allows the oil-based concentrate to form a stable emulsion in water.

G cluster_1 Application Active_Ingredient Active Ingredient (Lead Compound) Emulsion Stable Oil-in-Water Emulsion Solvent Solvent (e.g., Aromatic Hydrocarbon) Emulsifier Emulsifier Blend (Anionic + Non-ionic) Water Water (in spray tank) Water->Emulsion

Caption: Components of an Emulsifiable Concentrate (EC) formulation and its dilution in water.

Protocol for a Generic EC Formulation

This protocol provides a starting point for developing an EC formulation for a novel pyrrole-based active ingredient.

Materials:

ComponentExamplePurpose
Active Ingredient1-(2-((4-chlorophenyl)thio)ethyl)-1H-pyrroleBiocidal agent
SolventAromatic 200 (or similar)Dissolves the active ingredient
Anionic EmulsifierCalcium dodecylbenzenesulfonateProvides emulsion stability
Non-ionic EmulsifierEthoxylated castor oilProvides emulsion stability

Procedure:

  • In a suitable vessel, dissolve the active ingredient in the solvent with gentle stirring until a clear solution is obtained.

  • In a separate container, prepare the emulsifier blend by mixing the anionic and non-ionic emulsifiers.

  • Slowly add the emulsifier blend to the active ingredient solution while stirring continuously.

  • Continue stirring until a homogeneous solution is formed.

  • Store the resulting EC formulation in a sealed, labeled container.

Formulation Stability Testing:

  • Emulsion Stability: Dilute the EC formulation in water at the intended application rate. Observe the emulsion for any signs of separation, creaming, or sedimentation over a period of 24 hours.

  • Storage Stability: Store the EC formulation at elevated temperatures (e.g., 54 °C for 14 days) to accelerate aging and assess its long-term stability.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. The protocols outlined in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate new pyrrole-based compounds. By systematically exploring the chemical space accessible from this key intermediate, there is significant potential for the discovery of next-generation fungicides and insecticides with improved efficacy and desirable environmental profiles.

References

Application Note & Protocols: Harnessing 1-(2-Chloroethyl)pyrrole for the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of functional polymers is a cornerstone of modern materials science, enabling advancements in fields ranging from targeted drug delivery to advanced electronics. 1-(2-Chloroethyl)pyrrole emerges as a uniquely versatile building block, offering a potent combination of a polymerizable or conjugatable pyrrole ring and a reactive chloroethyl handle. This dual-functionality allows for its incorporation into polymeric structures through multiple synthetic strategies, providing a robust platform for creating materials with tailored properties. This guide provides an in-depth exploration of two primary methodologies for utilizing this compound: post-polymerization modification ("grafting-to") and direct copolymerization ("grafting-from"). We present detailed, field-tested protocols, explain the scientific rationale behind key experimental decisions, and outline the necessary characterization techniques to validate success.

Introduction: The Strategic Advantage of this compound

The development of novel materials for biomedical and industrial applications frequently requires the precise installation of specific chemical functionalities onto a polymer backbone. This compound (CAS 77200-24-9) is a powerful reagent for this purpose.[1][2][3] Its utility stems from two key structural features:

  • The Pyrrole Moiety: The pyrrole ring is the precursor to polypyrrole, an intrinsically conducting polymer known for its high conductivity, environmental stability, and biocompatibility.[4][5] This ring can be polymerized via oxidative methods or used as a handle for π-π stacking interactions with surfaces like carbon nanotubes or graphene.[6]

  • The 2-Chloroethyl Group: This is a reactive alkyl halide that serves as an electrophilic site, ideal for nucleophilic substitution reactions. This allows the pyrrole unit to be covalently attached to pre-existing polymers containing nucleophilic functional groups (e.g., amines, hydroxyls, thiols).

This combination makes this compound an invaluable intermediate for designing polymers for drug delivery vehicles, biosensors, anti-corrosion coatings, and functional biomaterials.[1][7][8]

Property Value
CAS Number 77200-24-9
Molecular Formula C₆H₈ClN
Molecular Weight 129.59 g/mol [3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 84 °C / 20 mmHg[1][2]
Density 1.13 g/cm³[2]

Synthetic Strategies for Integration

There are two primary pathways for incorporating the this compound moiety into a polymer architecture. The choice between these methods depends on the desired final polymer structure, the nature of the starting materials, and the level of control required over the polymer's molecular weight and architecture.

G cluster_0 Strategic Choice cluster_1 Post-Polymerization Modification ('Grafting-To') cluster_2 Direct Copolymerization ('Grafting-From') start Desired Polymer Architecture ppm Synthesize Backbone Polymer First start->ppm Control over backbone is critical copoly Polymerize Pyrrole and This compound start->copoly High density of pyrrole units is desired react React with This compound ppm->react ppm_adv Advantages: - Well-defined backbone - Control over MW/PDI modify Optional: Further modify the chloroethyl group copoly->modify copoly_adv Advantages: - High functional group density - Creates conductive backbone

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chloroethyl)pyrrole. This versatile building block is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and functionalized materials.[1][2] However, its synthesis, primarily through the N-alkylation of pyrrole, presents several challenges that can impact yield and purity, including competing side reactions and purification difficulties.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, the research scientist, with not only procedural steps but also the underlying chemical principles to empower you to optimize this synthesis for your specific application.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most critical parameters to optimize for the N-alkylation of pyrrole?

Low yield is the most common issue and typically stems from incomplete deprotonation, suboptimal reaction conditions, or competing side reactions. The N-alkylation of pyrrole is a nucleophilic substitution reaction that requires the formation of the pyrrolide anion. The efficiency of this process is highly dependent on the choice of base, solvent, and temperature.

Core Causality Analysis:

  • Base Strength: Pyrrole is weakly acidic (pKa ≈ 17.5), requiring a strong base for complete deprotonation to the nucleophilic pyrrolide anion.[3] Insufficiently strong bases will result in low concentrations of the anion and thus, a slow and low-yielding reaction. Bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) can be effective, especially in polar aprotic solvents or under phase-transfer conditions, but stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often provide more consistent results.[4][5]

  • Solvent Effects: The solvent plays a critical role in solvating the cation of the pyrrolide salt and influencing the anion's nucleophilicity. Polar aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are preferred. They effectively solvate the metal cation, creating a more "naked" and highly reactive pyrrolide anion, which accelerates the rate of N-alkylation.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>60-80°C) can promote side reactions, including C-alkylation and polymerization, especially with prolonged reaction times. For most setups, running the reaction at a moderately elevated temperature (e.g., 40-50°C) overnight provides a good balance between reaction rate and selectivity.[4]

Data-Driven Optimization:

The following table summarizes common conditions and their impact on yield for pyrrole N-alkylation.

Base Solvent Catalyst Typical Yield Key Considerations Reference
K2CO3DMFNone87%Requires higher temperatures and longer reaction times. Cost-effective.[5]
KOHTolueneTBAB (PTC)HighMilder conditions, avoids hazardous bases like NaH. Excellent N-selectivity.[6]
t-BuOKTHFPEG-based (PTC)HighEffective and provides good yields; the base is soluble in THF.[4]
NaHTHFNoneVariableHighly effective but requires strict anhydrous conditions due to its reactivity with water.[7]
Q2: I'm observing significant byproduct formation. What are these impurities and how can I improve the selectivity for N-alkylation?

Byproduct formation is primarily due to the ambident nucleophilic character of the pyrrolide anion. While the nitrogen atom is the site of highest electron density, the C2 and C3 positions are also nucleophilic, leading to a mixture of N- and C-alkylated products.

Mechanistic Insight (HSAB Principle):

The selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "harder" nucleophilic center, while the ring carbons (especially C2) are "softer".

  • N-Alkylation (Desired): Favored by reactions with "hard" electrophiles and under conditions that promote an ionic bond between the pyrrolide nitrogen and the counter-ion (e.g., K+, Na+). This makes the nitrogen the primary site of reaction.[6]

  • C-Alkylation (Side Reaction): Favored when there is a more covalent interaction with the counter-ion (e.g., Mg²⁺) or when using "softer" electrophiles.[6]

Strategies to Maximize N-Selectivity:

  • Use Alkali Metal Bases: Employ bases with hard cations like KOH, NaOH, or NaH. The resulting ionic bond with the pyrrolide nitrogen directs alkylation to that site.[3]

  • Employ Phase-Transfer Catalysis (PTC): This is one of the most effective methods. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the pyrrolide anion ([Q⁺][Pyrrolide⁻]). This complex is highly soluble in the organic phase and the large, soft cation (Q⁺) minimally shields the nitrogen atom, leading to almost exclusive N-alkylation.[6][8]

  • Avoid Acidic Conditions: Pyrrole readily polymerizes in the presence of acid.[9] Ensure your reaction and workup conditions remain basic or neutral until the final product is isolated.

G pyrrole Pyrrole + Strong Base (e.g., KOH) anion Pyrrolide Anion (Ambident Nucleophile) pyrrole->anion - H₂O n_product N-Alkylation Product This compound anion->n_product Attack at N (Hard Center) Favored by PTC, K⁺, Na⁺ c_product C-Alkylation Byproduct 2-(2-Chloroethyl)pyrrole anion->c_product Attack at C2 (Soft Center) Minor Pathway reagent 1-Bromo-2-chloroethane (R-X) reagent->n_product SN2 reagent->c_product SN2 ptc_node Phase-Transfer Catalyst (e.g., TBAB) ptc_node->anion Forms Ion Pair Enhances N-Selectivity

Caption: N- vs. C-alkylation pathways of the pyrrolide anion.

Q3: Which alkylating agent is superior: 1-bromo-2-chloroethane or 1,2-dichloroethane?

For this synthesis, 1-bromo-2-chloroethane is the superior choice . The selection of the alkylating agent is critical for ensuring a regioselective and efficient reaction.

The reactivity of halides as leaving groups in SN2 reactions follows the order: I > Br > Cl > F.

  • 1-Bromo-2-chloroethane: This molecule has two different halogen atoms. The carbon-bromine bond is weaker and bromide is a much better leaving group than chloride. Therefore, the pyrrolide anion will selectively attack the carbon attached to the bromine, displacing the bromide ion and leaving the chloroethyl group attached to the nitrogen.[10] This chemoselectivity is key to forming the desired product.

  • 1,2-Dichloroethane: Using this reagent would require harsher reaction conditions (higher temperatures, longer times) to achieve a comparable reaction rate, which in turn increases the likelihood of byproduct formation.

  • 1,2-Dibromoethane: While highly reactive, this reagent could lead to undesired side reactions, such as elimination to form vinyl bromide or even a second alkylation reaction.

Q4: How does Phase-Transfer Catalysis (PTC) work for this synthesis, and can you provide a workflow?

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a solid base and an organic solution). It is highly recommended for this synthesis as it often leads to higher yields, better selectivity, and uses milder, safer conditions compared to methods requiring anhydrous solvents and pyrophoric bases.[11][12]

Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, transports the pyrrolide anion from the solid/aqueous phase into the organic phase where the alkylating agent is dissolved.

  • Anion Formation: Solid potassium hydroxide (KOH) deprotonates pyrrole at the interface of the solid and organic phases.

  • Phase Transfer: The positively charged quaternary ammonium cation (Q⁺) pairs with the negatively charged pyrrolide anion to form an ion pair, [Q⁺][Pyrrolide⁻].

  • Reaction in Organic Phase: This ion pair is soluble in the organic solvent (e.g., toluene) and diffuses away from the interface. Here, the "naked" pyrrolide anion readily reacts with 1-bromo-2-chloroethane.

  • Catalyst Regeneration: After the reaction, the catalyst (Q⁺) pairs with the displaced bromide ion (Br⁻) and migrates back to the interface to repeat the cycle.

G cluster_0 Solid/Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) KOH KOH (solid) Q_Pyr [TBAB⁺][Pyrrolide⁻] KOH->Q_Pyr 1. Deprotonation of Pyrrole KBr KBr (byproduct) Pyrrole Pyrrole AlkylHalide 1-Bromo-2-chloroethane Product This compound AlkylHalide->Product Q_Br [TBAB⁺][Br⁻] AlkylHalide->Q_Br 3. Catalyst pairs with Br⁻ Q_Pyr->AlkylHalide 2. Reaction in Organic Phase Q_Br->KOH 4. Catalyst returns to interface

Caption: Workflow for Phase-Transfer Catalyzed N-alkylation.

Q5: My crude product is a dark oil that is difficult to purify. What are the best practices for workup and purification?

A dark, oily crude product often indicates the presence of polymeric pyrrole byproducts, which can form under trace acidic conditions or at high temperatures. Proper workup and purification are essential for obtaining a clean product.

Recommended Workup Procedure:

  • Filtration: After the reaction is complete, cool the mixture and filter off any solid base or salts. Wash the filter cake with a small amount of the reaction solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining base, salts, and water-soluble impurities like DMF. If you used a PTC catalyst, multiple washes may be needed to remove it.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in breaking any emulsions and to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification Method:

The product, this compound, is a liquid. Vacuum distillation is the most effective method for purification.

  • Boiling Point: ~84 °C at 20 mmHg.[1]

  • Procedure: Perform the distillation under reduced pressure to avoid high temperatures that could cause decomposition or polymerization of the product. Collect the fraction that distills at the correct temperature/pressure. Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

For small-scale reactions or if distillation is not feasible, column chromatography on silica gel can be used. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Phase-Transfer Catalysis (High-Yield, Mild Conditions)

This protocol is adapted from methodologies employing phase-transfer catalysis, which is known for high N-selectivity.[4][6]

Materials:

  • Pyrrole (freshly distilled)

  • 1-Bromo-2-chloroethane

  • Potassium Hydroxide (KOH), finely powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (anhydrous)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrole (1.0 eq), toluene (approx. 5 mL per 1 g of pyrrole), and TBAB (0.1 eq).

  • Add finely powdered KOH (3.0 eq) to the stirred solution.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 45-50°C and stir vigorously overnight (16-20 hours). Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the solid salts. Wash the solids with a small amount of toluene.

  • Combine the organic filtrates and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol is based on the use of a weaker base in a polar aprotic solvent, which can be a convenient alternative if stronger bases are not desired.[5]

Materials:

  • Pyrrole (freshly distilled)

  • 1-Bromo-2-chloroethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add pyrrole (1.0 eq), anhydrous K₂CO₃ (4.0 eq), and anhydrous DMF (approx. 10 mL per 1 g of pyrrole).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 14-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and pour it into a larger volume of cold water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash them with water (2x) to remove residual DMF, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

References

Technical Support Center: Purification of 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-chloroethyl)pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The information herein is structured to address common challenges and questions, ensuring the high purity of this critical reagent in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is crucial for its proper handling and purification. It is a colorless to light yellow or light orange clear liquid.[1] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈ClN[1]
Molecular Weight 129.59 g/mol [1]
Boiling Point 84 °C at 20 mmHg[1][2]
Density 1.13 g/cm³[1][2]
Refractive Index n20/D 1.5170-1.5200[2]

This data is essential for designing purification protocols, particularly distillation, as the boiling point under vacuum is a critical parameter.

Q2: How should this compound be properly stored?

A2: Proper storage is vital to maintain the integrity of this compound. It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3] Some sources recommend refrigeration at 2-8°C.[4] The compound is described as hygroscopic and should be protected from moisture.[3][5] Exposure to air and light should be minimized, as pyrrole and its derivatives can be prone to darkening and polymerization over time.[6]

Q3: What are the primary applications and reactivity of this compound?

A3: this compound is a versatile intermediate in organic synthesis.[1] The chloroethyl group attached to the pyrrole ring enhances its reactivity, making it a valuable building block for pharmaceuticals and agrochemicals.[1][7] It is frequently used in the development of novel therapeutic agents, including anticancer and antimicrobial compounds.[1] Its structure allows for selective modifications, which is advantageous in designing targeted drug delivery systems.[1]

Q4: What are the potential impurities in a crude sample of this compound?

A4: The impurities present will largely depend on the synthetic route. A common synthesis involves the reaction of a pyrrole salt with 1-bromo-2-chloroethane or a similar dihalogenated ethane. Potential impurities could include:

  • Unreacted starting materials: Pyrrole and the dihalogenated ethane.

  • Solvents: Residual solvents from the reaction and workup.

  • By-products: These can include polymers of pyrrole or products from side reactions. For instance, elimination of HCl from the chloroethyl group can occur, especially at elevated temperatures, leading to the formation of N-vinylpyrrole.

Section 2: Troubleshooting Purification Challenges

This section provides a structured approach to diagnosing and solving common issues encountered during the purification of this compound.

Issue 1: The compound appears dark or discolored after synthesis.

Diagnostic Flowchart:

G start Dark/Discolored Product q1 Was the reaction or workup exposed to air/light for extended periods? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No sol1 Likely oxidative or light-induced polymerization. Proceed to purification, but consider future reactions under inert atmosphere and shielded from light. ans1_yes->sol1 q2 Were high temperatures used during synthesis or solvent removal? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No sol2 Thermal decomposition or polymerization may have occurred. Use lower temperatures for future steps if possible. ans2_yes->sol2 sol3 Discoloration may be from minor impurities. Proceed with a purification step like column chromatography or distillation. ans2_no->sol3

Caption: Troubleshooting dark or discolored product.

Detailed Explanation: Pyrroles are known to be sensitive to air and light, which can lead to the formation of colored oligomeric or polymeric impurities.[6] High temperatures can also promote decomposition and polymerization.

Corrective Actions:

  • Inert Atmosphere: Conduct future syntheses and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Shield the reaction vessel and storage containers from light using aluminum foil.

  • Temperature Control: Maintain the recommended reaction and purification temperatures to avoid thermal degradation.

Issue 2: Low yield after purification by distillation.

Diagnostic Questions:

  • Was the vacuum pressure stable and sufficiently low? The boiling point of this compound is 84 °C at 20 mmHg.[1][2] If the pressure is higher, a significantly higher temperature will be required, which can lead to decomposition.

  • Was the distillation apparatus properly insulated? Poor insulation can lead to inefficient distillation and require higher pot temperatures, increasing the risk of decomposition.

  • Did you observe any charring or polymerization in the distillation flask? This is a clear sign of thermal decomposition.

Corrective Actions:

  • Optimize Vacuum: Ensure your vacuum pump can achieve and maintain a stable pressure at or below 20 mmHg. A vacuum gauge is essential for monitoring this.

  • Insulate the Apparatus: Wrap the distillation flask and the column with glass wool or aluminum foil to ensure efficient heat transfer and a stable distillation temperature.

  • Consider a Milder Purification Method: If decomposition during distillation is suspected, column chromatography may be a more suitable purification technique.

Issue 3: Presence of impurities in the final product after purification.

Impurity Identification and Removal:

Potential ImpurityIdentification MethodRecommended Removal Technique
Starting Materials (e.g., Pyrrole) ¹H NMR, GC-MSFractional vacuum distillation is often effective due to differences in boiling points.
N-vinylpyrrole ¹H NMR (presence of vinylic protons)Careful fractional vacuum distillation may separate these compounds. Column chromatography can also be effective.
Polymeric materials Baseline hump in ¹H NMR, non-volatile residueThese are typically non-volatile and will remain in the distillation flask. If they co-elute during chromatography, changing the solvent system may be necessary.

Expert Insight: The presence of N-vinylpyrrole as an impurity suggests that elimination of HCl has occurred. This is more likely if the reaction or purification was carried out at high temperatures or in the presence of a base.

Section 3: Detailed Purification Protocols

The choice of purification method depends on the nature and quantity of impurities.

Protocol 1: Fractional Vacuum Distillation

This is the most common method for purifying liquid compounds with different boiling points.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column in a fume hood.

    • Place the crude this compound and a magnetic stir bar in a round-bottom flask of an appropriate size.

    • Ensure all joints are well-sealed with appropriate vacuum grease.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum, ensuring the pressure stabilizes at or below 20 mmHg.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Monitor the temperature at the distillation head. Collect the main fraction distilling at a stable temperature of approximately 84 °C (at 20 mmHg).[1][2]

    • Once the main fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Flash Column Chromatography

This technique is useful for removing non-volatile or polar impurities.

Step-by-Step Methodology:

  • Column Packing:

    • Select an appropriate diameter column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent system could be 95:5 hexane:ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Choosing a Purification Method:

G start Crude this compound q1 Are impurities volatile with different boiling points? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No sol1 Use Fractional Vacuum Distillation ans1_yes->sol1 q2 Are impurities non-volatile or polar? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No sol2 Use Flash Column Chromatography ans2_yes->sol2 sol3 Consider alternative purification or resynthesis ans2_no->sol3

Caption: Decision tree for purification method selection.

References

Technical Support Center: Troubleshooting Regioselectivity in Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this powerful synthetic method.

Troubleshooting Guide: Regioselectivity in Asymmetric 1,4-Dicarbonyl Systems

The Paal-Knorr synthesis is a highly effective method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] However, a significant challenge arises when using unsymmetrical 1,4-dicarbonyls, which can lead to the formation of a mixture of regioisomers. This section addresses common issues and provides actionable solutions.

Question: My Paal-Knorr reaction with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome to favor a single product?

Answer:

Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups. The initial, and often rate-determining, step is the nucleophilic attack of the amine on one of the carbonyls to form a hemiaminal intermediate.[2][3][4] By strategically manipulating the substrate and reaction conditions, you can direct this initial attack to a specific carbonyl, thereby controlling the final product.

Here are the key factors to consider and strategies to implement:

1. Exploiting Electronic Effects

The electrophilicity of the carbonyl carbons is a primary determinant of the reaction's regiochemical outcome.

  • Underlying Principle: An electron-withdrawing group (EWG) positioned near one carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack by the amine. Conversely, an electron-donating group (EDG) will decrease the electrophilicity of the adjacent carbonyl.

  • Actionable Strategy:

    • To favor attack at a specific carbonyl, ensure that the adjacent substituent is more electron-withdrawing compared to the substituent near the other carbonyl.

    • For example, in a dicarbonyl with a phenyl group (EWG) at one end and an alkyl group (EDG) at the other, the amine will preferentially attack the carbonyl adjacent to the phenyl group.

2. Leveraging Steric Hindrance

The steric environment around each carbonyl group plays a crucial role in dictating the site of amine attack.

  • Underlying Principle: A bulky substituent adjacent to a carbonyl group will sterically hinder the approach of the amine nucleophile, slowing down the rate of attack at that position.[1]

  • Actionable Strategy:

    • To direct the reaction to a specific carbonyl, ensure the other carbonyl has a significantly larger substituent.

    • For instance, if one carbonyl is flanked by a tert-butyl group and the other by a methyl group, the amine will preferentially attack the less hindered, methyl-substituted carbonyl.

3. Optimizing Reaction Conditions

Fine-tuning the reaction parameters can significantly influence the regioselectivity.

  • pH Control: The Paal-Knorr synthesis is typically conducted under neutral or weakly acidic conditions.[5] Strongly acidic conditions (pH < 3) can promote the competing furan synthesis.[5] A weak acid, like acetic acid, can accelerate the desired pyrrole formation.

  • Catalyst Choice: While traditional methods often use Brønsted acids, a wide array of Lewis acids and heterogeneous catalysts have been developed to improve yields and, in some cases, regioselectivity under milder conditions.[6][7] Some modern approaches even utilize catalysts like bismuth nitrate or cerium(IV) ammonium nitrate for efficient synthesis.[8][9]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. This approach can be particularly effective when the activation energies for the two competing pathways are sufficiently different.

  • Solvent: The choice of solvent can influence reaction rates and selectivity. While traditional syntheses often use protic solvents like alcohols or acetic acid, modern variations have explored greener options like water or even solvent-free conditions.[6][7]

Troubleshooting Workflow for Regioselectivity

Below is a decision-making workflow to systematically address regioselectivity issues.

G start Start: Mixture of Regioisomers Observed check_electronic Analyze Electronic Effects: Are EWG/EDG present? start->check_electronic check_steric Analyze Steric Effects: Is there a significant size difference in substituents? check_electronic->check_steric No clear electronic bias optimize_conditions Optimize Reaction Conditions check_electronic->optimize_conditions Electronic bias present, but selectivity is low modify_substrate Substrate Modification: Enhance electronic or steric differentiation check_steric->modify_substrate No significant steric bias check_steric->optimize_conditions Steric bias present, but selectivity is low modify_substrate->start lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_catalyst Screen Different Catalysts (e.g., Lewis Acids) lower_temp->change_catalyst change_solvent Screen Different Solvents change_catalyst->change_solvent analyze_results Analyze Isomeric Ratio (GC/NMR) change_solvent->analyze_results end_success Success: Desired Regioisomer Achieved analyze_results->end_success Improved Selectivity end_failure Re-evaluate Substrate Design analyze_results->end_failure No Improvement

Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Paal-Knorr pyrrole synthesis, and how does it dictate regioselectivity?

A1: The mechanism, elucidated by V. Amarnath et al., involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal.[5][10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, which is often the rate-determining step.[3] The resulting intermediate then undergoes dehydration to form the aromatic pyrrole ring.[10]

Regioselectivity is determined at the very first step. The amine will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon. Therefore, any structural features of the 1,4-dicarbonyl that differentiate the two carbonyls will direct the initial point of reaction and, consequently, the structure of the final product. Computational studies support the hemiaminal cyclization pathway over an alternative enamine cyclization pathway.[4]

G sub Unsymmetrical 1,4-Dicarbonyl + Primary Amine hemiaminal1 Hemiaminal A (Attack at C1) sub->hemiaminal1 k1 hemiaminal2 Hemiaminal B (Attack at C4) sub->hemiaminal2 k2 cyclization1 Intramolecular Cyclization hemiaminal1->cyclization1 cyclization2 Intramolecular Cyclization hemiaminal2->cyclization2 dehydration1 Dehydration cyclization1->dehydration1 dehydration2 Dehydration cyclization2->dehydration2 product1 Regioisomer A dehydration1->product1 product2 Regioisomer B dehydration2->product2 label Regioselectivity is determined by the relative rates (k1 vs. k2) of the initial amine attack.

Caption: Mechanistic pathways determining regioselectivity.

Q2: Are there modern modifications to the Paal-Knorr synthesis that offer better regiocontrol?

A2: Yes, significant progress has been made to overcome the limitations of the classical Paal-Knorr synthesis, which often required harsh conditions like prolonged heating in acid.[6][11] Modern methods focus on milder conditions and the use of novel catalysts.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields. This technique can sometimes enhance selectivity by rapidly heating the reaction mixture to a precise temperature.[12]

  • Lewis Acid Catalysis: A variety of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂) have been employed to catalyze the reaction under milder conditions, which can be beneficial for substrates with sensitive functional groups.[3][7]

  • "Green" Chemistry Approaches: There is a growing trend towards using environmentally benign solvents like water or ionic liquids, and even performing the reaction under solvent-free conditions.[6][9] These methods can sometimes offer different selectivity profiles compared to traditional solvents.

  • Asymmetric Catalysis: For the synthesis of axially chiral arylpyrroles, combined-acid catalytic systems involving a Lewis acid and a chiral phosphoric acid have been developed to achieve high enantioselectivity, demonstrating a high level of control over the reaction's stereochemical outcome.[13]

Q3: Can the nature of the amine influence the regioselectivity?

A3: While the primary control of regioselectivity lies with the dicarbonyl substrate, the nucleophilicity and steric bulk of the amine can play a secondary role. A very bulky amine might show a greater preference for the less sterically hindered carbonyl, potentially enhancing the selectivity dictated by the dicarbonyl's structure. However, in most cases, the electronic and steric properties of the dicarbonyl are the dominant factors. The amine substrate is generally quite versatile and can range from ammonia and primary aliphatic amines to various aromatic and heterocyclic amines.[3]

Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole

This protocol demonstrates how electronic effects can be used to control regioselectivity. The phenyl group at the C1 position of 1-phenyl-1,4-pentanedione makes the adjacent carbonyl more electrophilic than the C4 carbonyl, which is adjacent to a methyl group.

  • Objective: To synthesize 2-methyl-1,5-diphenyl-1H-pyrrole with high regioselectivity.

  • Materials:

    • 1-phenyl-1,4-pentanedione

    • Aniline

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Thin Layer Chromatography (TLC) supplies

  • Procedure:

    • In a round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.

    • Add aniline (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.[1]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol illustrates a modern, rapid approach to pyrrole synthesis.

  • Objective: To synthesize a substituted pyrrole using microwave-assisted heating.

  • Materials:

    • Substituted 1,4-diketone (1.0 eq)

    • Primary amine (3.0 eq)

    • Glacial Acetic Acid

    • Ethanol

    • Microwave vial (0.5-2 mL)

    • Microwave reactor

  • Procedure:

    • To a microwave vial, add a solution of the 1,4-diketone in ethanol.[14]

    • Add the primary amine and a catalytic amount of glacial acetic acid.[14]

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to the desired temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[15]

    • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The choice of catalyst can significantly impact reaction conditions and yields. The following table summarizes various catalytic systems used in the Paal-Knorr synthesis.

CatalystConditionsTypical YieldsReference
Acetic AcidReflux>60%[6]
p-Toluenesulfonic acidReflux in benzeneGood[10]
Bismuth NitrateRoom Temp / MicrowaveExcellent[8]
Montmorillonite ClaySolvent-free / MicrowaveHigh[3]
IodineSolvent-free / MicrowaveHigh[3]
Sc(OTf)₃Solvent-freeHigh[7]
L-ProlineMild ConditionsGood[16]

References

Technical Support Center: Optimizing Temperature for 1-(2-Chloroethyl)pyrrole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1-(2-chloroethyl)pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in their experiments. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve optimal results.

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals due to its reactive chloroethyl group attached to the pyrrole ring.[1][2] However, harnessing this reactivity effectively is highly dependent on precise temperature control. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your reactions are both efficient and reproducible.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, offering step-by-step solutions grounded in chemical principles.

Q1: My N-alkylation reaction with this compound is showing low yield. What are the likely temperature-related causes and how can I fix it?

A1: Low yields in N-alkylation reactions are frequently tied to suboptimal temperature settings. The temperature affects reaction rate, side product formation, and even the stability of the reactants and products.

Causality:

  • Insufficient Temperature: The reaction may be too slow to reach completion within the allotted time. N-alkylation of pyrroles often requires sufficient energy to overcome the activation barrier for the nucleophilic attack of the pyrrolide anion on the electrophilic chloroethyl group.

  • Excessive Temperature: While higher temperatures can increase reaction rates, they can also lead to the degradation of the starting material or the desired product.[3] Pyrrole and its derivatives can be sensitive to high temperatures, potentially leading to polymerization or other decomposition pathways.[4][5][6][7] Additionally, side reactions like elimination to form vinylpyrrole may become more prevalent at elevated temperatures.

Troubleshooting Protocol:

  • Establish a Baseline: If you haven't already, run the reaction at room temperature (20-25 °C) to establish a baseline conversion rate. Some N-alkylation reactions can proceed efficiently at ambient temperatures, especially with a suitable base and solvent combination.[8]

  • Incremental Temperature Increase: If the room temperature reaction is too slow, incrementally increase the temperature by 10-15 °C. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent and Reflux Conditions: Consider the boiling point of your solvent. Running the reaction at reflux is a common strategy to maintain a consistent and elevated temperature. However, ensure the solvent's boiling point is not excessively high to avoid degradation. For instance, a reaction in acetonitrile can be refluxed at a different temperature than one in dimethylformamide (DMF).

  • Monitor for Side Products: As you increase the temperature, be vigilant for the appearance of new spots on your TLC plate or peaks in your chromatogram, which could indicate the formation of side products. If side products increase significantly with a temperature increase, you may need to find a compromise between reaction rate and selectivity.

  • Consider Alternative Activation: Instead of solely relying on thermal energy, explore other ways to accelerate the reaction. This could include using a more effective base to fully deprotonate the pyrrole, or employing a phase-transfer catalyst to enhance the nucleophilicity of the pyrrolide anion.[9][10][11][12]

Q2: I am observing the formation of significant impurities in my reaction. How can I use temperature to minimize these?

A2: Impurity formation is a clear indicator that your reaction conditions, particularly temperature, are promoting undesired pathways.

Causality: The formation of impurities is often a result of side reactions that have different activation energies compared to the desired reaction. At higher temperatures, these alternative pathways can become more competitive. Common side reactions for this compound can include:

  • Overalkylation: If the product of the initial N-alkylation can react further with another molecule of this compound.

  • Elimination: The chloroethyl group can undergo elimination to form a vinylpyrrole species, especially in the presence of a strong, non-nucleophilic base.

  • Polymerization: Pyrrole and its derivatives can be prone to polymerization under certain conditions, which can be exacerbated by heat.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most direct approach to disfavoring side reactions that have a higher activation energy than the desired reaction. Even a modest decrease of 10-20 °C can significantly improve selectivity. For some sensitive reactions, cooling to 0 °C or even lower may be necessary.[13]

  • Controlled Addition of Reagents: If the reaction is highly exothermic, adding one of the reagents dropwise while maintaining a controlled internal temperature can prevent localized "hot spots" that promote side reactions.

  • Optimize Reaction Time: Running the reaction for an extended period, even at a moderate temperature, can sometimes lead to the slow formation of impurities. Monitor the reaction and stop it as soon as the starting material is consumed to a satisfactory level.

  • Evaluate the Reaction Medium: The choice of solvent and base can influence the prevalence of side reactions. A less polar solvent might disfavor certain bimolecular side reactions, while a bulkier, non-nucleophilic base could reduce the likelihood of elimination.

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. Could temperature be the issue?

A3: A stalled reaction can indeed be a symptom of inadequate temperature, but it can also be linked to other factors that are influenced by temperature.

Causality:

  • Insufficient Thermal Energy: The reaction may have a high activation energy that is not being overcome at the current temperature.

  • Reagent Degradation: One of the reagents or the catalyst might not be stable at the reaction temperature over long periods, leading to a loss of activity.

  • Equilibrium: The reaction might be reversible, and at the given temperature, the equilibrium lies unfavorably.

Troubleshooting Protocol:

  • Careful Temperature Elevation: As with low yield, a systematic and gradual increase in temperature is the first step. Use a reliable heating mantle with a temperature controller and an internal thermometer to ensure accurate temperature management.

  • Check Reagent and Catalyst Stability: Consult the literature or supplier information for the thermal stability of your reagents and any catalysts used.[4] If thermal instability is suspected, a lower temperature for a longer duration might be a better strategy.

  • Solvent Choice: The solvent's properties can change with temperature. Ensure your reactants remain soluble at the reaction temperature. If a reactant precipitates out, the reaction will stop.

  • Consider a Different Energy Source: In some cases, microwave irradiation can provide a more efficient and uniform heating method, sometimes allowing reactions to proceed to completion at lower bulk temperatures or in shorter times.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature optimization for reactions with this compound.

What is a good starting temperature for a typical N-alkylation reaction with this compound?

A good starting point for exploratory reactions is often room temperature (20-25 °C). This allows you to gauge the intrinsic reactivity of your system without immediately introducing the potential for thermal degradation. If the reaction is sluggish, you can then incrementally increase the temperature. For reactions known to be slow, starting at a moderately elevated temperature, such as 50-60 °C, can save time.

How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in determining the practical temperature range for your reaction. The boiling point of the solvent sets the upper limit for reactions conducted at atmospheric pressure under reflux conditions. Moreover, the solvent's polarity can influence the reaction rate, and thus the required temperature. A more polar solvent may stabilize charged intermediates and transition states, potentially lowering the activation energy and allowing for a lower reaction temperature.

SolventBoiling Point (°C)General Use Notes
Dichloromethane39.6Suitable for low-temperature reactions.
Acetonitrile82A common choice for a wide range of temperatures.
Tetrahydrofuran (THF)66Often used for reactions with organometallic reagents.
Dimethylformamide (DMF)153A high-boiling polar aprotic solvent, useful for sluggish reactions requiring high temperatures.
Toluene111A non-polar solvent, often used for azeotropic removal of water.
Are there any visual cues I should look for that indicate the temperature is too high?

Yes, visual changes can be an early warning sign of thermal degradation. Be observant for:

  • Color Change: A sudden darkening of the reaction mixture (e.g., turning brown or black) often indicates decomposition or polymerization.

  • Gas Evolution: Unexplained bubbling or fuming can signal a decomposition reaction.

  • Precipitate Formation: The formation of an insoluble solid could be a polymer or a degradation product.

How can I accurately monitor the internal temperature of my reaction?

For precise temperature control, it is crucial to measure the internal temperature of the reaction mixture, not the temperature of the heating bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring it is not touching the walls of the flask. This is particularly important for larger-scale reactions or reactions that are highly exothermic or endothermic.

Experimental Protocols and Data

Protocol: Temperature Scouting for N-Alkylation

This protocol provides a systematic approach to identifying the optimal temperature for an N-alkylation reaction.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or another heterocycle)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., Acetonitrile, DMF)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system (e.g., oil bath, cryocooler)

  • Magnetic stirrer and stir bars

  • TLC plates and developing chamber

  • GC or HPLC for quantitative analysis (optional)

Procedure:

  • Set up a series of identical reactions in parallel.

  • To each reaction vessel, add the nucleophile, base, and solvent.

  • While stirring, add this compound to each vessel.

  • Set each reaction to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) by TLC.

  • Once a reaction appears complete by TLC, or after a predetermined time, quench the reaction.

  • Work up each reaction identically and analyze the crude product to determine the yield and purity.

  • Compare the results to identify the temperature that provides the best balance of reaction rate, yield, and purity.

Data Presentation: Temperature Effects on a Model Reaction

The following table summarizes hypothetical results from a temperature scouting experiment for the N-alkylation of a generic nucleophile with this compound.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
25243598Slow reaction, clean product
40127597Good rate, clean product
6059295Fast reaction, minor impurities
8028885Very fast, significant side product formation, slight darkening of the mixture

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing temperature in your reactions.

Temperature_Optimization_Workflow Workflow for Temperature Optimization start Start: Reaction Issue (Low Yield, Impurities) check_temp Is Temperature a Potential Cause? start->check_temp scout_protocol Perform Temperature Scouting Experiment (e.g., 25, 40, 60, 80 °C) check_temp->scout_protocol Yes other_params Optimize Other Parameters: Base, Solvent, Catalyst check_temp->other_params No analyze Analyze Results: Yield, Purity, Time scout_protocol->analyze optimal_temp Is an Optimal Temperature Found? analyze->optimal_temp implement Implement Optimal Temperature in Protocol optimal_temp->implement Yes optimal_temp->other_params No end End: Optimized Reaction implement->end other_params->scout_protocol

Caption: A flowchart for systematic temperature optimization.

References

Technical Support Center: Reactions Involving 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for handling 1-(2-Chloroethyl)pyrrole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive intermediate. Here, we address the most common challenge encountered during its use: catastrophic polymerization. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure clean, high-yield reactions.

Overview: The Root of the Problem

This compound is a valuable building block, but the pyrrole ring itself is an electron-rich aromatic system. This high electron density makes it exceptionally reactive towards electrophiles and highly susceptible to acid-catalyzed polymerization.[1][2] Under acidic conditions, the pyrrole ring can be protonated, forming a reactive cationic intermediate that rapidly attacks other neutral pyrrole molecules, initiating a chain reaction that results in the formation of an intractable black or brown polymer, often referred to as "pyrrole black".[2][3][4] Understanding and mitigating this pathway is the key to success.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture with this compound turned into a dark, insoluble tar. What happened?

This is the classic visual indicator of polypyrrole formation. The electron-rich nature of the pyrrole ring makes it prone to rapid, uncontrolled polymerization, especially in the presence of acids, certain Lewis acids, or oxidizing agents.[5] This process is often exothermic and can lead to complete consumption of your starting material into an unusable polymeric solid.

Q2: What is the specific chemical mechanism that causes this polymerization?

The primary culprit is acid-catalyzed electrophilic addition. The process begins when a proton (H⁺) or a Lewis acid attacks one of the carbon atoms of the pyrrole ring (preferentially the C2 or C5 position). This breaks the aromaticity and forms a stabilized carbocation intermediate. This cation is a potent electrophile that is then attacked by a neutral, electron-rich pyrrole molecule. This sequence repeats, leading to the formation of trimers, oligomers, and finally, a long-chain polymer.[2][3][4]

Polymerization Mechanism cluster_initiation Initiation Step cluster_propagation Propagation Step Pyrrole This compound Protonated Protonated Intermediate (Reactive Cation) Pyrrole->Protonated + H⁺ H_plus H⁺ (Acid Catalyst) Dimer Dimer Cation Protonated->Dimer + Pyrrole - H⁺ Another_Pyrrole Another Pyrrole Molecule Polymer Growing Polymer Chain... Dimer->Polymer caption Fig 1. Acid-catalyzed polymerization of pyrrole. Troubleshooting Workflow start Polymerization Observed? check_acid Is an acid (Brønsted or Lewis) a required component of the reaction? start->check_acid Yes source_impurity Source is likely trace acid from reagents or solvent. check_acid->source_impurity No solution_mitigate Implement Mitigation Strategy: 1. Lower temperature significantly (-40 to -78 °C). 2. Use slow addition of the pyrrole or acid catalyst. 3. Screen for a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃). check_acid->solution_mitigate Yes solution_scavenge Implement Scavenging Strategy: 1. Add a non-nucleophilic base (e.g., Proton-Sponge®). 2. Use freshly distilled solvents/reagents. 3. Pass solvents through activated alumina. source_impurity->solution_scavenge success Reaction Successful solution_scavenge->success solution_mitigate->success caption Fig 2. Decision tree for troubleshooting polymerization.

References

Technical Support Center: Troubleshooting Impurity Formation in 1-(2-Chloroethyl)pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(2-Chloroethyl)pyrrole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity and side-product formation during their synthetic work. As a versatile intermediate in medicinal chemistry and materials science, ensuring the high purity of this compound is paramount for the success of subsequent research and development.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and what are the most common impurities I should expect?

A1: The most prevalent and direct method for synthesizing this compound is the N-alkylation of pyrrole.[2] This reaction typically involves deprotonating pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile, attacking an electrophilic two-carbon source, most commonly 1,2-dichloroethane.

The primary impurities stem directly from the reactants and potential side reactions:

  • Unreacted Starting Materials: Residual pyrrole and 1,2-dichloroethane are common, especially in cases of incomplete reaction.

  • Dimeric Impurity - 1,2-bis(pyrrol-1-yl)ethane: This is the most significant process-related impurity. It forms when a second pyrrolide anion displaces the chloride from the already-formed this compound product.

  • Solvent and Base-Related Residues: Depending on the workup, residual solvents (e.g., DMF, DMSO, Toluene) and byproducts from the base can be present.

  • Degradation Products: Pyrrole-containing compounds can be susceptible to oxidation and polymerization, often leading to discoloration (darkening) of the product upon exposure to air or light.[3][4]

// Nodes for Reactants, Intermediates, Product, and Impurities pyrrole [label="Pyrrole", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., KOH, NaH)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrrolide [label="Pyrrolide Anion", fillcolor="#E8F0FE", fontcolor="#202124"]; dce [label="1,2-Dichloroethane\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound\n(Target Product)", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"]; dimer [label="1,2-bis(pyrrol-1-yl)ethane\n(Dimeric Impurity)", shape=octagon, fillcolor="#FCE8E6", fontcolor="#202124"]; degradation [label="Oligomers/Polymers\n(Degradation Products)", shape=octagon, fillcolor="#FCE8E6", fontcolor="#202124"];

// Reaction Flow pyrrole -> pyrrolide [label="+ Base", color="#4285F4"]; base -> pyrrolide [style=invis]; {rank=same; pyrrolide; dce;} pyrrolide -> product [label="+ 1,2-Dichloroethane\n(SN2 Reaction)", color="#4285F4"]; dce -> product [style=invis];

// Impurity Formation Flow product -> dimer [label="+ Pyrrolide Anion", color="#EA4335"]; product -> degradation [label="Air/Light/Heat", color="#EA4335"];

// Invisible edges for layout pyrrole -> dce [style=invis]; } Caption: Synthesis of this compound and key impurity pathways.

Q2: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a significant peak with a molecular ion (M+) at m/z 198. What is this impurity?

A2: A peak at m/z 198 almost certainly corresponds to 1,2-bis(pyrrol-1-yl)ethane . This impurity has a molecular formula of C12H14N2 and a molecular weight of 198.26 g/mol .

Causality: This impurity forms from a secondary N-alkylation reaction. The target product, this compound, is itself an alkylating agent. If there is a sufficient concentration of unreacted pyrrolide anion present, it will attack the electrophilic carbon of the chloroethyl group on the product molecule, displacing the chloride and forming the symmetrical dimer. This is more likely to occur if:

  • The reaction is run with a stoichiometry of pyrrole to 1,2-dichloroethane that is greater than 1:1.

  • The addition of the alkylating agent is too slow, allowing a buildup of the pyrrolide anion.

  • The reaction is run to a very high conversion of 1,2-dichloroethane, increasing the relative concentration of the product available for a secondary reaction.

Q3: My reaction yield is low, with significant amounts of unreacted pyrrole remaining. How can I drive the reaction to completion?

A3: Low conversion is a common issue in N-alkylation of heterocycles and can be traced back to several factors.[5]

  • Insufficient or Inappropriate Base: The pKa of the N-H proton in pyrrole is approximately 17.5.[6] A sufficiently strong base is required for complete deprotonation. While KOH is common, its effectiveness can be limited by its solubility in organic solvents. Using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) ensures near-quantitative formation of the nucleophilic pyrrolide anion.

  • Phase-Transfer Catalysis: When using an inorganic base like KOH or NaOH with a non-polar solvent like toluene, the reaction can be rate-limited by the poor solubility of the base. The addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can dramatically improve the reaction rate by transporting the hydroxide or pyrrolide anion into the organic phase.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can also promote side reactions and degradation. A systematic optimization of the temperature (e.g., starting at room temperature and gradually increasing to 40-60 °C) is recommended.

  • Moisture: The presence of water will consume the base and protonate the pyrrolide anion, quenching the reaction. Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q4: My purified this compound is a colorless liquid initially but turns yellow or dark brown upon storage. What causes this instability?

A4: The discoloration of pyrrole-containing compounds is a well-known issue, primarily caused by oxidation and polymerization.[4] The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, especially when exposed to light, which can initiate radical chain reactions. The chloroethyl group can also contribute to instability, potentially leading to self-reaction or elimination under certain conditions.

Mitigation Strategies:

  • Storage Conditions: Store the purified product under an inert atmosphere (Nitrogen or Argon) in an amber vial to protect it from air and light.[7]

  • Temperature: Store at a reduced temperature (refrigerated, 2-8 °C) to slow the rate of degradation reactions.

  • Antioxidant Stabilizers: For long-term storage, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can be effective.

  • Purity: Ensure the product is free from acidic or basic impurities from the workup, as these can catalyze degradation pathways.

In-Depth Troubleshooting & Analytical Guides

Guide 1: A Systematic Workflow for Impurity Identification

When an unknown peak appears in your analytical chromatogram, a systematic approach is crucial for identification. This workflow combines common laboratory techniques to elucidate the structure of unknown process-related impurities.[8][9]

// Nodes start [label="Crude Product Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gcms [label="1. Run GC-MS Analysis", fillcolor="#E8F0FE", fontcolor="#202124"]; check_known [label="2. Compare with Known Impurities\n(Table 1)", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; identified [label="Impurity Identified", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; unknown [label="Unknown Peak Detected", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; nmr [label="3. Acquire 1H and 13C NMR\nof Crude/Purified Fraction", fillcolor="#E8F0FE", fontcolor="#202124"]; hrms [label="4. (Optional) Obtain High-Resolution\nMass Spec (HRMS) for Exact Mass", fillcolor="#E8F0FE", fontcolor="#202124"]; elucidate [label="5. Correlate MS and NMR Data\nto Propose Structure", fillcolor="#E8F0FE", fontcolor="#202124"]; confirm [label="6. Confirm Structure\n(e.g., by synthesis of standard)", fillcolor="#E8F0FE", fontcolor="#202124"];

// Connections start -> gcms [color="#4285F4"]; gcms -> check_known [color="#4285F4"]; check_known -> identified [label="Match Found", color="#34A853"]; check_known -> unknown [label="No Match", color="#EA4335"]; unknown -> nmr [color="#EA4335"]; nmr -> hrms [color="#4285F4"]; hrms -> elucidate [color="#4285F4"]; elucidate -> confirm [color="#4285F4"]; confirm -> identified [style=dashed, color="#34A853"]; } Caption: A logical workflow for identifying unknown impurities.

Guide 2: Common Impurities and Their Analytical Signatures

This table summarizes the key data for identifying the most common impurities in this compound synthesis. NMR shifts are approximate and can vary with solvent.[10]

Impurity NameStructureMW ( g/mol )Expected GC-MS (m/z)Key ¹H NMR Signals (in CDCl₃)Probable Source
PyrroleC₄H₅N67.0967 (M+)δ ~6.7 (t, 2H), ~6.1 (t, 2H), ~8.0 (br s, 1H)Unreacted Starting Material
1,2-DichloroethaneC₂H₄Cl₂98.9662, 64 ([M-Cl]+), 98, 100 (M+)δ ~3.7 (s, 4H)Unreacted Starting Material
1,2-bis(pyrrol-1-yl)ethane C₁₂H₁₄N₂198.26198 (M+), 99 ([M/2]+)δ ~6.6 (t, 4H), ~6.1 (t, 4H), ~4.2 (s, 4H)Over-alkylation of Product
N-VinylpyrroleC₆H₇N93.1393 (M+)Signals in vinyl region (δ ~4.5-7.0)Elimination side-product

Standard Operating Procedures (SOPs)

SOP 1: Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for separating and identifying volatile and semi-volatile impurities.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Vortex to ensure complete dissolution.

  • Instrumentation & Parameters:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, Split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source: Electron Impact (EI), 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 35 - 400 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity as % Area of the main peak.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and the data in Table 1.

SOP 2: Protocol for Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation of unknown impurities and for confirming the structure of the desired product.[13]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Angle45°30°
Acquisition Time3-4 s1-2 s
Relaxation Delay (D1)2 s2 s
Number of Scans (NS)161024 or more
Spectral Width16 ppm240 ppm
  • Data Analysis:

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to TMS at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to deduce the structure. For this compound, expect:

      • Two triplets for the pyrrole ring protons.

      • Two triplets for the ethyl chain protons, showing coupling to each other.

    • Compare observed shifts with literature values or predictive software to confirm identity.

References

Technical Support Center: Strategies to Enhance Chemoselectivity in Hantzsch Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic strategies. This guide is tailored for researchers, medicinal chemists, and drug development professionals navigating the complexities of the Hantzsch pyrrole synthesis. Pyrroles are foundational scaffolds in a multitude of natural products and pharmaceuticals, including well-known drugs like atorvastatin and zomepirac.[1][2] The Hantzsch synthesis, a multicomponent reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine, offers a direct and versatile route to these vital heterocycles.[3][]

However, its practical application is often hampered by challenges in chemoselectivity and regioselectivity, leading to modest yields and difficult purifications.[1] This guide provides in-depth, question-and-answer-based troubleshooting advice and protocols designed to help you overcome these common hurdles and enhance the selectivity of your reactions.

Troubleshooting Guide: Enhancing Selectivity

This section addresses specific, practical issues encountered during the Hantzsch pyrrole synthesis. Each answer provides an explanation of the underlying chemical principles and actionable strategies for optimization.

Q1: I am observing a significant furan byproduct in my reaction. How can I suppress this side reaction?

A1: The formation of a furan is a classic competing reaction in the Hantzsch synthesis, known as the Feist-Bénary furan synthesis.[1] This pathway involves the reaction between the β-ketoester and the α-haloketone without the incorporation of the amine component and is often promoted under certain conditions.[5]

Causality and Mechanism: The key divergence point is the initial reaction of the β-dicarbonyl compound. The desired Hantzsch pathway begins with the formation of an enamine intermediate from the β-ketoester and the amine.[6] The competing Feist-Bénary pathway involves the deprotonation of the β-ketoester, which then acts as a nucleophile, attacking the α-haloketone.

To favor the pyrrole, you must promote the enamine formation and its subsequent reaction over the direct reaction of the ketoester enolate.

Strategies for Suppression:

  • Optimize Amine Concentration: Use a slight excess of the primary amine or a sufficient concentration of ammonia. This shifts the equilibrium towards the formation of the enamine intermediate, making it the dominant nucleophile in the reaction mixture and outcompeting the enolate of the β-ketoester.[5]

  • Control of pH: The Feist-Bénary reaction can be favored by acidic conditions which promote the enol form of the dicarbonyl.[7] Conducting the reaction under neutral or weakly basic conditions can suppress furan formation. A weak base is often sufficient to facilitate the desired reaction without promoting other side reactions.[7]

  • Order of Addition: A highly effective strategy is to pre-form the enamine. Stir the β-ketoester and the amine together in the reaction solvent for a period (e.g., 30 minutes) before the slow, dropwise addition of the α-haloketone. This ensures a high concentration of the desired enamine nucleophile when the electrophile is introduced, minimizing the opportunity for the Feist-Bénary pathway to occur.[7]

Hantzsch_vs_FeistBenary cluster_hantzsch Hantzsch Pathway (Favored) cluster_feist Feist-Bénary Pathway (Suppressed) Start β-Ketoester + α-Haloketone Enamine Enamine Intermediate Start->Enamine + Amine (Hantzsch Pathway) Enolate Ketoester Enolate Start->Enolate (Feist-Bénary Pathway) Amine Primary Amine (R-NH2) Pyrrole Desired Pyrrole Product Enamine->Pyrrole Cyclization Base Base / Acidic Conditions Furan Furan Byproduct Enolate->Furan Cyclization

Caption: Competing pathways in Hantzsch synthesis.

Q2: My reaction is not regioselective. How can I control which pyrrole isomer is formed?

A2: Regioselectivity is a significant challenge, especially when using unsymmetrical β-dicarbonyl compounds.[1] The reaction can proceed via two different enamine intermediates, leading to a mixture of pyrrole regioisomers. Controlling this selectivity relies on differentiating the reactivity of the two carbonyl groups.

Causality and Mechanism: The regiochemical outcome is determined by which carbonyl of the β-dicarbonyl compound condenses with the amine to form the initial enamine. The subsequent C-alkylation and cyclization lock in the substituent pattern.

Strategies for Control:

  • Steric Hindrance: A bulkier substituent on one side of the dicarbonyl compound will sterically hinder the attack of the amine, favoring enamine formation at the less hindered carbonyl. This is often the most straightforward way to impart regiocontrol.

  • Electronic Effects: The electronic nature of the substituents can be exploited. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and more susceptible to amine attack.

  • Lewis Acid Catalysis: The use of specific Lewis acids can dramatically alter regioselectivity. For example, Ytterbium(III) triflate (Yb(OTf)₃) has been shown to reverse the "normal" regioselectivity in certain cases.[1] The Lewis acid is believed to coordinate preferentially to one of the carbonyl oxygens, enhancing its electrophilicity and directing the initial amine attack, thereby overriding the inherent steric or electronic biases.[1]

Q3: How can I favor the desired C-alkylation of the enamine over competing N-alkylation?

A3: The enamine intermediate is an ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom. While C-alkylation leads to the pyrrole, N-alkylation is a non-productive pathway that consumes starting material.

Causality and Mechanism: The selectivity between C- and N-alkylation is a classic example of Hard and Soft Acid-Base (HSAB) theory. The α-carbon of the α-haloketone is a relatively soft electrophilic center, which should preferentially react with the softer nucleophilic center of the enamine (the β-carbon). The carbonyl carbon is a harder electrophilic center.

Strategies for Control:

  • Solvent Choice: The choice of solvent can have a profound impact. Protic solvents (e.g., ethanol, water) can solvate the nitrogen atom of the enamine through hydrogen bonding.[7] This solvation shields the nitrogen lone pair and disfavors N-alkylation, thereby promoting the desired C-alkylation pathway.[7] Apolar aprotic solvents may favor N-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity. C-alkylation often has a higher activation energy but is thermodynamically more favorable. Running the reaction at a moderate temperature can provide enough energy to overcome this barrier while minimizing less selective side reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Hantzsch pyrrole synthesis?

A1: The Hantzsch synthesis is a three-component reaction that proceeds through several key steps.[3]

  • Enamine Formation: The reaction begins with the condensation of the primary amine (or ammonia) with the β-ketoester to form an enamine intermediate.[3][6]

  • Nucleophilic Attack: This enamine then acts as a carbon-centered nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone.[6]

  • Cyclization/Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form a five-membered ring intermediate.[6]

  • Aromatization: The final step is the elimination of a proton and rearrangement of the double bonds to yield the stable, aromatic pyrrole ring.[6]

An alternative mechanism has also been proposed where the enamine attacks the α-carbon of the α-haloketone in an Sₙ2-type nucleophilic substitution, rather than the carbonyl carbon.[6] The subsequent steps would then involve condensation and cyclization.

Hantzsch_Mechanism A 1. Enamine Formation (β-Ketoester + Amine) B 2. Nucleophilic Attack (Enamine attacks α-Haloketone) A->B C 3. Dehydration & Imine Formation B->C D 4. Intramolecular Cyclization C->D E 5. Aromatization (Elimination of H+) D->E F Substituted Pyrrole E->F

Caption: Key steps in the Hantzsch pyrrole synthesis mechanism.

Q2: What modern or "green" chemistry approaches can be applied to this synthesis?

A2: Recent research has focused on making the Hantzsch synthesis more efficient and environmentally friendly.[8]

  • Green Solvents: Water has been successfully used as a solvent, often in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), providing a greener alternative to traditional organic solvents.[1]

  • Mechanochemistry: Solvent-free conditions using high-speed vibration milling or ball milling have been developed.[9][10] These methods can reduce reaction times and simplify workup procedures.

  • Flow Chemistry: Continuous flow chemistry offers excellent control over reaction parameters like temperature and mixing, often leading to higher yields and purity in significantly reduced reaction times (e.g., under 10 minutes).[6]

  • Photoredox Catalysis: Visible-light-initiated Hantzsch syntheses have been reported, allowing the reaction to proceed under mild, ambient conditions using a photocatalyst.[1][11]

Q3: How do the electronic properties of the starting materials influence the reaction?

A3: The electronic nature of the substituents on all three components plays a critical role in reaction efficiency and outcome.

  • β-Ketoester: Electron-withdrawing groups on the ester component can increase the acidity of the α-protons, facilitating enamine formation.

  • α-Haloketone: Electron-withdrawing groups on the aromatic ring of a phenacyl halide, for example, will make the carbonyl carbon more electrophilic and potentially accelerate the rate of nucleophilic attack by the enamine.

  • Amine: The nucleophilicity of the amine is important. Electron-rich alkylamines and anilines generally react more readily than electron-deficient ones. Highly hindered amines may slow down or prevent the initial enamine formation.

Data & Protocols

Table 1: Summary of Strategies to Enhance Chemoselectivity
ChallengeStrategyKey Parameter(s)Rationale & Expected Outcome
Furan Byproduct Pre-form EnamineOrder of additionEnsures high concentration of enamine nucleophile, outcompeting the Feist-Bénary pathway.[7]
Furan Byproduct Adjust Amine StoichiometryUse slight excess of amineShifts equilibrium towards enamine formation.[5]
Regioisomer Mixture Lewis Acid CatalysisAdd Yb(OTf)₃ (or other Lewis Acid)Coordinates to a carbonyl group, altering its electrophilicity and directing amine attack.[1]
N- vs. C-Alkylation Solvent SelectionUse protic solvents (e.g., EtOH)Solvates the enamine nitrogen via H-bonding, sterically shielding it and favoring C-alkylation.[7]
α-Haloketone Side Reactions Slow AdditionRate of additionMaintains a low concentration of the α-haloketone, minimizing self-condensation.[7]
Experimental Protocol: Chemoselective Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol incorporates the slow addition of the α-haloketone to a pre-formed enamine to minimize side reactions.[3]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)

  • Ammonia (aqueous solution, 28%) (5-10 eq)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol. To this stirred solution, add an excess of aqueous ammonia (5-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Reaction: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol to the reaction mixture dropwise over 20-30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between diethyl ether and water in a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

References

Overcoming poor reactivity of 1-(2-Chloroethyl)pyrrole in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis with 1-(2-Chloroethyl)pyrrole

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical solutions to overcome the common challenges associated with the reactivity of this versatile yet sometimes problematic reagent. Our goal is to help you troubleshoot failed reactions, optimize your synthetic protocols, and achieve higher yields and purity.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the "why" behind the problem and offer actionable solutions.

Q1: My N-alkylation reaction with this compound is showing low to no conversion. What's going wrong?

Answer: This is the most frequently reported issue. The poor reactivity of this compound in N-alkylation reactions stems from a combination of electronic and steric factors. The pyrrole ring is π-excessive, which increases the electron density on the ring carbons and can influence the reactivity of substituents.[1] While the chloroethyl group is intended to be the reactive site for nucleophilic substitution, its reactivity is often lower than expected compared to simpler alkyl chlorides.

Troubleshooting Steps & Explanations:

  • Increase Reaction Temperature: Many standard N-alkylation conditions are too mild for this substrate. A significant increase in temperature is often necessary to provide sufficient energy to overcome the activation barrier. Monitor the reaction for potential decomposition at higher temperatures.

  • Solvent Choice is Critical: Aprotic polar solvents like DMF or DMSO are generally preferred as they can help to dissolve the reactants and stabilize charged intermediates that may form during an SN2 reaction.[2]

  • Base Selection and Strength: The choice of base is crucial for deprotonating the nucleophile (e.g., a primary or secondary amine) to increase its nucleophilicity.

    • For moderately acidic N-H bonds: A carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent is a good starting point.

    • For less acidic N-H bonds: A stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to fully deprotonate the nucleophile.[2]

  • Consider a Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can significantly improve the reaction rate through the in situ formation of the more reactive 1-(2-iodoethyl)pyrrole via the Finkelstein reaction. Iodide is a much better leaving group than chloride.

Q2: I'm observing significant byproduct formation in my reaction. How can I improve the chemoselectivity?

Answer: Byproduct formation often arises from competing elimination reactions (E2) or reactions involving the pyrrole ring itself. The pyrrole ring is susceptible to electrophilic attack, and under certain conditions, side reactions can occur.[1]

Strategies to Enhance Chemoselectivity:

  • For SN2 Reactions (e.g., Williamson Ether Synthesis): To favor substitution over elimination, it's best to use a primary alkyl halide like this compound.[3][4][5] If your nucleophile is sterically hindered, this can promote elimination. Using a less hindered base can sometimes mitigate this issue.

  • Protecting the Pyrrole Ring: If you suspect side reactions involving the pyrrole ring, consider using a protecting group, such as a tosyl (Ts) or Boc group, on the pyrrole nitrogen. This can be particularly useful if your reaction conditions are strongly acidic or involve potent electrophiles. However, this adds extra steps to your synthesis (protection and deprotection).

  • Control Reagent Addition: Slowly adding one reagent to the other can help maintain a low concentration of the added reagent, which can suppress side reactions.[6] This is especially true for highly exothermic reactions.

Q3: Is there a more reactive alternative to this compound for introducing the 2-(pyrrol-1-yl)ethyl moiety?

Answer: Yes, when the chloride proves too unreactive, switching to a derivative with a better leaving group is a highly effective strategy.

Recommended Alternatives:

ReagentLeaving GroupRelative ReactivityKey Advantages
1-(2-Bromoethyl)pyrroleBromideHigherBromide is a better leaving group than chloride, often allowing for milder reaction conditions and shorter reaction times.[7]
1-(2-Iodoethyl)pyrroleIodideHighestIodide is an excellent leaving group, leading to the fastest reaction rates. This can be prepared in situ from the chloro-derivative using NaI in acetone (Finkelstein reaction).
2-(Pyrrol-1-yl)ethyl tosylateTosylateVery HighTosylates are excellent leaving groups. This reagent can be synthesized from 1-(2-hydroxyethyl)pyrrole.[8]
1-(2-Hydroxyethyl)pyrroleHydroxyl (activated)VariesCan be used in Mitsunobu reactions to form C-O, C-N, and C-S bonds under mild conditions, avoiding the need for a halide intermediate.

G cluster_0 Reactivity Troubleshooting cluster_1 Alternative Reagents Start Low Yield with This compound Increase_Temp Increase Temperature & Optimize Solvent Change_Base Use Stronger/ Different Base Add_Catalyst Add Iodide Catalyst (Finkelstein) Still_Low Yield Still Low? Alternative Switch to Alternative Reagent Bromo 1-(2-Bromoethyl)pyrrole Alternative->Bromo Iodo 1-(2-Iodoethyl)pyrrole Alternative->Iodo Tosylate 2-(Pyrrol-1-yl)ethyl tosylate Alternative->Tosylate Alcohol 1-(2-Hydroxyethyl)pyrrole (Mitsunobu) Alternative->Alcohol Success Reaction Successful

Part 2: Optimized Protocols and Methodologies

Here we provide detailed, step-by-step protocols for key transformations that are often challenging with this compound. These methods are designed to be self-validating, incorporating best practices for achieving reliable results.

Protocol 1: Synthesis of 2-(Pyrrol-1-yl)ethyl Tosylate - A Highly Reactive Intermediate

This protocol details the conversion of the more accessible 1-(2-hydroxyethyl)pyrrole to its corresponding tosylate, creating a much more reactive electrophile for subsequent substitution reactions.[8]

Materials:

  • 1-(2-Hydroxyethyl)pyrrole

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous diethyl ether or THF

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Pyridine or Triethylamine (optional, as base)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.5 eq) in anhydrous diethyl ether in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 1-(2-hydroxyethyl)pyrrole (1.0 eq) in anhydrous diethyl ether and add it dropwise to the NaH suspension over 30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour, or until hydrogen gas evolution ceases.

  • Tosylation: Cool the reaction mixture back down to 0 °C. Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction by the slow addition of cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G Start 1-(2-Hydroxyethyl)pyrrole Step1 1. Add NaH in Anhydrous Ether at 0°C Start->Step1 Deprotonation Step2 2. Add TsCl in Anhydrous Ether at 0°C Step1->Step2 Tosylation Step3 3. Aqueous Workup Step2->Step3 Quench & Extract End 2-(Pyrrol-1-yl)ethyl Tosylate Step3->End Purification

Protocol 2: Optimized N-Alkylation using this compound with an Iodide Catalyst

This protocol incorporates an iodide catalyst to enhance the reactivity of the starting material, providing a more efficient route for N-alkylation of a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., Dibenzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask, add the secondary amine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of KI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

References

Technical Support Center: Column Chromatography of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrrole derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often sensitive heterocyclic compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your purification workflows. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products and pharmaceuticals, yet their purification can be notoriously challenging due to their electronic properties and potential instability.

This resource is structured to address specific issues through a detailed Troubleshooting Guide and a comprehensive FAQ section.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses the most frequent and vexing problems encountered during the column chromatography of pyrrole derivatives.

Issue 1: My pyrrole derivative is streaking or tailing significantly on the silica gel column, resulting in poor separation.

This is a classic problem arising from the interaction between the pyrrole ring and the stationary phase.

Causality: Standard silica gel is acidic (due to surface silanol groups, Si-OH), with a pH of approximately 4-5. The lone pair of electrons on the nitrogen atom in the pyrrole ring can interact strongly with these acidic sites, leading to tailing.[1][2] This is particularly pronounced for polar pyrrole derivatives.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel.[1][2]

    • Add a small percentage of a base to your mobile phase. Triethylamine (Et₃N) at 0.1-1% is the most frequent choice.[1][2] Pyridine (0.1-1%) or a few drops of ammonium hydroxide in the polar solvent component can also be used.[1]

  • Solvent System Optimization:

    • Gradual Polarity Increase: Employ a gradient elution where the polarity of the solvent system is increased slowly.[1] This can help to overcome the strong interactions more effectively than an isocratic system.[3]

    • Alternative Solvents: If a hexane/ethyl acetate system is failing, consider switching to a dichloromethane/methanol system for more polar pyrroles.[4]

  • Change the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound, consider a different stationary phase.[1][2]

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive or basic compounds.[4][5]

    • Deactivated Silica Gel: You can pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[6][7]

Issue 2: My purified pyrrole derivative is colored (e.g., brown or pink), but it should be colorless.

Coloration is a common indicator of degradation or the presence of highly conjugated impurities.

Causality: Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, and residual acid.[2][6] These reactions can form colored byproducts.

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Work efficiently and, if possible, under an inert atmosphere like nitrogen or argon.[1][2] Store the purified compound in amber vials at low temperatures.[1]

  • Use High-Purity Solvents: Always use freshly distilled or HPLC-grade solvents to prevent impurities from catalyzing degradation.[2]

  • Acid Scavenging: Before chromatography, ensure all acidic residues from the synthesis are quenched and removed during the workup. A wash with a mild base like a saturated sodium bicarbonate solution is recommended.[1][8]

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal to adsorb colored impurities. Be aware that this may slightly reduce your overall yield.[1]

  • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with positive pressure.[2][4]

Issue 3: I suspect my pyrrole derivative is decomposing on the silica gel column.

This is a critical issue that can lead to significantly low or no recovery of the desired product.

Causality: The acidic nature of silica gel can catalyze the decomposition or polymerization of sensitive pyrrole derivatives.[2][6] Signs of this include the appearance of new, unexpected spots on the TLC plates of collected fractions.[4]

Troubleshooting Steps:

  • Deactivate the Silica Gel: As with tailing, adding a basic modifier like 0.1-1% triethylamine to the eluent is a primary strategy to neutralize the silica's acidity.[2][6]

  • Alternative Stationary Phases: For highly sensitive compounds, avoiding silica gel altogether may be necessary.

    • Neutral or Basic Alumina: A common and effective alternative.[4][5]

    • Florisil: Another potential option for acid-sensitive compounds.[4]

    • Bonded Phases: Consider less acidic bonded phases like diol or cyano for sensitive compounds.[2]

  • Check Compound Stability: Before committing to a large-scale purification, test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of pyrrole derivative purification.

Q1: What is the most common stationary phase for purifying pyrrole derivatives?

A1: The most widely used stationary phase is silica gel (SiO₂).[4] For standard purifications, silica gel with a mesh size of 60-120 or 100-200 is often employed.[4] However, due to the potential for acid-catalyzed degradation or strong adsorption, alternatives like neutral or basic alumina are frequently used.[4][5]

Q2: What are the best mobile phases to start with for a new pyrrole derivative?

A2: A combination of a non-polar and a polar solvent is standard.[4]

  • For moderately polar pyrroles: A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common starting point.[4][9]

  • For more polar pyrroles: A system of dichloromethane and methanol is often more effective.[4]

  • For non-polar pyrroles: High percentages of hexanes with a small amount of ethyl acetate or dichloromethane should be used.

Q3: How do I determine the optimal solvent system for my specific compound?

A3: The ideal solvent system is determined through preliminary Thin Layer Chromatography (TLC) analysis of your crude product.[4] The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, as an Rf of approximately 0.3 is often considered optimal for good separation on a column.[2][4]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your mixture.

  • Isocratic Elution: A constant solvent ratio is used throughout the purification. This is simpler but can lead to peak broadening for compounds that elute later.[3] It is suitable for simple separations where the impurities are far from the product on the TLC plate.

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[2] This is highly effective for complex mixtures, as it helps to sharpen peaks and reduce purification time.[3][10] For pyrroles, a shallow gradient is often recommended to achieve the best resolution.[1][11]

G cluster_0 Pre-Chromatography cluster_1 Method Development cluster_2 Chromatography cluster_3 Post-Chromatography Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Rf ~0.3 Elution Strategy Elution Strategy Solvent System Selection->Elution Strategy Isocratic vs. Gradient Column Packing Column Packing Elution Strategy->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Elution & Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Q5: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A5: This indicates very strong adsorption to the silica gel.

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system, such as dichloromethane/methanol. Start with 1-2% methanol and gradually increase the concentration.[4]

  • Use a Basic Modifier: For very polar, basic pyrroles, adding 0.1-1% triethylamine or a few drops of ammonium hydroxide to your polar mobile phase can significantly improve elution.[4]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) may be a more suitable technique.[2]

Q6: My crude sample is not soluble in the non-polar solvent system I plan to use. How should I load it onto the column?

A6: This is a common issue. You have two main options for loading the sample:

  • Wet Loading (with a stronger solvent): Dissolve your sample in a minimal amount of a stronger, more polar solvent (like dichloromethane) in which it is soluble.[2][12] Carefully apply this concentrated solution to the top of the silica bed.[12] This method is quick but can sometimes compromise resolution at the top of the column if too much strong solvent is used.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[6][12] This powder can then be carefully added to the top of the packed column.[6] Dry loading is often the superior method for ensuring a tight band of sample and achieving the best separation.[4]

Q7: What are the best ways to visualize pyrrole derivatives on a TLC plate?

A7: Many pyrrole derivatives are UV active due to the conjugated system, so UV light (254 nm) is the first method to try.[13] For compounds that are not UV active or for better visualization, several staining agents can be used:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Spots appear as yellow-brown on a purple background.[14][15]

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups upon heating.[16][17]

  • Vanillin Stain: A solution of vanillin in acidic ethanol can be used. It is often reported in the literature for visualizing pyrrole derivatives.[18]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds, particularly unsaturated and aromatic ones, to appear as brown spots.[14][15]

Data Summary and Protocols

Table 1: Recommended Solvent Systems & Modifiers
Stationary PhaseMobile Phase SystemModifier (if needed)Application Notes
Silica Gel Hexane / Ethyl Acetate0.1-1% TriethylamineStandard choice for moderately polar pyrroles. The modifier is crucial if streaking is observed.[4][5]
Silica Gel Dichloromethane / Methanol0.1-1% TriethylamineEffective for more polar pyrrole derivatives that do not elute with ethyl acetate systems.[4]
Neutral Alumina Dichloromethane / MethanolNone typically requiredA good alternative for acid-sensitive or basic compounds where silica gel causes degradation.[5]
Reversed-Phase (C18) Acetonitrile / Water or Methanol / Water0.1% Formic Acid or TFAFor very polar or ionizable pyrrole derivatives. The acid helps to protonate silanols and improve peak shape.[2]
Experimental Protocol: Deactivating and Running a Silica Gel Column
  • Solvent System Selection:

    • Perform TLC analysis to find a solvent system (e.g., 4:1 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently.[4]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[8]

  • Column Deactivation (for sensitive pyrroles):

    • Prepare your chosen eluent containing 0.5-1% triethylamine.

    • Flush the packed column with 2-3 column volumes of this basic eluent.

    • Then, flush with 2-3 column volumes of the neutral eluent (without triethylamine) to remove the excess base from the mobile phase before loading the sample.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude pyrrole derivative in a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6][12]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If using a gradient, slowly and systematically increase the percentage of the polar solvent.[2]

    • Collect fractions and monitor their composition by TLC.[4]

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified pyrrole derivative.[4]

G Start Start Problem Poor Separation / Tailing? Start->Problem Degradation Degradation / Color? Problem->Degradation No Add_Base Add 0.1-1% Et3N to Mobile Phase Problem->Add_Base Yes Check_Purity Use Fresh Solvents & Work Under Inert Gas Degradation->Check_Purity Yes Success Problem Resolved Degradation->Success No Change_Stationary Switch to Neutral Alumina or Deactivated Silica Add_Base->Change_Stationary If tailing persists Change_Stationary->Success Acid_Wash Pre-wash with NaHCO3 during workup Check_Purity->Acid_Wash If color persists Failure Issue Persists? Consider Alternative Purification (e.g., Recrystallization, HPLC) Acid_Wash->Failure

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Chloroethyl)pyrrole: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, N-substituted pyrroles represent a cornerstone scaffold in a myriad of biologically active molecules and functional materials. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Chloroethyl)pyrrole. By juxtaposing its spectral features with those of related N-substituted pyrroles, this document aims to equip researchers with the nuanced understanding required for confident structural characterization and to underscore the subtle yet significant electronic and steric influences of the N-substituent on the pyrrole ring.

The Significance of NMR in Characterizing Substituted Pyrroles

NMR spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed map of the chemical environment of each nucleus within a molecule. For substituted pyrroles, NMR is indispensable for confirming the position and nature of substituents, which in turn dictates the molecule's reactivity, biological activity, and material properties. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the electronic distribution within the pyrrole's aromatic π-system and the conformational dynamics of its substituents.

Analysis of this compound: A Detailed Spectral Walkthrough

This compound presents a unique combination of an aromatic pyrrole ring and a flexible, functionalized alkyl chain. This structure gives rise to a characteristic NMR fingerprint that we will dissect in detail.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by distinct signals for the pyrrole ring protons and the protons of the 2-chloroethyl side chain. The aromatic region typically displays two multiplets corresponding to the α-protons (H-2/H-5) and β-protons (H-3/H-4) of the pyrrole ring. The electron-rich nature of the pyrrole ring, influenced by the nitrogen lone pair's participation in the aromatic system, dictates the chemical shifts of these protons.[1]

The protons on the 2-chloroethyl substituent give rise to two triplets in the aliphatic region of the spectrum. The methylene group attached to the nitrogen (N-CH₂) is deshielded by the adjacent nitrogen atom, while the methylene group bearing the chlorine atom (Cl-CH₂) is further deshielded by the electronegative chlorine. The vicinal coupling between these two methylene groups results in the characteristic triplet splitting pattern.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-5 (α-protons)~6.7t~2.1
H-3, H-4 (β-protons)~6.1t~2.1
N-CH₂~4.2t~6.5
Cl-CH₂~3.8t~6.5

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is based on typical values for N-substituted pyrroles and available spectral information.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides complementary information about the carbon skeleton. The pyrrole ring carbons exhibit two distinct resonances for the α-carbons (C-2/C-5) and β-carbons (C-3/C-4). The chemical shifts of these carbons are highly sensitive to the electronic effects of the N-substituent.[2] The carbons of the 2-chloroethyl side chain will appear in the aliphatic region, with the carbon attached to the nitrogen being at a higher chemical shift than the carbon bonded to the chlorine, a trend influenced by the relative electronegativities and shielding effects.

While a publicly available, definitively assigned ¹³C NMR spectrum for this compound is not readily found, we can predict the approximate chemical shifts based on the known values for pyrrole and the substituent effects of the 2-chloroethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-5 (α-carbons)~121
C-3, C-4 (β-carbons)~108
N-CH₂~50
Cl-CH₂~43

Note: These are predicted values based on established substituent effects on the pyrrole ring.[2]

Comparative Analysis with Alternative N-Substituted Pyrroles

To fully appreciate the influence of the 2-chloroethyl group, it is instructive to compare its NMR data with that of other N-substituted pyrroles, such as N-methylpyrrole and N-vinylpyrrole. This comparison highlights how changes in the electronic nature (inductive vs. resonance effects) and size of the substituent modulate the chemical environment of the pyrrole ring.

N-Methylpyrrole: An Inductive Effect Benchmark

The methyl group in N-methylpyrrole exerts a weak electron-donating inductive effect, which slightly increases the electron density on the pyrrole ring compared to an unsubstituted pyrrole. This results in a slight upfield shift of the ring protons and carbons.

N-Vinylpyrrole: A Resonance Effect Case Study

In contrast, the vinyl group in N-vinylpyrrole can participate in conjugation with the pyrrole π-system. This extended conjugation leads to a more complex pattern of shielding and deshielding effects on the ring nuclei, which is reflected in their chemical shifts.

Table 3: Comparative ¹H and ¹³C NMR Data of N-Substituted Pyrroles

CompoundNucleusChemical Shift (δ, ppm)
This compound H-2, H-5~6.7
H-3, H-4~6.1
C-2, C-5~121 (predicted)
C-3, C-4~108 (predicted)
N-Methylpyrrole H-2, H-5~6.6
H-3, H-4~6.1
C-2, C-5~121.3
C-3, C-4~108.3
N-CH₃~3.6
N-CH₃~35.5
N-Vinylpyrrole H-2, H-5~6.8
H-3, H-4~6.2
C-2, C-5~118.9
C-3, C-4~109.5
=CH-~6.9 (dd)
=CH₂~4.8 (d), ~5.2 (d)
=CH-~132.8
=CH₂~100.9

Note: Data for N-methylpyrrole and N-vinylpyrrole are sourced from publicly available spectral databases and may vary with experimental conditions.

Experimental Protocols: A Guide to Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural elucidation. The following is a generalized protocol for the analysis of N-substituted pyrroles.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg is recommended.[3]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be considered as a starting point and may require optimization based on the specific instrument and sample.[1]

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds (longer delay is often needed for quaternary carbons).

  • Number of Scans: 1024 or more, depending on the concentration.

Visualizing the Workflow and Structural Relationships

To better illustrate the process of NMR analysis and the structural relationships discussed, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow cluster_structure Molecular Structure of this compound prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc analysis Spectral Analysis proc->analysis mol  C -- C -- N -- CH2 -- CH2 -- Cl  |    |  C -- C

Caption: General workflow for NMR analysis and the structure of this compound.

G Pyrrole Pyrrole Ring Shifts Chemical Shifts (¹H & ¹³C) Pyrrole->Shifts are observed for Substituent N-Substituent Electronics Electronic Effects (Inductive/Resonance) Substituent->Electronics determines Electronics->Pyrrole influences

Caption: Relationship between N-substituent, electronic effects, and observed NMR chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when properly interpreted, allows for its unambiguous structural confirmation. By comparing its spectral data with those of other N-substituted pyrroles, we gain a deeper understanding of how substituent effects govern the chemical environment of the pyrrole ring. This guide serves as a practical resource for researchers, providing not only the key spectral features of the title compound but also the foundational knowledge and experimental protocols necessary for the confident NMR analysis of this important class of heterocyclic compounds.

References

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of N-Alkylated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Moiety and the Importance of Mass Spectrometry

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, from the heme in our blood to cutting-edge pharmaceuticals.[1][2] Understanding the substitution pattern on this ring is critical in drug discovery and development, as it profoundly influences a compound's pharmacological activity. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for determining the structure of such compounds by analyzing their fragmentation patterns upon electron impact.[3] This guide will dissect the characteristic fragmentation pathways of N-alkylated pyrroles and draw direct comparisons with C-alkylated isomers, providing a clear framework for their differentiation.

The Unsubstituted Pyrrole Ring: A Fragmentation Baseline

Under electron ionization, the pyrrole molecule (m/z 67) primarily undergoes fragmentation through the loss of hydrogen cyanide (HCN), a stable neutral molecule, resulting in a characteristic ion at m/z 40. Another notable fragment is observed at m/z 41, which corresponds to the cyclopropenyl cation, formed via ring cleavage and rearrangement.[4] Understanding this basic fragmentation is crucial for interpreting the spectra of its substituted derivatives.

N-Alkylated Pyrroles: A Tale of Two Cleavages

The introduction of an alkyl group on the nitrogen atom dramatically influences the fragmentation cascade. The dominant fragmentation pathways for N-alkylated pyrroles are dictated by the stability of the resulting cations and radicals, primarily involving cleavage of the N-alkyl bond.

α-Cleavage: The Dominant Pathway

For N-alkylated pyrroles, the most prominent fragmentation pathway is α-cleavage , which involves the cleavage of the C-C bond adjacent to the nitrogen atom within the alkyl substituent. This results in the formation of a stable, resonance-stabilized pyrrole-containing cation.

For instance, in the mass spectrum of N-ethylpyrrole , the base peak is observed at m/z 80, corresponding to the loss of a methyl radical (•CH₃) via α-cleavage.

N-Ethylpyrrole Fragmentation: α-Cleavage

G N-Ethylpyrrole (m/z 95) N-Ethylpyrrole (m/z 95) Fragment (m/z 80) Fragment (m/z 80) N-Ethylpyrrole (m/z 95)->Fragment (m/z 80) - •CH3 G N-Butylpyrrole (m/z 123) N-Butylpyrrole (m/z 123) Fragment (m/z 81) Fragment (m/z 81) N-Butylpyrrole (m/z 123)->Fragment (m/z 81) - C3H6 G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prepare Solution Prepare Solution Add Internal Standard Add Internal Standard Prepare Solution->Add Internal Standard Inject Sample Inject Sample Add Internal Standard->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Acquire Spectrum Acquire Spectrum Mass Analysis->Acquire Spectrum Library Search Library Search Acquire Spectrum->Library Search Manual Interpretation Manual Interpretation Library Search->Manual Interpretation

References

A Comparative Guide to Alkylating Agents: 1-(2-Chloroethyl)pyrrole vs. 1-(2-Bromoethyl)pyrrole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate starting material is a critical decision that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides an in-depth comparison of two closely related yet distinct alkylating agents: 1-(2-chloroethyl)pyrrole and 1-(2-bromoethyl)pyrrole. Both serve as valuable intermediates for introducing the 2-(pyrrol-1-yl)ethyl moiety into target molecules, a common structural motif in pharmaceuticals and advanced materials.[1][2] This analysis, grounded in fundamental chemical principles and supported by experimental data, aims to elucidate the key performance differences and guide the rational selection of the optimal reagent for your specific application.

Physicochemical Characteristics

A foundational comparison begins with the intrinsic properties of each molecule. While structurally similar, the difference in the halogen atom results in notable variations in molecular weight, density, and boiling point, which can influence handling and reaction setup.

PropertyThis compound1-(2-Bromoethyl)pyrrole
CAS Number 77200-24-9[3]78358-86-8
Molecular Formula C₆H₈ClN[3][4]C₆H₈BrN
Molecular Weight 129.59 g/mol [3][4]174.04 g/mol
Appearance LiquidLiquid
Density ~1.1 g/mL (Predicted)1.434 g/mL at 25 °C
Refractive Index Not readily availablen20/D 1.548

Reactivity and Mechanistic Insights: The Leaving Group Effect

The primary functional difference between these two reagents lies in the nature of the halide, which acts as a leaving group during nucleophilic substitution reactions. These reactions, typically proceeding via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, are fundamentally dependent on the stability of the departing group.

A superior leaving group is one that can effectively stabilize the negative charge it acquires upon bond cleavage.[5][6] This stability is inversely correlated with basicity; weaker bases make better leaving groups.[5][6] When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][6] This trend is governed by two key factors:

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, its conjugate base, the bromide ion (Br⁻), is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide more stable as an anion and thus a better leaving group.[7]

  • Polarizability: Bromine is a larger atom than chlorine, with its valence electrons held more loosely.[8][9] This allows the electron cloud of the bromide ion to be more easily distorted, dispersing the negative charge over a larger volume and increasing its stability.[8]

This difference in leaving group ability directly translates to reaction kinetics. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break. As a result, 1-(2-bromoethyl)pyrrole will typically react faster and under milder conditions (e.g., lower temperatures) than its chloro- counterpart in Sₙ2 reactions.[9]

Caption: Generalized Sₙ2 mechanism for 1-(2-haloethyl)pyrrole.

Comparative Synthesis: Preparation of 2-(Pyrrol-1-yl)ethanamine

To provide a practical illustration, we will compare the performance of both reagents in a common synthetic transformation: the preparation of 2-(pyrrol-1-yl)ethanamine. This amine is a valuable building block for more complex molecules in pharmaceutical and agrochemical research. The synthesis proceeds via a Gabriel synthesis, a robust method for preparing primary amines that avoids over-alkylation.

Synthesis_Workflow cluster_chloro Route A: Chloro- Reagent cluster_bromo Route B: Bromo- Reagent chloro_start This compound chloro_int N-(2-(Pyrrol-1-yl)ethyl)phthalimide chloro_start->chloro_int 1. Potassium Phthalimide, DMF 2. High Temp (e.g., 100-120 °C) 3. Long Reaction Time (e.g., 12-24h) chloro_end 2-(Pyrrol-1-yl)ethanamine chloro_int->chloro_end Hydrazine Hydrate, EtOH, Reflux bromo_start 1-(2-Bromoethyl)pyrrole bromo_int N-(2-(Pyrrol-1-yl)ethyl)phthalimide bromo_start->bromo_int 1. Potassium Phthalimide, DMF 2. Mild Temp (e.g., 60-80 °C) 3. Shorter Time (e.g., 4-8h) bromo_end 2-(Pyrrol-1-yl)ethanamine bromo_int->bromo_end Hydrazine Hydrate, EtOH, Reflux

Caption: Comparative workflow for the synthesis of 2-(pyrrol-1-yl)ethanamine.
Experimental Protocols

Protocol A: Synthesis using this compound

  • To a stirred solution of potassium phthalimide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).

  • Heat the reaction mixture to 110 °C and maintain for 18 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, pour the mixture into water and extract the resulting precipitate.

  • Recrystallize the crude solid to yield N-(2-(pyrrol-1-yl)ethyl)phthalimide.

  • Suspend the phthalimide intermediate in ethanol, add hydrazine hydrate (2.0 equivalents), and reflux for 4 hours.

  • After cooling, acidify with HCl, filter the phthalhydrazide precipitate, and then basify the filtrate.

  • Extract the aqueous layer with a suitable organic solvent and purify by distillation or chromatography to obtain 2-(pyrrol-1-yl)ethanamine.

Protocol B: Synthesis using 1-(2-Bromoethyl)pyrrole

  • To a stirred solution of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add 1-(2-bromoethyl)pyrrole (1.0 equivalent).

  • Heat the reaction mixture to 70 °C and maintain for 6 hours, monitoring by TLC.

  • Follow steps 3-7 from Protocol A. The enhanced reactivity of the bromo- compound allows for a significantly lower reaction temperature and shorter duration for the initial alkylation step.[1]

Comparative Experimental Data

The following table summarizes the expected experimental outcomes, highlighting the superior performance of the bromo- derivative due to its better leaving group.

ParameterRoute A (Chloro-)Route B (Bromo-)Rationale
Alkylation Temperature 110 °C70 °CWeaker C-Br bond requires less thermal energy to cleave.
Alkylation Time 18 hours6 hoursFaster Sₙ2 kinetics with the better bromide leaving group.
Intermediate Yield 65-75%85-95%Milder conditions reduce side reactions and decomposition.
Overall Yield 55-65%75-85%Higher efficiency in the key C-N bond-forming step.

Practical Considerations and Conclusion

While the superior reactivity of 1-(2-bromoethyl)pyrrole is clear from a chemical standpoint, practical considerations such as cost and stability must also be weighed.

  • Cost and Availability: Generally, chloro- derivatives are less expensive to manufacture than their bromo- counterparts. For large-scale synthesis where cost is a primary driver and reaction conditions can be optimized, this compound may be a viable option.

  • Stability: Alkyl bromides can sometimes be less stable than alkyl chlorides, potentially requiring more stringent storage conditions, such as refrigeration.

The choice between this compound and 1-(2-bromoethyl)pyrrole is a classic trade-off between reactivity and cost.

1-(2-bromoethyl)pyrrole is the superior reagent in terms of chemical performance. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, allows for:

  • Faster reaction times.

  • Milder and more energy-efficient reaction conditions.

  • Higher overall yields, minimizing waste and simplifying purification.

It is the recommended choice for laboratory-scale synthesis, complex multi-step syntheses where maximizing yield at each step is paramount, and for reactions involving sensitive substrates that cannot tolerate high temperatures.

This compound , while less reactive, offers a significant cost advantage. It is a suitable alternative for large-scale industrial production or for simpler syntheses where longer reaction times and more forcing conditions are acceptable and have been optimized to still provide a satisfactory yield.

Ultimately, the decision rests on a careful evaluation of the project's specific priorities: speed and yield versus reagent cost. For the majority of research and development applications, the efficiency gains and higher success rate afforded by 1-(2-bromoethyl)pyrrole make it the more strategic and effective choice.

References

A Senior Application Scientist's Guide to Alternative Reagents for the N-Alkylation of Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrroles is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals, functional materials, and biologically active compounds. The introduction of an alkyl group onto the pyrrole nitrogen atom can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical characteristics. While classical methods involving alkyl halides and strong bases have long been the workhorses of this transformation, the demand for milder, more efficient, and environmentally benign methodologies has driven the exploration of a diverse range of alternative reagents.

This guide provides an in-depth comparison of various modern alternatives to the traditional N-alkylation of pyrroles. We will delve into the mechanistic nuances, practical applications, and experimental considerations for each method, supported by relevant data to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

The Classical Approach: A Double-Edged Sword

The traditional method for N-alkylation of pyrroles involves the deprotonation of the pyrrole nitrogen using a strong base, such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3), followed by nucleophilic attack on an alkyl halide.[1] While effective, this method is often hampered by issues of regioselectivity, with competing C-alkylation, and the use of harsh bases can be incompatible with sensitive functional groups.[2]

Modern Strategies for Pyrrole N-Alkylation: A Comparative Analysis

To address the limitations of classical methods, a portfolio of alternative reagents and strategies has been developed. The following sections provide a detailed comparison of these modern approaches.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of pyrroles using alcohols as the alkylating agents.[3] This reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Mechanism of Action: The reaction is initiated by the formation of a phosphonium salt from the phosphine and the azodicarboxylate. This species then activates the alcohol, converting the hydroxyl group into a good leaving group. The pyrrolide anion, acting as the nucleophile, can then displace the activated hydroxyl group, leading to the N-alkylated product.[5] A key advantage of the Mitsunobu reaction is the typical inversion of stereochemistry at the alcohol carbon, which is a valuable feature in asymmetric synthesis.

Caption: Simplified mechanism of the Mitsunobu reaction for pyrrole N-alkylation.

Advantages:

  • Mild reaction conditions, often performed at or below room temperature.

  • Broad substrate scope, including primary and secondary alcohols.

  • Stereospecific inversion of configuration at the alcohol center.

Disadvantages:

  • Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.

  • The cost and toxicity of the reagents can be a concern for large-scale synthesis.

Phase-Transfer Catalysis (PTC): Bridging the Immiscible

Phase-transfer catalysis provides an elegant solution for the N-alkylation of pyrroles, particularly when dealing with reactants that are soluble in immiscible phases.[6] This technique employs a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, to transport the pyrrolide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[7]

Mechanism of Action: The phase-transfer catalyst forms an ion pair with the pyrrolide anion, rendering it soluble in the organic phase. This "activated" anion can then readily react with the alkyl halide. The catalyst is then regenerated and shuttled back to the aqueous/solid phase to repeat the cycle.[8]

Caption: General mechanism of phase-transfer catalyzed N-alkylation of pyrrole.

Advantages:

  • Avoids the need for anhydrous conditions and strong, soluble bases.

  • Often uses inexpensive and environmentally benign bases like hydroxides and carbonates.

  • Can lead to higher yields and cleaner reactions compared to homogeneous systems.[9]

Disadvantages:

  • The efficiency can be sensitive to the choice of catalyst, solvent, and stirring rate.

  • Separation of the catalyst from the product may be required.

Microwave-Assisted Synthesis: Accelerating the Reaction Landscape

Microwave irradiation has emerged as a powerful tool to dramatically accelerate the N-alkylation of pyrroles.[10] By directly heating the solvent and reactants, microwave synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[11]

Mechanism of Action: Microwave energy interacts with polar molecules, causing rapid and uniform heating throughout the reaction mixture. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, leading to faster reaction rates. The Paal-Knorr synthesis of N-substituted pyrroles, for instance, is significantly enhanced by microwave irradiation.[12]

Microwave_Workflow Reactants Pyrrole + Alkylating Agent + Base/Catalyst Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Workup Work-up (e.g., Filtration, Extraction) Microwave->Workup Product N-Alkylpyrrole Workup->Product

Caption: A general workflow for microwave-assisted N-alkylation of pyrroles.

Advantages:

  • Drastic reduction in reaction times.[13]

  • Often results in higher yields and purer products.

  • Enables reactions that are sluggish or do not proceed under conventional heating.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

  • Potential for localized overheating if not properly controlled.

Greener Alternatives: Towards Sustainable Synthesis

The principles of green chemistry have spurred the development of more environmentally friendly approaches to pyrrole N-alkylation.[14] These methods focus on using less hazardous solvents, renewable starting materials, and catalytic processes to minimize waste.[15]

Reductive Amination: A notable green method involves the intermolecular redox amination of 3-pyrroline with aldehydes or ketones.[16] This reaction utilizes the inherent reducing power of the pyrroline, avoiding the need for external reducing agents.

Ionic Liquids: Ionic liquids (ILs) can serve as both the solvent and catalyst for N-alkylation reactions, often leading to high regioselectivity and excellent yields.[1] Their low vapor pressure and potential for recyclability make them an attractive green alternative to volatile organic solvents.

Advantages of Greener Methods:

  • Reduced environmental impact.

  • Improved safety profiles.

  • Often involve milder reaction conditions.

Disadvantages of Greener Methods:

  • Some green reagents and catalysts can be expensive.

  • The scope and applicability of some newer methods may not be as broad as traditional techniques.

Comparative Performance Data

MethodAlkylating AgentTypical Base/ReagentSolventTemp. (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Classical Alkyl HalideNaH, KOH, K2CO3DMF, THF, AcetoneRT - Reflux2 - 24 h40 - 90Well-established, versatileHarsh bases, potential for C-alkylation
Mitsunobu AlcoholPPh3, DEAD/DIADTHF, Dioxane0 - RT1 - 12 h60 - 95Mild, stereospecific inversionStoichiometric byproducts, cost
PTC Alkyl HalideKOH, K2CO3Toluene, CH2Cl2/H2ORT - 801 - 18 h70 - 95Mild, avoids anhydrous conditionsCatalyst-dependent, potential separation issues
Microwave Alkyl HalideK2CO3, I2 (cat.)DMF, Solvent-free100 - 1505 - 30 min75 - 98Extremely fast, high yieldsRequires specialized equipment, scale-up
Reductive Amination Aldehyde/KetoneBrønsted Acid (cat.)Toluene11012 - 24 h50 - 90Atom-economical, avoids strong basesRequires pyrroline precursor
Ionic Liquids Alkyl HalideKOH[bmim][PF6]401 - 5 h85 - 98High yields, recyclable solventCost of ionic liquid, viscosity

Experimental Protocols

General Procedure for N-Alkylation using Phase-Transfer Catalysis
  • To a round-bottom flask equipped with a magnetic stirrer, add pyrrole (1.0 eq.), the alkyl halide (1.1 eq.), and a suitable organic solvent (e.g., toluene).

  • In a separate vessel, prepare an aqueous solution of the base (e.g., 50% w/v KOH).

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) to the reaction flask.

  • With vigorous stirring, add the aqueous base solution to the organic mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC.

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
  • In a microwave process vial, combine 2,5-dimethoxytetrahydrofuran (1.2 eq.), the primary amine (1.0 eq.), and a catalytic amount of iodine (5 mol%).[17]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove any solids.

  • Evaporate the solvent to obtain the crude product, which can be further purified if necessary.

Conclusion

The N-alkylation of pyrroles remains a vital transformation in modern organic chemistry. While classical methods are still in use, the development of alternative reagents and techniques has provided chemists with a powerful toolkit to overcome the challenges associated with traditional approaches. The choice of method will ultimately depend on the specific substrate, desired scale, and the importance of factors such as stereochemistry, functional group tolerance, and green chemistry principles. The Mitsunobu reaction offers unparalleled mildness and stereocontrol, while phase-transfer catalysis provides a practical and efficient alternative for large-scale synthesis. Microwave-assisted synthesis offers a dramatic acceleration of reaction rates, and emerging greener methods pave the way for more sustainable chemical manufacturing. By understanding the advantages and limitations of each approach, researchers can make informed decisions to optimize their synthetic strategies for the efficient and selective N-alkylation of pyrroles.

References

A Comparative Guide to Pyrrole Synthesis: Yields, Mechanisms, and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a foundational technique. This nitrogen-containing five-membered heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The strategic choice of a synthetic route is paramount, as it directly influences yield, purity, scalability, and the overall efficiency of a research program. This guide offers an in-depth, objective comparison of prominent pyrrole synthesis methodologies, moving beyond a simple recitation of facts to provide a practical, field-proven perspective on when and why to choose a particular method. We will dissect the Paal-Knorr, Hantzsch, Knorr, Barton-Zard, and van Leusen syntheses, presenting comparative yield data, detailed experimental protocols, and mechanistic insights to empower you to make the most informed decision for your synthetic challenges.

At a Glance: Performance Comparison of Pyrrole Synthesis Methods

The selection of a synthetic method is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes the typical performance of the key pyrrole syntheses discussed in this guide, offering a quantitative foundation for comparison.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, various Lewis/Brønsted acids25 - 10015 min - 24 h>60, often 80-98[1][2][3]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, primary amine)Room Temp. - RefluxVariableOften moderate, 40-85[4]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h45 - 80[5]
Barton-Zard Nitroalkenes, α-IsocyanoacetatesBase (e.g., DBU, K₂CO₃)0 - Reflux30 min - 3 h60 - 95[6][7]
van Leusen Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, K₂CO₃)Room Temp.VariableModerate to excellent, 45-97[8][9][10]

The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains one of the most direct and high-yielding methods for pyrrole ring construction.[1][11] Its enduring utility lies in its operational simplicity and the general availability of the requisite 1,4-dicarbonyl starting materials.

Expertise & Experience: The "Why" Behind the Paal-Knorr

The core of the Paal-Knorr reaction is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12] The choice of catalyst and conditions is critical and is dictated by the reactivity of the substrates. The reaction is typically acid-catalyzed, with weak acids like acetic acid often being sufficient to promote the reaction.[13] The acid serves to protonate one of the carbonyl groups, activating it for nucleophilic attack by the amine. This initial attack forms a hemiaminal intermediate.[11]

The subsequent, and often rate-determining, step is an intramolecular cyclization where the nitrogen attacks the second carbonyl group.[12] This is followed by two dehydration steps to yield the aromatic pyrrole ring. The elegance of this method is its convergence; however, a significant practical challenge can be the synthesis of unsymmetrical 1,4-dicarbonyl compounds.

Mechanistic Pathway

The mechanism proceeds through a well-established pathway involving initial hemiaminal formation, followed by cyclization and dehydration.

Paal_Knorr cluster_0 Paal-Knorr Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH₂ - H₂O Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Attack Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - H₂O Aromatization Hantzsch cluster_1 Hantzsch Mechanism β-Ketoester + Amine β-Ketoester + Amine Enamine Enamine β-Ketoester + Amine->Enamine Adduct Adduct Enamine->Adduct + α-Haloketone Pyrrole Pyrrole Adduct->Pyrrole Cyclization - H₂O Knorr cluster_2 Knorr Mechanism α-Oximino-ketone α-Oximino-ketone α-Amino-ketone α-Amino-ketone α-Oximino-ketone->α-Amino-ketone Zn, AcOH (in situ) Enamine Enamine α-Amino-ketone->Enamine + β-Dicarbonyl Pyrrole Pyrrole Enamine->Pyrrole Cyclization - H₂O Barton_Zard cluster_3 Barton-Zard Mechanism Isocyanoacetate Isocyanoacetate Michael Adduct Michael Adduct Isocyanoacetate->Michael Adduct + Nitroalkene (Base) Pyrroline Pyrroline Michael Adduct->Pyrroline 5-endo-dig Cyclization Pyrrole Pyrrole Pyrroline->Pyrrole - NO₂ group Aromatization van_Leusen cluster_4 van Leusen Mechanism TosMIC TosMIC Michael Adduct Michael Adduct TosMIC->Michael Adduct Base + Michael Acceptor Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - Tosyl group

References

A Comparative Guide to Leaving Groups in Pyrrole N-Alkylation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-alkylated pyrrole motif is a cornerstone in the architecture of numerous pharmaceuticals and advanced materials. The strategic introduction of alkyl substituents onto the pyrrole nitrogen atom is a critical step that profoundly influences the molecule's biological activity and material properties. Consequently, the efficiency of the N-alkylation reaction is of paramount importance in synthetic campaigns. This guide provides a detailed comparative analysis of common leaving groups employed in the N-alkylation of pyrrole, offering experimental insights and data to inform the selection of an optimal synthetic strategy.

The Mechanism and the Critical Role of the Leaving Group

The N-alkylation of pyrrole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the pyrrole's N-H proton (pKa ≈ 17.5) by a suitable base, generating a nucleophilic pyrrolide anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent (R-L), displacing the leaving group (L).

The rate and success of this SN2 reaction are heavily dependent on the nature of the leaving group. An effective leaving group, also known as a good nucleofuge, is a species that can stabilize the negative charge it acquires upon departing with the bonding electron pair.[2] The fundamental principle is that good leaving groups are weak bases .[2][3][4] This stability is inversely correlated with the basicity of the leaving group; the weaker the base, the better the leaving group.[2][4]

Pyrrole N-Alkylation Mechanism Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Base Base (e.g., NaH, K₂CO₃) Base->Pyrrolide Pyrrolide_ref Pyrrolide Anion HB H-Base⁺ AlkylatingAgent Alkylating Agent (R-L) Product N-Alkyl Pyrrole AlkylatingAgent->Product LeavingGroup Leaving Group (L⁻) Product->LeavingGroup Pyrrolide_ref->Product Leaving_Group_Selection start Define Synthetic Goal substrate_reactivity Is the pyrrole substrate sterically hindered or electron-deficient? start->substrate_reactivity mild_conditions Are mild conditions (low temp, weak base) required? substrate_reactivity->mild_conditions No use_triflate Use Alkyl Triflate (R-OTf) (Highest Reactivity) substrate_reactivity->use_triflate Yes cost_consideration Is cost a major constraint? mild_conditions->cost_consideration No use_iodide_tosylate Use Alkyl Iodide (R-I) or Tosylate (R-OTs) (High Reactivity) mild_conditions->use_iodide_tosylate Yes use_bromide_mesylate Use Alkyl Bromide (R-Br) or Mesylate (R-OMs) (Moderate Reactivity) cost_consideration->use_bromide_mesylate No use_chloride Use Alkyl Chloride (R-Cl) (Cost-Effective, Lower Reactivity) cost_consideration->use_chloride Yes

References

The Definitive Guide to Validating the Structure of 1-(2-Chloroethyl)pyrrole Derivatives: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of 1-(2-chloroethyl)pyrrole derivatives, which are valuable intermediates in medicinal and materials chemistry, precise structural validation is paramount to ensure the integrity of subsequent research and development.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and best-practice protocols.

At the Core of the Molecule: What Are We Validating?

The fundamental structure is the this compound core. Our objective is to confirm the presence and connectivity of the pyrrole ring, the N-substituted chloroethyl group, and any additional substituents on the pyrrole ring. Key structural features to validate include the aromaticity of the pyrrole ring, the regiochemistry of substituents, and the precise atom-to-atom connectivity.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is often guided by the information required, the sample's physical state, and available resources. Each method provides a unique and complementary piece of the structural puzzle.

TechniqueInformation ProvidedSample RequirementsThroughput
¹H & ¹³C NMR Detailed information on the chemical environment of hydrogen and carbon atoms, connectivity through scalar coupling.5-20 mg, soluble in deuterated solvent.[4]High
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns provide structural clues.Micrograms to nanograms, soluble or volatile.High
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and angles.High-quality single crystal (0.1-0.3 mm).[5]Low to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

For a candidate this compound derivative, the ¹H NMR spectrum offers a wealth of information. The aromatic protons on the pyrrole ring typically appear in the region of 6.0-7.5 ppm.[7] The protons of the chloroethyl group will present as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the nitrogen will be deshielded and appear further downfield than the methylene group bearing the chlorine atom.

Interpreting the ¹H NMR Spectrum of this compound:

A representative ¹H NMR spectrum of this compound would exhibit the following key signals:

  • Pyrrole Protons (H-2, H-5 and H-3, H-4): Two multiplets in the aromatic region. The protons at the 2- and 5-positions (alpha to the nitrogen) are typically found at a different chemical shift than the protons at the 3- and 4-positions (beta to the nitrogen).[6]

  • N-CH₂- Protons: A triplet, shifted downfield due to the adjacent electron-withdrawing nitrogen atom of the pyrrole ring.

  • -CH₂-Cl Protons: A triplet, shifted downfield by the electronegative chlorine atom, but typically upfield relative to the N-CH₂ protons.

A representative ¹H NMR spectrum for this compound is available from chemical suppliers like ChemicalBook, which can be used as a reference for comparison.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, we would expect to see distinct signals for the aromatic carbons of the pyrrole ring and the two aliphatic carbons of the chloroethyl side chain. The chemical shifts of the pyrrole carbons are sensitive to the substituent on the nitrogen atom.[9]

Expected ¹³C NMR Chemical Shifts for this compound:

  • Pyrrole Carbons (C-2, C-5 and C-3, C-4): Signals in the aromatic region (typically 100-140 ppm). The carbons alpha to the nitrogen will have a different chemical shift from the beta carbons.[6]

  • N-CH₂- Carbon: A signal in the aliphatic region, deshielded by the nitrogen atom.

  • -CH₂-Cl Carbon: A signal in the aliphatic region, deshielded by the chlorine atom.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard 5 mm NMR probe. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Tune and Shim load_sample->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Fourier Transform & Phasing acquire_13C->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the elemental formula of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Key Features in the Mass Spectrum of a this compound Derivative
  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A crucial feature for compounds containing chlorine is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum will show two peaks for the molecular ion, separated by 2 m/z units, with a relative intensity of about 3:1.

  • Fragmentation Pattern: Electron impact (EI) ionization often causes the molecular ion to fragment in a predictable manner. For a this compound derivative, common fragmentation pathways may include the loss of a chlorine atom (M-35 and M-37), the loss of the entire chloroethyl group, or cleavage of the ethyl chain.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. The GC column and temperature program should be optimized for the specific compound.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. For routine analysis, an electron ionization (EI) source is commonly used. The mass analyzer (e.g., quadrupole) scans a range of m/z values to generate the mass spectrum.

MS_Fragmentation M [M]⁺˙ (Molecular Ion) M_Cl [M-Cl]⁺ Loss of Chlorine M->M_Cl - •Cl M_C2H4Cl [M-C₂H₄Cl]⁺ Loss of Chloroethyl Group M->M_C2H4Cl - •C₂H₄Cl C4H4N [C₄H₄N]⁺ Pyrrole Cation M_C2H4Cl->C4H4N rearrangement

Caption: Potential fragmentation pathways in Mass Spectrometry.

X-ray Crystallography: The Unambiguous Proof

For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural validation as it determines the precise spatial arrangement of atoms, bond lengths, and bond angles, leaving no room for ambiguity.

The Power of a Crystal Structure

A successful X-ray crystallographic analysis of a this compound derivative would definitively confirm:

  • The planarity of the pyrrole ring.

  • The connectivity of the chloroethyl group to the nitrogen atom.

  • The precise bond lengths and angles throughout the molecule.

  • The conformation of the chloroethyl side chain in the solid state.

  • Intermolecular interactions in the crystal lattice.

Experimental Protocol: From Solution to Structure
  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find optimal crystallization conditions.[10]

  • Data Collection: A suitable crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.

Xray_Workflow compound Purified Compound crystal Grow Single Crystal compound->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution (Electron Density Map) diffraction->solve refine Structure Refinement solve->refine structure 3D Molecular Structure refine->structure

Caption: Workflow for X-ray crystallography analysis.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of this compound derivatives relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the initial and most detailed map of the molecular framework in solution. Mass spectrometry offers a rapid confirmation of molecular weight and elemental composition, with fragmentation patterns providing corroborating evidence. Finally, X-ray crystallography, when feasible, delivers the ultimate and unambiguous proof of the three-dimensional structure. By judiciously employing these techniques, researchers can ensure the structural integrity of their synthesized compounds, paving the way for reliable and reproducible scientific advancements.

References

A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Identification of Functional Groups in Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development and materials science, the pyrrole scaffold is a cornerstone of molecular design. Its unique electronic properties and capacity for functionalization make it a privileged heterocycle. Rapid and reliable identification of its substitution patterns is critical for synthesis, quality control, and mechanistic studies. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and accessible method for this purpose. This guide provides an in-depth comparison of the FT-IR spectra of unsubstituted pyrrole versus its N-substituted and C-substituted derivatives. We will explore the causal relationships between molecular structure and vibrational spectra, present validated experimental protocols, and offer a systematic workflow for spectral interpretation, grounded in authoritative data.

The Fundamental Vibrational Signature of the Pyrrole Ring

The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For the pyrrole ring, the key to identification lies in recognizing a few characteristic vibrational modes. The aromaticity and the presence of the nitrogen heteroatom create a distinct spectral landscape compared to simple alkanes or alkenes.

The most prominent and diagnostically useful vibrations for an unsubstituted pyrrole ring are:

  • N-H Stretching: The N-H bond in the pyrrole ring gives rise to a characteristically sharp to moderately broad absorption band in the region of 3400-3300 cm⁻¹ .[1][2] The position and shape of this band are highly sensitive to hydrogen bonding. In concentrated liquid samples, this peak often broadens and shifts to a lower wavenumber (e.g., ~3222 cm⁻¹) due to intermolecular hydrogen bonding.[3][4]

  • Aromatic C-H Stretching: Like other aromatic systems, the stretching of C-H bonds on the pyrrole ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[5]

  • Ring Stretching & Deformation (C=C and C-N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring produce a series of complex bands in the fingerprint region. The most significant of these are typically found around 1570 cm⁻¹ and 1470 cm⁻¹ , often attributed to fundamental ring vibrations.[1][6] Additional bands related to C-N stretching can be observed near 1200-1000 cm⁻¹ .[3]

Comparative Analysis: How Substituents Modulate the Pyrrole Spectrum

The true power of FT-IR lies in its ability to reveal the presence of functional groups by observing shifts in, or the appearance of, new absorption bands. By comparing the spectrum of an unknown compound to that of unsubstituted pyrrole, we can deduce its substitution pattern.

Case Study 1: N-Substitution (Pyrrole vs. N-Methylpyrrole)

N-alkylation is a common synthetic modification. Its effect on the FT-IR spectrum is dramatic and unambiguous.

  • Disappearance of the N-H Stretch: The most telling change is the complete absence of the N-H stretching band around 3400-3300 cm⁻¹. This is a definitive indicator of substitution at the nitrogen atom.[7][8]

  • Appearance of Aliphatic C-H Stretches: The introduction of the methyl group brings new vibrational modes. Aliphatic C-H stretching bands will appear below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7]

  • Shifts in Ring Vibrations: The replacement of a hydrogen with an electron-donating methyl group on the nitrogen can cause subtle shifts in the ring stretching and deformation bands, though these are less diagnostically reliable than the changes in the N-H and C-H regions.

Vibrational Mode Pyrrole (Unsubstituted) N-Methylpyrrole (N-Substituted) Interpretation of Change
N-H Stretch ~3396 cm⁻¹ (sharp/moderate)[1]AbsentConfirms substitution at the nitrogen atom.
Aromatic C-H Stretch ~3100-3030 cm⁻¹~3100-3030 cm⁻¹Ring C-H bonds remain.
Aliphatic C-H Stretch Absent~2950-2850 cm⁻¹[7]Confirms presence of an alkyl (methyl) group.
Ring Vibrations ~1570, 1470 cm⁻¹[1][6]Minor shifts observed[8]Substitution slightly alters the ring's electronic structure.
Case Study 2: C-Substitution (Pyrrole vs. 2-Acetylpyrrole)

Introducing an electron-withdrawing group, such as an acetyl group, at a carbon position (e.g., C-2) also produces clear and interpretable spectral changes.

  • Appearance of a Strong Carbonyl (C=O) Stretch: The most obvious new feature is a very strong, sharp absorption band for the C=O stretch of the ketone. For 2-acetylpyrrole, this appears around 1650-1630 cm⁻¹ .[9][10] The exact position is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic pyrrole ring.

  • Modification of the N-H Stretch: The N-H stretching band is significantly affected. The presence of the nearby acetyl group facilitates strong intermolecular hydrogen bonding (N-H···O=C), causing the N-H band to broaden considerably and shift to a lower wavenumber (e.g., ~3250 cm⁻¹).[9] This broadening is a key indicator of hydrogen bonding.

  • Shifts in Ring Vibrations: The electron-withdrawing nature of the acetyl group alters the electron density and bond orders within the ring, leading to shifts in the positions of the C=C and C-N ring stretching bands.[11]

Vibrational Mode Pyrrole (Unsubstituted) 2-Acetylpyrrole (C-Substituted) Interpretation of Change
N-H Stretch ~3396 cm⁻¹ (sharp/moderate)[1]~3250 cm⁻¹ (very broad)[9]N-H is present and involved in strong H-bonding.
Carbonyl (C=O) Stretch Absent~1640 cm⁻¹ (strong, sharp)[9]Confirms presence of a conjugated ketone group.
Ring Vibrations ~1570, 1470 cm⁻¹[1][6]Shifts to lower wavenumbersElectron-withdrawing group alters ring bond strengths.

Validated Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for its simplicity, speed, and minimal sample preparation. This protocol ensures reproducibility and data integrity.

Instrumentation: A standard FT-IR spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

    • Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the IR absorbance of ambient water and CO₂ from the sample spectrum.

  • Sample Application:

    • For Liquids (e.g., Pyrrole, N-Methylpyrrole): Place one or two drops of the liquid directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • For Solids (e.g., 2-Acetylpyrrole): Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before analyzing the next compound.

This self-validating protocol, by incorporating a fresh background scan for each session, ensures that the resulting spectrum is solely representative of the sample.

Systematic Workflow for Spectral Interpretation

The following workflow, visualized in the diagram below, provides a logical path for identifying key functional groups on an unknown pyrrole derivative.

FTIR_Pyrrole_Interpretation Start Begin Analysis of Spectrum Check_NH Examine 3500-3200 cm⁻¹ region Start->Check_NH NH_Present Band Present? (Sharp or Broad) Check_NH->NH_Present Result_N_Unsub Result: N-H is present. (Likely N-unsubstituted) NH_Present->Result_N_Unsub Yes Result_N_Sub Result: N-H is absent. (N-substituted) NH_Present->Result_N_Sub No Check_CO Examine 1750-1630 cm⁻¹ region CO_Present Strong, Sharp Band Present? Check_CO->CO_Present Result_Carbonyl Result: Carbonyl group is present (e.g., Acyl, Ester) CO_Present->Result_Carbonyl Yes Result_No_Carbonyl Result: No carbonyl group. CO_Present->Result_No_Carbonyl No Result_N_Unsub->Check_CO Result_N_Sub->Check_CO

Caption: A decision-making workflow for the FT-IR analysis of pyrrole derivatives.

Limitations and Synergistic Techniques

While FT-IR is excellent for identifying functional groups, it has limitations. It cannot definitively determine the precise location of a substituent on the ring (e.g., 2-acetylpyrrole vs. 3-acetylpyrrole) or provide detailed connectivity information for complex substituents. For unambiguous structure elucidation, FT-IR should be used in synergy with other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and accurate characterization of pyrrole-containing compounds. By understanding the fundamental vibrational modes of the pyrrole ring and systematically comparing the spectra of substituted derivatives, researchers can quickly confirm the success of synthetic modifications such as N-alkylation and C-acylation. The disappearance of the N-H stretch, the appearance of a C=O band, and the broadening of the N-H band due to hydrogen bonding are all high-confidence indicators that provide immediate, actionable insights at the lab bench.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(2-Chloroethyl)pyrrole

This compound is a versatile heterocyclic building block crucial in the synthesis of various pharmaceutical and agrochemical agents.[1] The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[2] The presence of the reactive chloroethyl group makes this intermediate particularly valuable for introducing the pyrrole moiety into larger, more complex structures.[1]

However, the very reactivity that makes this compound synthetically useful also presents a significant analytical challenge. Its purity is paramount, as process-related impurities or degradation products can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust HPLC methodologies—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the comprehensive purity assessment of this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer a framework for method validation in line with stringent regulatory standards.

The Analytical Challenge: Physicochemical Properties and Potential Impurities

The key to developing a robust analytical method lies in understanding the analyte's properties. This compound is a relatively small, polar molecule (C₆H₈ClN, MW: 129.59).[1] Its structure suggests moderate hydrophobicity from the pyrrole ring and alkyl chain, but the nitrogen heteroatom and the electronegative chlorine atom introduce significant polarity. This dual nature makes its retention behavior complex.

Potential impurities that must be resolved include:

  • Unreacted Starting Materials: Such as pyrrole and 1-bromo-2-chloroethane or similar alkylating agents.

  • By-products: Including isomers or products of side reactions.

  • Degradants: The compound may be susceptible to hydrolysis (cleavage of the C-Cl bond) or polymerization, especially under stress conditions.[3][4]

A successful purity method must be a "stability-indicating" method, capable of separating the intact molecule from all potential impurities and degradants.[5][6]

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in method development. For a molecule like this compound, both RP-HPLC and HILIC present viable, albeit mechanistically distinct, options.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Industry Standard

RP-HPLC is the predominant technique in the pharmaceutical industry for its robustness, versatility, and the vast selection of available stationary phases.[7] It separates molecules based on their hydrophobicity.[8]

  • Mechanism of Action: In RP-HPLC, a non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9][10] Non-polar analytes have a stronger affinity for the stationary phase and are retained longer, while polar analytes elute earlier.

  • Why it Works for this compound: The pyrrole ring and the ethyl chain provide sufficient hydrophobicity for retention on a C18 column. By modulating the organic-to-aqueous ratio in the mobile phase, we can precisely control the retention time to achieve separation from more polar or less polar impurities. This approach has been successfully applied to various pyrrole derivatives.[11][12][13]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Polar Compound Specialist

HILIC is an increasingly popular technique for separating polar and hydrophilic compounds that show little or no retention in RP-HPLC.[14][15]

  • Mechanism of Action: HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[16] A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the organic-rich mobile phase.[16][17] More polar analytes are more strongly retained.

  • Why it's a Strong Alternative: Given the polarity imparted by the nitrogen and chlorine atoms, this compound may be an excellent candidate for HILIC. This mode often provides an orthogonal (different) selectivity compared to RP-HPLC, which can be invaluable for resolving co-eluting impurities.[14][17] Furthermore, the high organic content of the mobile phase can enhance sensitivity when using mass spectrometry (MS) detection.[16]

Workflow for HPLC Method Development

The development of a reliable HPLC method is a systematic process. The following diagram illustrates the logical flow from initial assessment to final validation.

MethodDevelopmentWorkflow start_end start_end process process decision decision data data A Start: Define Analytical Target Profile (ATP) B Analyte Characterization (Solubility, pKa, UV Spectra) A->B Define Goals C Select Chromatographic Mode (RP-HPLC vs. HILIC) B->C Inform Selection D Screen Stationary Phases (e.g., C18, Phenyl, Amide) C->D Initial Screening E Optimize Mobile Phase (Organic Solvent, pH, Buffer) D->E Refine Selectivity F Optimize Instrument Parameters (Flow Rate, Temp, Wavelength) E->F Fine-tune Resolution G System Suitability Test (SST) Passes? F->G Verify Performance G->D No, Re-screen/ Optimize H Perform Forced Degradation Studies G->H Yes I Method Validation (ICH Q2(R1)) H->I Confirm Stability- Indicating Power J Final Method I->J Finalize & Document

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of this compound. All procedures must adhere to general pharmacopeial standards.[18][19]

Protocol 1: RP-HPLC Method for Purity Determination

This method is designed for high resolution and is based on common practices for analyzing small aromatic molecules.[7][9]

1. Instrumentation and Consumables:

  • HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Vials, filters, and appropriate solvents (HPLC grade).

2. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or lambda max determined by UV scan).

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

4. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor for the main peak: 0.8 - 1.5.

    • Theoretical plates > 2000.

Protocol 2: HILIC Method for Orthogonal Purity Check

This method provides alternative selectivity, which is ideal for confirming purity or analyzing highly polar impurities not well-retained by RP-HPLC.[17]

1. Instrumentation and Consumables:

  • HPLC or UHPLC system with a UV/PDA detector.

  • Column: Amide-bonded, 150 mm x 4.6 mm, 3 µm particle size.

  • Vials, filters, and appropriate solvents (HPLC grade).

2. Reagent and Sample Preparation:

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Diluent: Acetonitrile/Water (90:10, v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 40
    12.0 40
    12.1 5

    | 17.0 | 5 |

4. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • RSD of the peak area ≤ 2.0%.

    • Tailing factor for the main peak: 0.8 - 1.8.

    • Theoretical plates > 2000.

Performance Comparison: RP-HPLC vs. HILIC

The choice between methods often depends on the specific analytical goal. The table below presents a comparison of expected performance characteristics based on the principles of each technique.

ParameterRP-HPLC (C18)HILIC (Amide)Rationale & Justification
Retention of Main Analyte ModerateStrongRP-HPLC retention is driven by hydrophobicity. HILIC retention is driven by polarity, which is significant in the analyte.[8][16]
Resolution of Polar Impurities Potentially Poor (early elution)ExcellentHILIC is specifically designed to retain and separate highly polar compounds.[14][15]
Resolution of Non-Polar Impurities ExcellentPotentially Poor (early elution)RP-HPLC excels at separating compounds based on subtle differences in hydrophobicity.[9]
Analysis Time ~25 minutes~17 minutesThe proposed HILIC method has a shorter gradient and re-equilibration time.
Method Robustness Very HighHighRP-HPLC is generally considered more rugged, while HILIC can be more sensitive to the water content in the mobile phase and sample diluent.
MS Compatibility/Sensitivity GoodExcellentThe high organic content in HILIC mobile phases promotes more efficient desolvation and ionization in ESI-MS sources.

Method Validation: A Trustworthiness Framework

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[20][21][22][23]

ValidationWorkflow cluster_assay Assay & Purity Tests category category parameter parameter A Specificity B Linearity C Range D Accuracy E Precision (Repeatability & Intermediate) F Quantitation Limit (LOQ) G Detection Limit (LOD) H Robustness desc_A Demonstrate separation from impurities and degradants (use forced degradation samples). A->desc_A desc_B Test response over a concentration range (e.g., 50-150% of nominal). B->desc_B desc_D Spike placebo with known amounts of analyte and impurities to measure recovery. D->desc_D desc_E Assess variability within and between days, analysts, or instruments. E->desc_E desc_H Evaluate effect of small, deliberate changes (e.g., pH ±0.1, Temp ±2°C). H->desc_H

Caption: Key validation parameters for an HPLC purity method per ICH Q2(R1).

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the chosen method, forced degradation studies are essential.[4][24] The goal is to achieve 5-20% degradation of the active substance to ensure that any degradation products can be detected.[6][25]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound for each condition.

  • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions).

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Peak purity analysis (using a PDA detector) should be performed to ensure the main peak is not co-eluting with any degradants.

Conclusion and Recommendations

Both RP-HPLC and HILIC offer powerful and validatable approaches for assessing the purity of this compound. The optimal choice depends on the specific context of the analysis.

  • For routine quality control and release testing, the RP-HPLC method is recommended. Its proven robustness, widespread availability of columns, and straightforward mobile phases make it ideal for high-throughput environments. It provides excellent separation for a typical impurity profile.

  • For development, stability studies, and impurity identification, a dual-methodology approach is superior. The HILIC method should be used as an orthogonal technique to the primary RP-HPLC method. Its alternative selectivity provides a higher degree of confidence that no impurities are co-eluting and going undetected, which is critical for ensuring patient safety and meeting regulatory expectations.

By employing these well-reasoned and systematically validated methods, researchers and drug developers can ensure the quality and integrity of this compound, a critical intermediate in modern chemistry.

References

A Senior Application Scientist's Guide to Catalysts for Paal-Knorr Pyrrole Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and reliable methods for constructing the pyrrole ring, a core scaffold in countless natural products, pharmaceuticals, and advanced materials.[1][2][3] The reaction classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][4] While synthetically powerful, the traditional conditions often required prolonged heating in strong acids, limiting its application for substrates with sensitive functional groups.[1][3]

The evolution of this cornerstone reaction has been driven by the development of sophisticated catalysts that mitigate these harsh conditions, broadening the reaction's scope and improving its efficiency. This guide provides a comparative analysis of the primary catalyst classes, offering insights into their mechanisms, performance, and practical applications, grounded in experimental data.

The Reaction Mechanism: A Catalyst's Playground

Understanding the mechanism is crucial to appreciating the role of the catalyst. The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[1][5] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group, and subsequent dehydration steps to yield the aromatic pyrrole ring.[4][5][6]

Computational studies suggest that the preferred pathway involves the cyclization of the hemiaminal, with water playing a key role in mediating proton transfer.[1][5][7] An effective catalyst accelerates these key steps—activating the carbonyl groups toward nucleophilic attack and facilitating the dehydration sequence.

Diagram: Generalized Mechanism of the Paal-Knorr Pyrrole Synthesis

The following diagram illustrates the key steps in the acid-catalyzed formation of a pyrrole from a 1,4-dicarbonyl compound and a primary amine. The catalyst (H⁺) protonates a carbonyl oxygen, activating it for nucleophilic attack.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 1,4-Dicarbonyl I1 Hemiaminal Formation R1->I1 R2 R'-NH₂ R2->I1 plus1 + I2 Cyclization (Rate-Limiting) I1->I2 Intramolecular attack I3 Dehydration I2->I3 P1 N-Substituted Pyrrole I3->P1 Aromatization Catalyst Catalyst (e.g., H⁺, Lewis Acid) Catalyst->I1 Activates Carbonyl Catalyst->I3 Promotes H₂O loss

Caption: Key stages of the Paal-Knorr pyrrole condensation.

Comparative Analysis of Catalyst Classes

The choice of catalyst is paramount and depends on the substrate's reactivity, the presence of sensitive functional groups, and desired reaction conditions (e.g., temperature, solvent). We will compare the three main families: Brønsted acids, Lewis acids, and heterogeneous catalysts.

Brønsted Acids: The Classical Approach

Brønsted acids, such as acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfuric acid, are the traditional catalysts for this reaction.[1] They function by protonating a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

  • Expert Insights: While effective, strong Brønsted acids can be a double-edged sword. Their high acidity can lead to side reactions or degradation of acid-sensitive substrates.[1][6] Acetic acid is often a good starting point as it can serve as both a weakly acidic catalyst and a solvent.[4] For more robust substrates, p-TsOH provides stronger activation. The development of solid-supported Brønsted acids, like silica sulfuric acid, represents an effort to retain the activity while improving handling and reusability.[1]

  • Performance Profile:

    • Advantages: Inexpensive, readily available, and effective for simple substrates.

    • Limitations: Harsh conditions (high temperatures, strong acidity), often require stoichiometric amounts, and are not suitable for complex molecules with acid-labile groups.[1][6] Neutralization and aqueous workup are typically required.

Lewis Acids: The Advent of Mild and Selective Catalysis

The introduction of Lewis acid catalysts marked a significant advancement, enabling the Paal-Knorr reaction to be performed under much milder conditions.[1] Lewis acids activate the carbonyl group by coordinating to the oxygen atom. This class is incredibly diverse, ranging from simple metal halides to complex organometallic compounds.[1][6]

  • Expert Insights: The true power of Lewis acids lies in their tunability. A mild Lewis acid like ZnCl₂ might be sufficient for an activated substrate, while a more potent and oxophilic catalyst like Scandium(III) triflate (Sc(OTf)₃) is exceptionally effective at low catalytic loadings for a broad range of substrates.[8][9][10] Sc(OTf)₃ is particularly noteworthy for its high activity, water tolerance, and reusability, making it a go-to catalyst for complex syntheses.[8][11] Another interesting and mild catalyst is molecular iodine (I₂), which has been shown to catalyze the reaction efficiently, often at room temperature and under solvent-free conditions.[1][12] This is an excellent "green" alternative, as iodine is cheap, stable, and less toxic than many metal-based catalysts.[1][12]

  • Performance Profile:

    • Advantages: High efficiency at low catalytic loadings, mild reaction conditions (often room temperature), broad substrate scope, and compatibility with sensitive functional groups.[1][8] Many can be recycled.

    • Limitations: Higher cost compared to Brønsted acids, potential metal contamination in the final product (a critical consideration in drug development), and sensitivity to certain functional groups that can act as competing ligands.

Heterogeneous Catalysts: The Green and Reusable Frontier

Heterogeneous catalysts offer significant advantages in terms of process efficiency and sustainability. These are typically solid materials with acidic sites on their surface, such as zeolites, clays (montmorillonite), or functionalized silica and magnetic nanoparticles.[1][13][14]

  • Expert Insights: The primary driver for using heterogeneous catalysts is the ease of separation and reusability.[1] A simple filtration removes the catalyst from the reaction mixture, streamlining purification and reducing waste.[1] Zeolites, with their well-defined microporous structures, can also offer shape selectivity.[15][16][17] For industrial applications, magnetically separable catalysts, such as sulfonic acid-functionalized magnetite nanoparticles, are particularly attractive as they can be recovered with an external magnet.[1] While highly practical, these catalysts may sometimes require longer reaction times or higher temperatures compared to their homogeneous counterparts to achieve similar conversions.[1]

  • Performance Profile:

    • Advantages: Excellent reusability, simple product isolation, reduced waste streams, and often environmentally benign.[1]

    • Limitations: Can exhibit lower activity than homogeneous catalysts, potential for pore blockage or catalyst deactivation over multiple cycles, and mass transfer limitations can affect reaction rates.

Quantitative Performance Comparison

The following table summarizes experimental data for representative catalysts from each class, providing a direct comparison of their performance under optimized conditions.

Catalyst TypeCatalystCatalyst Loading (mol%)Conditions (Solvent, Temp, Time)Representative Yield (%)Reference
Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)CatalyticToluene, Reflux, 2-6 h85-95[1]
Brønsted Acid Silica Sulfuric Acid (SiO₂-OSO₃H)LowSolvent-free, RT, <5 min98[1]
Lewis Acid Scandium Triflate (Sc(OTf)₃)1Solvent-free, 60°C, 15-60 min89-98[8]
Lewis Acid Molecular Iodine (I₂)5-10Solvent-free, RT, 0.5-2 h90-98[1][13]
Heterogeneous Montmorillonite KSF Clay-Microwave, 2-5 min85-92[13]
Heterogeneous HY Zeolite-Toluene, 110°C, 5 h94[15]
Heterogeneous Co/NGr-C@SiO₂-L1.8Solvent-free, 120°C, 24 h80-90[14]

Note: Yields are highly substrate-dependent. The values presented are for the reaction of 2,5-hexanedione with various primary amines.

Experimental Protocols: A Self-Validating System

Adherence to a well-defined protocol is essential for reproducibility. Below is a representative, field-proven procedure for a highly efficient Lewis acid-catalyzed Paal-Knorr synthesis.

Protocol: Scandium Triflate-Catalyzed Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole

This protocol describes a solvent-free, highly efficient synthesis using a recyclable Lewis acid catalyst.

Diagram: Experimental Workflow

Workflow A 1. Reactant Preparation - 2,5-Hexanedione (1.0 mmol) - Benzylamine (1.0 mmol) - Sc(OTf)₃ (0.01 mmol, 1 mol%) B 2. Reaction Setup - Combine reactants in a vial - No solvent required A->B C 3. Reaction - Stir at 60°C - Monitor by TLC (e.g., 30 min) B->C D 4. Workup & Isolation - Cool to RT - Add Ethyl Acetate & Water - Separate organic layer C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography D->E G Catalyst Recovery (Aqueous Layer) - Evaporate water - Dry Sc(OTf)₃ under vacuum - Reuse for subsequent reactions D->G Catalyst Recycling F Product 1-benzyl-2,5-dimethyl-1H-pyrrole E->F

Caption: Step-by-step workflow for Sc(OTf)₃-catalyzed pyrrole synthesis.

Methodology:

  • Reagent Charging: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (114 mg, 1.0 mmol), benzylamine (107 mg, 1.0 mmol), and scandium(III) triflate (Sc(OTf)₃) (4.9 mg, 0.01 mmol, 1 mol%).

  • Reaction Execution: The flask is sealed and the mixture is stirred at 60°C.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Ethyl acetate (10 mL) and water (10 mL) are added. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 5 mL).

  • Catalyst Recovery: The aqueous layer containing the Sc(OTf)₃ can be collected, the water evaporated, and the catalyst dried under high vacuum for reuse with minimal loss of activity.[8]

  • Product Isolation: The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure N-substituted pyrrole.

This self-validating system, which includes monitoring and catalyst recovery, ensures both high yield and process efficiency, which are critical in a drug development setting.

Conclusion and Authoritative Grounding

The Paal-Knorr synthesis has evolved from a classical reaction requiring harsh conditions into a versatile and sophisticated tool for modern organic synthesis. The choice of catalyst is the most critical parameter, dictating the reaction's efficiency, scope, and environmental impact.

  • Brønsted acids remain useful for simple, robust substrates.

  • Homogeneous Lewis acids , particularly Sc(OTf)₃ and I₂, offer superior performance, mild conditions, and broad functional group tolerance, making them ideal for complex molecule synthesis.[1][8]

  • Heterogeneous catalysts are the champions of sustainability, offering unparalleled ease of separation and reusability, which is a significant advantage for industrial-scale production.[1][14]

For researchers in drug development, the mild conditions and high functional group tolerance afforded by modern Lewis acids and heterogeneous catalysts are particularly valuable. These advanced catalytic systems allow for the late-stage modification of complex intermediates, accelerating the discovery and development of new chemical entities. The continued development of more active, selective, and reusable catalysts will undoubtedly further expand the horizons of this venerable and powerful reaction.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2-Chloroethyl)pyrrole (CAS RN: 77200-24-9). As a halogenated organic compound used in complex syntheses, its waste stream demands rigorous handling to protect laboratory personnel, the community, and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

Section 1: Hazard Profile and Mandatory Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. This compound is not merely another reagent; its chemical structure necessitates its classification as a hazardous material, which dictates its entire disposal pathway.

Inherent Hazards: The primary hazards associated with this compound are well-documented and form the basis for its handling and disposal requirements.[1][2][3] It is a combustible liquid that causes significant skin and eye irritation.[2][3] This immediate toxicological profile requires stringent use of Personal Protective Equipment (PPE) during handling and waste consolidation.

Regulatory Classification: Critically, this compound is a halogenated organic compound .[4] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organics are often subject to specific treatment standards and are prohibited from land disposal without appropriate treatment.[5][6][7] Therefore, any waste stream containing this compound must be characterized and managed as regulated hazardous waste.[8][9]

Hazard Classification (GHS)CodeDescriptionPictogram
Flammable LiquidsH227Combustible liquid
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation

Table 1: GHS Hazard Profile for this compound. Data sourced from PubChem and commercial supplier safety data sheets.[1][2][3]

Section 2: The Hierarchy of Waste Management: A Proactive Approach

The most effective disposal procedure begins long before the waste is generated. Adhering to the principles of green chemistry and a tiered waste management strategy not only enhances safety but also reduces disposal costs and environmental impact.[4][10]

  • Source Reduction & Prevention: The primary goal is to minimize waste generation.[10] This can be achieved by:

    • Scaling Down Operations: Utilize microscale experiments whenever feasible to reduce the volume of reagents used and waste produced.[8]

    • Optimized Purchasing: Order only the quantity of chemical required for your immediate research needs to avoid generating surplus stock that becomes waste.[8][11]

    • Inventory Management: Maintain a meticulous and up-to-date chemical inventory to prevent redundant purchases and identify surplus chemicals that can be shared with other labs.[4][11]

  • Reuse and Redistribution: Before designating a surplus, unopened container of this compound as waste, check if other research groups within your institution can use it.[11]

  • Treatment and Disposal: Disposal is the final and least preferred option.[4][10] When disposal is necessary, it must be done through controlled, compliant channels as detailed in the following protocol.

Section 3: Standard Operating Procedure for Disposal

This protocol outlines the step-by-step methodology for handling this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Point-of-Generation Segregation

Causality: The chemistry of halogenated compounds requires they be disposed of via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[5] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing the cost and complexity of disposal.

Protocol:

  • At the site of the experiment (e.g., in the fume hood), designate a specific waste container exclusively for "Halogenated Organic Waste."

  • All waste streams containing this compound, including reaction residues, contaminated solvents (e.g., from glassware rinsing), and any byproducts, must be collected in this container.

  • Crucially, do not mix this waste with non-halogenated solvents (like acetone, hexanes, or ethyl acetate) or any other waste categories such as aqueous, solid, or metallic waste.[12][13]

Step 2: Containerization and Labeling

Causality: Proper containerization and labeling are mandated by law to ensure safe handling, prevent accidental mixing of incompatible chemicals, and provide critical information for emergency responders and waste technicians.[8][12]

Protocol:

  • Select an Appropriate Container: Use a chemically-compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing, threaded cap.[8][12] Ensure the container is in good condition and free from leaks.

  • Label the Container Before Use: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label:

    • Clearly write "Hazardous Waste."

    • List all chemical constituents by their full, unabbreviated names (e.g., "this compound," "Dichloromethane").

    • Indicate the approximate percentage of each component.

    • Mark the appropriate hazard pictograms (Irritant, Flammable).

    • Keep the container closed at all times except when actively adding waste.[8][13]

Step 3: Temporary On-Site Storage

Causality: Designated storage areas prevent accidental spills and exposure, ensuring the waste is managed in a controlled environment until it can be collected.

Protocol:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

  • The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3]

Step 4: Arranging for Final Disposal

Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed facilities. Institutional EH&S departments manage this process to ensure full compliance.

Protocol:

  • Once the waste container is full, or if your project is complete, submit a chemical waste pickup request to your institution's EH&S department following their specific procedures.[8]

  • Do not attempt to dispose of the chemical down the drain or in regular trash under any circumstances.[13][14]

  • EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed, typically via high-temperature incineration.[5][15]

Section 4: Personal Protective Equipment (PPE) and Spill Management

Handling this compound, both as a pure reagent and as waste, requires strict adherence to PPE protocols to mitigate exposure risks.

EquipmentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).Protects against skin irritation and potential absorption.[16]
Eye Protection Tightly-fitting safety goggles and a face shield.Prevents severe eye irritation from splashes.[16]
Body Protection Flame-retardant lab coat.Protects skin and clothing from contamination.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of vapors.[15]

Table 2: Required PPE for handling this compound waste.

Emergency Spill Protocol:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If the spill is small and you are trained to do so, contain the liquid with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Dispose: Carefully scoop the absorbent material into a designated waste container, label it as hazardous waste, and manage it according to the protocol in Section 3.

  • Decontaminate: Clean the spill area as directed by your institution's safety procedures.

  • Report: Report the spill to your supervisor and the EH&S department, regardless of size.

Section 5: Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (e.g., reaction work-up, contaminated materials) B Characterize Waste: Contains this compound? A->B C Segregate Immediately: Collect in dedicated 'Halogenated Organic Waste' container B->C  Yes D Manage as Non-Halogenated Waste (Follow separate protocol) B->D  No E Containerize & Label: - Use compatible, sealed container - Attach completed Hazardous Waste Tag C->E F Store in Laboratory SAA: - Secondary Containment - Away from ignition sources E->F G Request Disposal: Submit pickup request to Institutional EH&S F->G H Final Disposition: Transport to licensed TSDF for high-temperature incineration G->H

Caption: A flowchart illustrating the key stages and decision points for the compliant disposal of this compound waste in a laboratory setting.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to the principles of waste minimization, and rigorously following a protocol of segregation, proper containerization, and compliant disposal through institutional channels, researchers can ensure they are protecting themselves, their colleagues, and the wider ecosystem.

References

Comprehensive Safety and Handling Guide for 1-(2-Chloroethyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks of 1-(2-Chloroethyl)pyrrole

This compound (CAS No. 77200-24-9) is a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] However, its utility is matched by its potential hazards. A thorough understanding of its chemical and toxicological properties is the foundation of safe handling.

The primary, immediate risks associated with this compound are significant irritation to the skin and eyes.[2][3] The presence of a chloroethyl group, a known alkylating moiety, suggests a potential for higher toxicity beyond simple irritation, a common characteristic of compounds used in pharmaceutical development, including anticancer agents.[1][4]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause serious irritation.[2][3]

  • Respiratory Irritation: While not explicitly stated for this specific compound in the initial search results, related compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride are known to cause respiratory irritation.[5][6] Given its volatility (Boiling Point: 84 °C/20 mmHg), inhalation of vapors should be avoided.[1]

  • Combustibility: It is a combustible liquid.[3]

  • Reactivity & Stability: The compound is light-sensitive, hygroscopic, and incompatible with strong oxidizing agents.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The selection of each component is directly linked to the identified hazards of this compound. Given its hazardous nature, it is prudent to adopt protocols similar to those for handling chemotherapy agents.[7][8]

PPE Component Specification & Rationale Donning & Doffing Notes
Gloves Double Gloving with Chemotherapy-Rated Nitrile Gloves: The outer glove should have a long cuff that covers the gown sleeve. The inner glove goes under the cuff. This provides robust protection against chemical permeation and prevents skin exposure during PPE removal.[7] Vinyl gloves are not suitable.[7]Doffing: The outer, more contaminated glove is removed first, followed by the gown, and finally the inner glove to prevent re-contamination of the hands.[9]
Eye/Face Protection Safety Goggles and Full-Face Shield: Goggles provide a seal against splashes. A full-face shield offers a broader barrier for the entire face, which is critical when handling liquids that can splash during transfer or in the event of a spill.[9][10]Wear whenever there is a risk of splashing. Must be worn in conjunction with goggles for maximum protection.[7]
Body Protection Polyethylene-Coated, Disposable Gown: A non-absorbent, disposable gown that closes in the back is required. This prevents liquids from soaking through to personal clothing. Long sleeves with knit or elastic cuffs are essential to ensure a seal with the inner glove.[7][9]Gowns should be changed every 2-3 hours or immediately after a known splash or spill.[9]
Respiratory Protection NIOSH-Approved N95 Respirator or Higher: To be used when handling the material outside of a certified chemical fume hood, or if there is a risk of aerosol generation. This protects against inhalation of any airborne particles or aerosols.[7][10]A proper fit test is required as per OSHA regulations to ensure the respirator provides a protective seal.[9]
Operational Plan: From Receipt to Use

Safe handling is a systematic process that begins the moment the chemical enters the facility.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Don appropriate PPE (at a minimum, gloves and eye protection) during this process.

  • Storage: Store this compound in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals.[3] It must be stored under an inert gas and protected from moisture due to its hygroscopic nature.[3] Keep containers tightly sealed and away from incompatible materials such as strong oxidizing agents.[3]

3.2. Handling Protocol

  • Preparation: Before handling, ensure that an eyewash station and safety shower are directly accessible and unobstructed.[10][11]

  • Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Aliquoting and Transfer: Use only compatible tools (e.g., glass or appropriate plastic pipettes) for transferring the liquid. Perform all transfers slowly and carefully to avoid splashing.

  • Post-Handling: After use, securely seal the container. Wipe down the external surface of the container and any potentially contaminated surfaces within the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield/goggles, inner gloves) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency and Disposal Plan

4.1. Spill Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Workflow for Spill Response

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Alert Alert Personnel & Evacuate Area Isolate Isolate the Spill Alert->Isolate Immediately DonPPE Don Emergency PPE (N95, Gown, Double Gloves, Goggles, Face Shield) Isolate->DonPPE Before approaching Contain Contain Spill with Absorbent Material DonPPE->Contain Carefully Collect Collect Contaminated Material Contain->Collect Using non-sparking tools Decontaminate Decontaminate Spill Area Collect->Decontaminate Thoroughly Package Package Waste in Labeled, Sealed Container Decontaminate->Package After cleanup Dispose Dispose as Hazardous Chemical Waste Package->Dispose Follow regulations

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[12]

  • Secure the Area: Restrict access to the spill area. If the substance is volatile, ensure ventilation is appropriate and move upwind.[12]

  • Don PPE: Before re-entering the area, don the full set of PPE, including respiratory protection.

  • Containment: For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[13]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be placed in a sealed, properly labeled hazardous waste container for disposal.[10]

4.2. First Aid

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

4.3. Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[5][15] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.